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Ile-AMS

Cat. No.: B15137453
M. Wt: 458.5 g/mol
InChI Key: XVTRBLLRODNOJV-XNMRULDQSA-N
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Description

Ile-AMS is a useful research compound. Its molecular formula is C16H26N8O6S and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N8O6S B15137453 Ile-AMS

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26N8O6S

Molecular Weight

458.5 g/mol

IUPAC Name

(2S,3S)-2-amino-N-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-3-methylpentanamide

InChI

InChI=1S/C16H26N8O6S/c1-3-7(2)9(17)15(27)23-31(28,29)22-4-8-11(25)12(26)16(30-8)24-6-21-10-13(18)19-5-20-14(10)24/h5-9,11-12,16,22,25-26H,3-4,17H2,1-2H3,(H,23,27)(H2,18,19,20)/t7-,8+,9-,11?,12-,16+/m0/s1

InChI Key

XVTRBLLRODNOJV-XNMRULDQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)NC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N

Canonical SMILES

CCC(C)C(C(=O)NS(=O)(=O)NCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Isoleucyl-Adenylate (Ile-AMS): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl-adenylate (Ile-AMS) is a potent and highly specific inhibitor of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein biosynthesis. As a stable analogue of the isoleucyl-adenylate intermediate, this compound competitively binds to the active site of IleRS, effectively halting the aminoacylation of tRNAIle. This inhibition of protein synthesis leads to a cascade of cellular stress responses, including the activation of the Amino Acid Response (AAR) pathway. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis, the attachment of a specific amino acid to its cognate tRNA. This fidelity is critical for the correct translation of the genetic code. Isoleucyl-tRNA synthetase (IleRS) is responsible for charging tRNA with isoleucine. The inhibition of this enzyme is a validated strategy for the development of antimicrobial and antiparasitic agents, as exemplified by the antibiotic mupirocin. This compound, as an analogue of the high-energy intermediate of the IleRS-catalyzed reaction, serves as a powerful research tool and a potential therapeutic agent by potently and selectively inhibiting this enzyme.[1]

Core Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

The primary mechanism of action of this compound is the competitive inhibition of isoleucyl-tRNA synthetase.[1] The normal enzymatic reaction of IleRS proceeds in two steps:

  • Amino Acid Activation: Isoleucine (Ile) reacts with ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate and pyrophosphate (PPi).

  • tRNA Charging: The activated isoleucyl moiety is then transferred from Ile-AMP to the 3' end of its cognate tRNA (tRNAIle).

This compound is a synthetic analogue of the isoleucyl-adenylate intermediate. Its structure mimics the transition state of the amino acid activation step, allowing it to bind with high affinity to the active site of IleRS. By occupying the active site, this compound directly blocks the binding of the natural Ile-AMP intermediate, thereby preventing the transfer of isoleucine to tRNAIle and halting protein synthesis.[1]

This compound Mechanism of Action cluster_0 Normal IleRS Function cluster_1 Inhibition by this compound Ile Isoleucine Ile_AMP Isoleucyl-AMP (Intermediate) Ile->Ile_AMP + ATP ATP ATP IleRS IleRS (Enzyme) Charged_tRNA Ile-tRNAIle Ile_AMP->Charged_tRNA + tRNAIle tRNA_Ile tRNAIle Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Ile_AMS This compound IleRS_inhibited IleRS (Inhibited) Ile_AMS->IleRS_inhibited Binds to active site No_Charged_tRNA No Ile-tRNAIle IleRS_inhibited->No_Charged_tRNA Halted_Protein_Synthesis Halted Protein Synthesis No_Charged_tRNA->Halted_Protein_Synthesis

Figure 1: Diagram illustrating the competitive inhibition of IleRS by this compound.

Quantitative Data

The potency of this compound and other IleRS inhibitors is determined through various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify the efficacy of these inhibitors.

CompoundTarget Organism/EnzymeAssay TypeIC50KiReference
This compound Plasmodium falciparumABS Assay1.19 nM-[2]
Isovanillic hydroxamate analogueE. coli IleRSIn vitro inhibition4.5 µM-[3]
Sulfonamide analogue of Ile-AMPE. coli IleRSIn vitro inhibition0.4 - 135 nM-[3]
Ile-ol-AMPIleRS--50 nM[4]
Ile-NHSO2-AMPIleRS--1 nM[4]
Thiazole adenylate mimicE. coli Leucyl-tRNA SynthetaseIn vitro inhibition1.6 nM-[3]
Thiazole adenylate mimicHuman Leucyl-tRNA SynthetaseIn vitro inhibition600 nM-[3]
Leu-AMSLeucyl-tRNA Synthetase (LRS)-22.34 nM-[5]

Downstream Signaling Pathways: The Amino Acid Response (AAR)

The inhibition of IleRS by this compound leads to an accumulation of uncharged tRNAIle, which is a key cellular signal for amino acid starvation. This triggers the Amino Acid Response (AAR) pathway, a crucial cellular stress response mechanism. A central event in this pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α globally inhibits protein synthesis but selectively allows the translation of certain mRNAs, such as that of the transcription factor ATF4, which in turn upregulates genes involved in amino acid synthesis and transport to restore cellular homeostasis.

Amino Acid Response Pathway Ile_AMS This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) Ile_AMS->IleRS Inhibits Uncharged_tRNA Increased Uncharged tRNAIle IleRS->Uncharged_tRNA Leads to GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α Global_Translation Global Translation Inhibition p_eIF2a->Global_Translation ATF4 ATF4 Translation p_eIF2a->ATF4 Stress_Response_Genes Stress Response Gene Expression ATF4->Stress_Response_Genes Upregulates Experimental Workflow for IC50 Determination cluster_0 Cell-Based Assay (e.g., MTT) cluster_1 Enzymatic Assay (e.g., IleRS Inhibition) Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with varying concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation Reaction_Setup Set up Reaction Mix with 14C-Ile and tRNAIle Inhibitor_Addition Add varying concentrations of this compound Reaction_Setup->Inhibitor_Addition Enzyme_Addition Initiate with IleRS Inhibitor_Addition->Enzyme_Addition Reaction_Incubation Incubate at 37°C Enzyme_Addition->Reaction_Incubation Reaction_Stop Stop Reaction with TCA Reaction_Incubation->Reaction_Stop Filtration Filter and Wash Reaction_Stop->Filtration Scintillation_Counting Measure Radioactivity Filtration->Scintillation_Counting Enzymatic_IC50 Calculate IC50 Scintillation_Counting->Enzymatic_IC50

References

An In-depth Technical Guide to Isoleucyl-AMP Sulfamate (Ile-AMS): Discovery, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl-AMP Sulfamate (Ile-AMS) is a potent and specific inhibitor of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis across all domains of life. As a stable analogue of the isoleucyl-adenylate intermediate, this compound has been instrumental in structural and functional studies of IleRS and serves as a scaffold for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, its mechanism of action, and detailed protocols for key experiments. It is intended to be a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of aminoacyl-tRNA synthetases and the development of new therapeutics targeting these essential enzymes.

Discovery and History

The discovery of this compound is intrinsically linked to the study of the antibiotic mupirocin and the enzymatic mechanism of isoleucyl-tRNA synthetase (IleRS). IleRS catalyzes the first step of protein synthesis by attaching isoleucine to its cognate tRNA. This process occurs in two steps: the activation of isoleucine with ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate, and the subsequent transfer of the isoleucyl moiety to the tRNA.

Mupirocin, a natural product isolated from Pseudomonas fluorescens, was identified as a potent inhibitor of bacterial IleRS.[1] Its clinical use, particularly against methicillin-resistant Staphylococcus aureus (MRSA), spurred significant research into the structure and function of IleRS to understand its mechanism of inhibition and the basis for antibiotic resistance.

In this context, stable analogues of the transient Ile-AMP intermediate were synthesized to facilitate structural and kinetic studies of the enzyme's active site. This compound, a non-hydrolyzable sulfamate analogue of isoleucyl-adenylate, emerged as a powerful research tool.[2] Its ability to potently inhibit IleRS from all three primary kingdoms (eubacteria, archaea, and eukarya) highlighted its utility in probing the conserved mechanisms of this enzyme family.[2]

The co-crystal structure of Thermus thermophilus IleRS in complex with this compound, determined at 3.0 Å resolution, provided a detailed snapshot of the enzyme's active site and the binding mode of the intermediate analogue.[2][3] This structural information has been pivotal in understanding the common recognition mode of aminoacyl-adenylates by class I aminoacyl-tRNA synthetases and has informed the rational design of new IleRS inhibitors.[2]

Mechanism of Action

This compound acts as a competitive inhibitor of isoleucyl-tRNA synthetase. It mimics the high-energy isoleucyl-adenylate intermediate formed during the aminoacylation reaction.[2] By binding tightly to the active site of IleRS, this compound blocks the binding of the natural substrates, isoleucine and ATP, thereby halting protein synthesis.[2][4]

The sulfamate linkage in this compound is isosteric to the phosphoanhydride bond in Ile-AMP but is resistant to hydrolysis. This stability allows for the formation of a stable enzyme-inhibitor complex, which is ideal for structural and biochemical characterization.

Studies have shown that many of the same amino acid residues in the IleRS active site that recognize the natural Ile-AMP intermediate are also involved in binding this compound.[2] This underscores its effectiveness as a research tool for elucidating the fundamental mechanisms of substrate recognition and catalysis by IleRS.

Quantitative Inhibition Data

The inhibitory potency of this compound and related compounds against IleRS has been determined in various studies. While specific Ki and IC50 values for this compound are not always explicitly reported in a consolidated manner in the literature, the available data for related inhibitors and the general characterization of this compound as a potent inhibitor provide valuable context. For comparison, the inhibition constants for the well-characterized IleRS inhibitor mupirocin are presented below.

CompoundEnzyme SourceAssay TypeInhibition Constant (Ki)Reference
MupirocinStaphylococcus aureus IleRSSteady-state kinetics240 ± 20 pM[3]
MupirocinEscherichia coli B IleRSSteady-state kinetics~2.5 nM (8000x lower than rat)[5]
MupirocinRat IleRSSteady-state kinetics20 µM[5]
Thiomarinol AMRSA IleRSSteady-state kinetics370 ± 70 pM[3]

This table summarizes the inhibitory constants for mupirocin and thiomarinol A against IleRS from different sources. The picomolar affinity of these compounds highlights the potency of inhibitors targeting the isoleucyl-adenylate binding site.

Experimental Protocols

Synthesis of Isoleucyl-AMP Sulfamate (this compound)

The synthesis of 5′-O-[N-(acyl)sulfamoyl]adenosine derivatives, including this compound, can be achieved through a multi-step chemical synthesis. A general solid-phase synthesis approach has been described, which allows for the efficient production of these analogues.[6]

General Solid-Phase Synthesis Protocol:

  • Support Preparation: A Rink amide polystyrene solid support is utilized.

  • Attachment of Protected Adenosine: An appropriately protected adenosine derivative is coupled to the solid support.

  • Sulfamoylation: The 5'-hydroxyl group of the immobilized adenosine is reacted with a sulfamoylating agent.

  • Acylation: The resulting sulfamate is acylated with the desired amino acid, in this case, a protected isoleucine derivative.

  • Cleavage and Deprotection: The final compound is cleaved from the solid support, and all protecting groups are removed to yield the desired 5′-O-[N-(isoleucyl)sulfamoyl]adenosine (this compound).

A detailed, step-by-step synthetic scheme can be found in the supplementary information of publications focused on the synthesis of these analogues.[7]

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

The inhibitory activity of this compound on IleRS is typically measured using an ATP-PPi exchange assay or an aminoacylation assay. The ATP-PPi exchange assay measures the first step of the aminoacylation reaction.

Protocol for ATP-PPi Exchange Assay:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES-KOH, pH 7.5), MgCl2 (e.g., 10 mM), DTT (e.g., 2 mM), ATP (e.g., 2 mM), L-isoleucine (varied concentrations), and [³²P]pyrophosphate (PPi).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control reaction without the inhibitor should be included.

  • Enzyme Addition: Initiate the reaction by adding a purified preparation of IleRS.

  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., a mixture of perchloric acid, sodium pyrophosphate, and activated charcoal).

  • Filtration and Washing: Filter the quenched reactions through a glass fiber filter to capture the charcoal, which binds the ATP. Wash the filters to remove unincorporated [³²P]PPi.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of [³²P]ATP formed, which reflects the enzyme activity.

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value. Kinetic parameters such as Ki can be determined by performing the assay at different substrate concentrations and fitting the data to appropriate inhibition models.[8]

Crystallization of the IleRS:this compound Complex

Obtaining a high-resolution crystal structure of the IleRS:this compound complex is crucial for understanding the molecular basis of inhibition.

Protocol for Co-crystallization:

  • Protein Purification: Purify the target IleRS to homogeneity. The enzyme from Thermus thermophilus has been successfully used for structural studies.[2][3]

  • Complex Formation: Incubate the purified IleRS with a molar excess of this compound (e.g., 1-5 mM) for a sufficient time to allow for complex formation.

  • Crystallization Screening: Use the hanging-drop vapor diffusion method to screen for crystallization conditions. Mix the protein-inhibitor complex solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts.

  • Optimization: Optimize the initial crystallization hits by varying the concentrations of the precipitant, salt, and protein, as well as the pH and temperature.

  • Crystal Harvesting and Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.[9][10]

The crystal structure of Thermus thermophilus IleRS in complex with this compound was obtained from crystals grown from a solution containing 10 mg/ml protein, 1 mM this compound, 100 mM Tris-HCl (pH 8.0), 200 mM NaCl, and 12% (w/v) polyethylene glycol 4000.[3]

Signaling Pathways Affected by IleRS Inhibition

Inhibition of isoleucyl-tRNA synthetase by compounds like this compound leads to an accumulation of uncharged tRNAIle. This mimics a state of amino acid starvation and triggers a cellular stress response known as the Amino Acid Response (AAR) or the Integrated Stress Response (ISR).[11][12][13] A key mediator of this pathway is the protein kinase General Control Nonderepressible 2 (GCN2).[12][14]

The GCN2 Signaling Pathway

The accumulation of uncharged tRNAs is sensed by the HisRS-like domain of GCN2, leading to its activation through autophosphorylation.[11] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[12]

Phosphorylation of eIF2α has two major consequences:

  • Global Translation Inhibition: Phosphorylated eIF2α acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B. This leads to a global reduction in protein synthesis, conserving cellular resources.[12]

  • Preferential Translation of ATF4: Paradoxically, the phosphorylation of eIF2α leads to the increased translation of specific mRNAs, most notably that encoding Activating Transcription Factor 4 (ATF4).[12][15]

ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress response genes.[12][15]

GCN2_Signaling_Pathway Ile_AMS This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) Ile_AMS->IleRS Inhibition Uncharged_tRNA Uncharged tRNA-Ile IleRS->Uncharged_tRNA Accumulation GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activation p_eIF2a Phosphorylated eIF2α GCN2->p_eIF2a Phosphorylation Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibition ATF4 ATF4 Transcription Factor p_eIF2a->ATF4 Increased Translation Stress_Response_Genes Stress Response Genes (Amino Acid Synthesis, Transport, etc.) ATF4->Stress_Response_Genes Upregulation

Caption: GCN2 Signaling Pathway Activated by this compound.

Experimental Workflow for Studying GCN2 Pathway Activation

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293T) Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Lysate_Prep Cell Lysis and Protein Quantification Treatment->Lysate_Prep Western_Blot Western Blot Analysis Lysate_Prep->Western_Blot qPCR RT-qPCR Analysis Lysate_Prep->qPCR RNA Isolation pGCN2 p-GCN2 Western_Blot->pGCN2 peIF2a p-eIF2α Western_Blot->peIF2a ATF4_protein ATF4 Protein Western_Blot->ATF4_protein ATF4_mRNA ATF4 mRNA qPCR->ATF4_mRNA Target_Genes ATF4 Target Genes (e.g., CHOP, ASNS) qPCR->Target_Genes

Caption: Workflow for Analyzing GCN2 Pathway Activation.

Conclusion

Isoleucyl-AMP Sulfamate (this compound) has proven to be an invaluable tool in the study of isoleucyl-tRNA synthetases. Its discovery and characterization have significantly advanced our understanding of the mechanism of aminoacylation and the action of antibiotics that target this essential process. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide are intended to empower researchers to further explore the roles of IleRS in health and disease and to facilitate the development of the next generation of antimicrobial and therapeutic agents.

References

Structural Analogues of Isoleucyl-Adenylate: A Technical Guide to Potent Inhibitors of Isoleucyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of structural analogues of isoleucyl-adenylate, a critical intermediate in protein biosynthesis. These analogues are of significant interest as inhibitors of isoleucyl-tRNA synthetase (IleRS), a validated target for the development of novel antimicrobial agents. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols for their evaluation, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to Isoleucyl-tRNA Synthetase and Isoleucyl-Adenylate

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA, a crucial step in protein synthesis.[1] Isoleucyl-tRNA synthetase (IleRS) is responsible for charging isoleucine to its corresponding tRNA (tRNAIle). This process occurs in a two-step reaction. In the first step, isoleucine is activated by ATP to form an enzyme-bound intermediate, isoleucyl-adenylate (Ile-AMP), with the release of pyrophosphate (PPi).[1][2] In the second step, the isoleucyl moiety is transferred from the adenylate to the 3'-end of tRNAIle.[2]

The high-energy Ile-AMP intermediate binds tightly to the active site of IleRS, making it an attractive template for the design of potent and specific inhibitors.[3] Structural analogues of Ile-AMP can mimic this intermediate and act as competitive inhibitors, blocking the aminoacylation process and thereby inhibiting protein synthesis, which ultimately leads to cell death.[4][5] This mechanism is the basis for the antibacterial action of the clinically used antibiotic mupirocin.[2][4]

Classes of Isoleucyl-Adenylate Structural Analogues

A variety of structural analogues of isoleucyl-adenylate have been synthesized and evaluated as IleRS inhibitors. These can be broadly categorized based on the modification of the labile phosphoanhydride bond and other key structural moieties.

2.1. Non-hydrolyzable Analogues:

To enhance stability, the reactive acyl-phosphate linkage of Ile-AMP is often replaced with a non-hydrolyzable isostere.

  • Sulfamoyl Analogues (e.g., Isoleucyl-sulfamoyl Adenosine, Ile-AMS): In these analogues, a sulfamoyl group (-NHSO2O-) replaces the phosphate group, resulting in a stable mimic of the transition state. This compound is a potent inhibitor of IleRS across different species.[4][6]

  • Alcohol Analogues (e.g., Isoleucinol-AMP, Ile-ol-AMP): The carboxyl group of isoleucine is reduced to an alcohol, which then forms a stable phosphate ester with AMP. These are also effective competitive inhibitors.[5]

2.2. Mupirocin (Pseudomonic Acid A) and its Analogues:

Mupirocin, a natural product produced by Pseudomonas fluorescens, is a clinically significant antibiotic that selectively inhibits bacterial IleRS.[2][6] Its structure, particularly the monic acid moiety, mimics the bound conformation of Ile-AMP.[2] Mupirocin is a slow, tight-binding inhibitor of bacterial IleRS.[5][7]

2.3. Hybrid Antibiotics:

  • Thiomarinol: This hybrid natural product combines a mupirocin analogue (marinolic acid) with a dithiolopyrrolone (holothin).[7][8] Thiomarinol exhibits extremely potent inhibition of IleRS, with binding affinities significantly tighter than mupirocin itself, and is effective against mupirocin-resistant strains.[7][8]

2.4. Other Synthetic Analogues:

  • Ester and Hydroxamate Analogues: Modifications to the linkage between the amino acid and the ribose-adenine scaffold have been explored, leading to the development of ester and hydroxamate analogues with varying inhibitory activities.[9][10]

  • Deoxyribosyl Analogues: To probe the importance of the ribose hydroxyl groups for binding and activity, analogues with deoxyribose or dideoxyribose moieties have been synthesized.[11][12]

  • SB-203207 Analogues: A series of synthetic inhibitors based on a bicyclic core structure have been developed and their structure-activity relationships investigated.[13]

Quantitative Data on Inhibitor Potency

The inhibitory activity of various isoleucyl-adenylate analogues has been quantified using different parameters such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the minimum inhibitory concentration (MIC) for antibacterial activity.

Inhibitor ClassCompoundTarget Organism/EnzymeIC50KiMICReference(s)
Non-hydrolyzable Analogues Ile-NHSO2-AMPStaphylococcus aureus IleRS1 nM[5]
Ile-ol-AMPStaphylococcus aureus IleRS50 nM[5]
Sulfamate AnaloguesEscherichia coli IleRS0.4–135 nM[6]
Mupirocin Mupirocin (Pseudomonic acid A)Staphylococcus aureus IleRS~2 nM (initial), 50 pM (stable)1–500 mg/ml (S. aureus)[5][6]
MupirocinMRSA IleRSKiapp = 12 ± 2 nMKi = 240 ± 20 pM[7]
Hybrid Antibiotics Thiomarinol AMRSA IleRSKiapp = 19 ± 4 nMKi = 370 ± 70 pM[7]
Ester and Hydroxamate Analogues Ester analogue (3)Escherichia coli IleRS183 µM[10]
Hydroxamate analogue (4)Escherichia coli IleRS181 µM[10]

Experimental Protocols

The evaluation of IleRS inhibitors involves a series of biochemical and microbiological assays.

4.1. Isoleucyl-tRNA Synthetase Activity Assay (Aminoacylation Assay):

This assay measures the overall catalytic activity of IleRS, i.e., the formation of isoleucyl-tRNAIle.

  • Principle: The assay quantifies the incorporation of a radiolabeled amino acid (e.g., [14C]-isoleucine or [3H]-isoleucine) into tRNA.

  • Methodology:

    • A reaction mixture is prepared containing buffer (e.g., TRIS-HCl, pH 7.5), MgCl2, DTT, ATP, purified tRNAIle, and radiolabeled isoleucine.[1]

    • The reaction is initiated by the addition of purified IleRS enzyme.

    • The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.

    • The reaction is quenched, typically by the addition of a strong acid like trichloroacetic acid (TCA), which precipitates the tRNA and any charged aminoacyl-tRNA.

    • The precipitate is collected on a filter, washed to remove unincorporated radiolabeled amino acid, and the radioactivity is measured using a scintillation counter.

    • For inhibitor studies, the assay is performed in the presence of varying concentrations of the test compound.

4.2. ATP-PPi Exchange Assay:

This assay specifically measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate intermediate.

  • Principle: The formation of Ile-AMP from isoleucine and ATP is reversible. In the presence of radiolabeled pyrophosphate ([32P]PPi), the reverse reaction leads to the incorporation of the radiolabel into ATP. The amount of [32P]ATP formed is proportional to the enzyme activity.

  • Methodology:

    • A reaction mixture is prepared containing buffer, MgCl2, DTT, isoleucine, ATP, and [32P]PPi.

    • The reaction is started by adding the IleRS enzyme.

    • After incubation, the reaction is stopped, and the [32P]ATP is separated from the unreacted [32P]PPi, often by adsorption to charcoal.

    • The radioactivity of the charcoal, representing the [32P]ATP, is then quantified.

    • For tight-binding inhibitors like mupirocin, a pre-incubation of the enzyme with the inhibitor is often necessary to reach equilibrium.[7]

4.3. Determination of Minimum Inhibitory Concentration (MIC):

This is a standard microbiological assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized inoculum of the target bacterium is exposed to serial dilutions of the test compound in a liquid growth medium.

  • Methodology:

    • Serial dilutions of the inhibitor are prepared in a multi-well plate containing a suitable bacterial growth medium (e.g., Luria-Bertani broth).

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations: Pathways and Workflows

5.1. Isoleucyl-tRNA Synthetase Catalytic Cycle

Isoleucyl_tRNA_Synthetase_Catalytic_Cycle cluster_activation Step 1: Amino Acid Activation cluster_transfer Step 2: Aminoacyl Transfer E_Ile_ATP E•Ile•ATP E_IleAMP_PPi E•Ile-AMP•PPi E_Ile_ATP->E_IleAMP_PPi k1 E_IleAMP_PPi->E_Ile_ATP k-1 E_IleAMP E•Ile-AMP E_IleAMP_PPi->E_IleAMP - PPi E_Ile_tRNA_AMP E•Ile-tRNA•AMP E_IleAMP->E_Ile_tRNA_AMP + tRNAIle k2 PPi PPi E Free Enzyme (E) E_Ile_tRNA_AMP->E - Ile-tRNAIle - AMP Ile_tRNA Ile-tRNAIle AMP AMP E->E_Ile_ATP + Ile + ATP

Caption: The two-step catalytic cycle of isoleucyl-tRNA synthetase (IleRS).

5.2. Mechanism of Competitive Inhibition by Ile-AMP Analogues

Competitive_Inhibition E IleRS Enzyme (E) ES Enzyme-Substrate Complex (E•S) E->ES + S EI Enzyme-Inhibitor Complex (E•I) E->EI + I S Substrates (Ile + ATP) I Inhibitor (Ile-AMP Analogue) ES->E P Products (Ile-AMP + PPi) ES->P Reaction EI->E

Caption: Competitive inhibition of IleRS by an isoleucyl-adenylate analogue.

5.3. Workflow for Screening and Characterization of IleRS Inhibitors

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Potency cluster_mechanism Mechanism of Action cluster_optimization Lead Optimization compound_library Compound Library primary_assay High-Throughput IleRS Activity Assay compound_library->primary_assay hits Initial Hits primary_assay->hits ic50 IC50 Determination hits->ic50 mic MIC Determination (Antibacterial Activity) ic50->mic kinetics Kinetic Analysis (e.g., ATP-PPi Exchange) mic->kinetics binding Binding Studies (e.g., ITC, SPR) kinetics->binding sar Structure-Activity Relationship (SAR) binding->sar lead Lead Compound sar->lead

Caption: A typical workflow for the discovery and characterization of novel IleRS inhibitors.

References

An In-Depth Technical Guide to Isoleucyl-tRNA Synthetase Inhibitor: Ile-AMS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Isoleucyl-adenylate-sulfamoyl-adenosine (Ile-AMS), a potent inhibitor of isoleucyl-tRNA synthetase (IleRS).

Core Compound Details

This compound, also known as N-[isoleucinyl]-N'-[adenosyl]-diaminosulfone, is a synthetic analogue of the isoleucyl-adenylate (Ile-AMP) intermediate formed during protein biosynthesis. Its stability compared to the natural intermediate makes it an invaluable tool for studying the mechanism of isoleucyl-tRNA synthetase and for developing novel antimicrobial agents.

Chemical Structure

The chemical structure of this compound is depicted below. It consists of an L-isoleucine residue linked via a sulfamoyl group to the 5'-position of adenosine.

SMILES: O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CNS(NC(--INVALID-LINK--CC">C@HN)=O)(=O)=O[1]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₆H₂₆N₈O₆SMedChemExpress[1]
Molecular Weight 458.49 g/mol MedChemExpress[1]
CAS Number 213554-08-6MedChemExpress[1]
Appearance Likely a solidInferred
Solubility Not reported-
Melting Point Not reported-
pKa Not reported-

Biological Activity and Mechanism of Action

This compound is a potent and specific inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in all domains of life responsible for attaching isoleucine to its cognate tRNA during protein synthesis.

Quantitative Inhibition Data

This compound and its close analogs exhibit strong inhibitory activity against IleRS from various organisms.

Compound NameTarget Organism/EnzymeInhibition MetricValueSource
This compoundPlasmodium falciparumABS IC₅₀1.19 nMMedChemExpress[1]
Ile-NHSO₂-AMPStaphylococcus aureus IleRSKᵢ1 nMPubMed[2]
Ile-ol-AMPStaphylococcus aureus IleRSKᵢ50 nMPubMed[2]
Mechanism of Action

This compound acts as a competitive inhibitor of IleRS. It mimics the structure of the high-energy intermediate, isoleucyl-adenylate (Ile-AMP), and binds to the active site of the enzyme.[3] This binding event blocks the subsequent transfer of isoleucine to tRNAIle, thereby halting protein synthesis and leading to cell death. The stability of the sulfamoyl linkage in this compound, compared to the labile acyl-phosphate bond in Ile-AMP, results in a stable enzyme-inhibitor complex.[4]

The diagram below illustrates the inhibition of the IleRS-catalyzed reaction by this compound.

IleRS_Inhibition cluster_inhibition Ile Isoleucine IleRS IleRS (Enzyme) Ile->IleRS ATP ATP ATP->IleRS Ile_AMP Ile-AMP (Intermediate) IleRS->Ile_AMP Adenylation Inactive_Complex IleRS-Ile-AMS (Inactive Complex) Ile_tRNA Ile-tRNAIle Ile_AMP->Ile_tRNA Aminoacylation tRNA tRNAIle tRNA->Ile_tRNA Aminoacylation Protein Protein Synthesis Ile_tRNA->Protein Ile_AMS This compound (Inhibitor) Ile_AMS->IleRS Competitive Binding Ile_AMS->Inactive_Complex

Caption: Inhibition of Isoleucyl-tRNA Synthetase by this compound.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate inhibitors of aminoacyl-tRNA synthetases like this compound.

Synthesis of 5'-O-[N-(Aminoacyl)sulfamoyl]adenosine (General Procedure)

The synthesis of this compound can be achieved by adapting established methods for similar compounds.[5][6] The general workflow involves the coupling of a protected amino acid to 5'-sulfamoyladenosine.

Synthesis_Workflow A Protected Adenosine B 5'-Sulfamoylation A->B C 5'-Sulfamoyl- adenosine B->C E Coupling Reaction C->E D N-Protected Isoleucine (Activated) D->E F Protected This compound E->F G Deprotection F->G H This compound G->H

Caption: General synthetic workflow for this compound.

Methodology:

  • Protection of Adenosine: The 2' and 3' hydroxyl groups of adenosine are protected, often as an isopropylidene acetal.

  • Sulfamoylation: The 5'-hydroxyl group is reacted with sulfamoyl chloride to produce 2',3'-O-isopropylidene-5'-O-sulfamoyladenosine.

  • Amino Acid Activation: The carboxylic acid of N-protected (e.g., Boc or Cbz) L-isoleucine is activated, for instance, as an N-hydroxysuccinimide (NHS) ester.

  • Coupling: The activated isoleucine is coupled to the sulfamoyl group of the protected adenosine derivative.

  • Deprotection: All protecting groups are removed, typically under acidic conditions, to yield the final product, this compound. Purification is generally performed using flash chromatography.[5]

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction: the formation of the aminoacyl-adenylate intermediate. Inhibition of this step by compounds like this compound results in a decreased rate of ATP-PPi exchange.

Principle: The formation of Ile-AMP from isoleucine and ATP is reversible. In the presence of radiolabeled pyrophosphate ([³²P]PPi), the reverse reaction incorporates the radiolabel into ATP. The amount of [³²P]ATP formed is proportional to the enzyme activity.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., HEPES-KOH, pH 7.5), MgCl₂, DTT, ATP, the amino acid (isoleucine), and [³²P]PPi.

  • Inhibitor Addition: The assay is run in the presence of varying concentrations of the inhibitor (this compound) and in its absence (control).

  • Enzyme Addition: The reaction is initiated by adding a known concentration of purified IleRS.

  • Incubation: The reaction is incubated at a constant temperature (e.g., 30°C) for a defined period.

  • Quenching and Detection: The reaction is stopped, and the [³²P]ATP is separated from the unreacted [³²P]PPi (e.g., by charcoal binding or chromatography). The radioactivity of the formed [³²P]ATP is quantified using a scintillation counter.

  • Data Analysis: The rate of reaction is calculated and plotted against the inhibitor concentration to determine the IC₅₀ or Kᵢ value.

PPi_Exchange_Assay Start Prepare Reaction Mix (Buffer, MgCl2, ATP, Isoleucine, [32P]PPi) AddInhibitor Add this compound (Varying Conc.) Start->AddInhibitor AddEnzyme Initiate with IleRS AddInhibitor->AddEnzyme Incubate Incubate at 30°C AddEnzyme->Incubate Quench Quench Reaction Incubate->Quench Separate Separate [32P]ATP from [32P]PPi Quench->Separate Quantify Quantify [32P]ATP (Scintillation Counting) Separate->Quantify Analyze Calculate IC50/Ki Quantify->Analyze

Caption: Workflow for the ATP-PPi Exchange Assay.

References

The Central Role of Isoleucyl-tRNA Synthetase (IleRS) in Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a critical enzyme that plays a fundamental role in the fidelity of protein synthesis. As a member of the aminoacyl-tRNA synthetase (aaRS) family, its primary function is to catalyze the specific attachment of the amino acid isoleucine to its cognate transfer RNA (tRNAIle). This charging reaction is a crucial step in ensuring that the genetic code is accurately translated into functional proteins. The high fidelity of this process is maintained through a sophisticated two-step selection mechanism, including a robust editing function to correct errors. Beyond its canonical role in translation, emerging evidence suggests that IleRS and other aaRSs also participate in cellular signaling pathways, such as the mTORC1 pathway, linking amino acid availability to cell growth and proliferation. This technical guide provides an in-depth overview of the core functions of IleRS, its kinetic properties, detailed experimental protocols for its study, and its emerging role in cellular signaling, with a particular focus on its potential as a therapeutic target.

Core Function and Mechanism

The canonical function of IleRS is to ensure the correct acylation of tRNAIle with isoleucine. This process occurs in two main steps:

  • Amino Acid Activation: Isoleucine is activated by ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate, with the release of pyrophosphate (PPi).

    • Ile + ATP + IleRS ⇌ Ile-AMP-IleRS + PPi

  • Aminoacyl Transfer: The activated isoleucine is then transferred from the Ile-AMP complex to the 3'-end of its cognate tRNAIle, releasing AMP.

    • Ile-AMP-IleRS + tRNAIle ⇌ Ile-tRNAIle + AMP + IleRS

To maintain the high fidelity of protein synthesis, IleRS employs a "double-sieve" mechanism to discriminate against closely related amino acids, primarily valine, which differs from isoleucine by only a single methyl group.[1][2] This proofreading capability involves two distinct editing steps:

  • Pre-transfer editing: Incorrectly activated non-cognate aminoacyl-adenylates (e.g., Val-AMP) are hydrolyzed before they can be transferred to the tRNA.[1][3] This tRNA-dependent process occurs within the synthetic active site.[3]

  • Post-transfer editing: If a non-cognate amino acid is mistakenly attached to tRNAIle (e.g., Val-tRNAIle), the misacylated tRNA is translocated to a separate editing domain where the incorrect amino acid is hydrolyzed.[1][3]

This dual-layered quality control mechanism ensures an error rate of less than one in 3,000 for IleRS.[4]

Quantitative Data on IleRS Activity

The enzymatic activity of IleRS can be characterized by several kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The specificity constant (kcat/Km) is a measure of the enzyme's overall catalytic efficiency. The dissociation constant (Kd) quantifies the affinity between the enzyme and its substrates, while the inhibition constant (Ki) measures the potency of an inhibitor.

Table 1: Kinetic Parameters for IleRS from Various Organisms

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coliIsoleucine107.97.9 x 105[5]
Escherichia coliValine15005.43.6 x 103[5]
Escherichia colitRNAIle0.057 - 1.37--[6][7]
Saccharomyces cerevisiae (cytosol)Isoleucine25451.8 x 106[8]
Streptomyces griseusIsoleucine20115.5 x 105[8]
Priestia megaterium (IleRS1)Isoleucine~150~2.0~1.3 x 104[9]
Priestia megaterium (IleRS2)Isoleucine~150~1.0~6.7 x 103[9]

Table 2: Inhibition Constants (Ki) for Mupirocin against IleRS

OrganismIleRS TypeKi (nM)Reference
Staphylococcus aureus (sensitive)IleRS1~0.033 (I50)[10]
Staphylococcus aureus (moderately resistant)IleRS1 (mutated)~0.13 (I50)[10]
Staphylococcus aureus (highly resistant)IleRS2~7500 (I50)[10]
Escherichia coliIleRS10.8[11]
Priestia megateriumIleRS21000[12]

Experimental Protocols

Aminoacylation Assay (tRNA Charging Assay)

This assay measures the attachment of a radiolabeled amino acid to its cognate tRNA, catalyzed by IleRS.

Materials:

  • Purified IleRS enzyme

  • In vitro transcribed or purified tRNAIle

  • Radiolabeled L-isoleucine (e.g., [14C] or [3H]-isoleucine)

  • ATP solution (100 mM)

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)

  • Quenching solution (e.g., 10% trichloroacetic acid, TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, ATP (final concentration 2-5 mM), and radiolabeled isoleucine (final concentration to be varied for kinetic analysis).

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known concentration of IleRS enzyme and tRNAIle.

  • At specific time points, take aliquots of the reaction mixture and quench the reaction by spotting the aliquot onto a glass fiber filter pre-soaked in quenching solution (TCA).

  • Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled amino acid.

  • Wash the filters once with ethanol and allow them to dry completely.

  • Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the amount of aminoacyl-tRNA formed. Calculate the initial reaction rates and determine kinetic parameters.[8][13]

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction, the activation of the amino acid, by monitoring the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP.

Materials:

  • Purified IleRS enzyme

  • L-isoleucine

  • ATP solution

  • [32P]Pyrophosphate

  • Reaction buffer (as above)

  • Activated charcoal

  • Quenching solution (e.g., 0.2 M sodium pyrophosphate in 7% perchloric acid)

  • Wash buffer (e.g., 0.05 M sodium pyrophosphate)

Protocol:

  • Prepare a reaction mixture containing reaction buffer, ATP, L-isoleucine, and [32P]PPi.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding the IleRS enzyme.

  • After a defined time, stop the reaction by adding the quenching solution.

  • Add a suspension of activated charcoal to the reaction mixture to adsorb the ATP.

  • Pellet the charcoal by centrifugation and wash it several times with the wash buffer to remove unincorporated [32P]PPi.

  • Resuspend the charcoal pellet in a scintillation cocktail and measure the radioactivity.

  • The amount of radioactivity corresponds to the amount of [32P]ATP formed.[8][14]

Editing Activity Assay (Pre- and Post-transfer)

Post-transfer Editing Assay: This assay measures the hydrolysis of misacylated tRNA.

Materials:

  • Mischarged tRNA (e.g., Val-[32P]tRNAIle)

  • Purified IleRS enzyme

  • Reaction buffer

  • Quenching solution (TCA)

  • Glass fiber filters and scintillation counter

Protocol:

  • Prepare the mischarged tRNA substrate (e.g., by using an editing-deficient IleRS mutant).[2]

  • Incubate the purified mischarged tRNA with the wild-type IleRS enzyme in the reaction buffer at the desired temperature.

  • At various time points, take aliquots and quench the reaction by spotting on TCA-soaked filters.

  • Wash the filters to remove the hydrolyzed radiolabeled amino acid.

  • Measure the remaining radioactivity on the filters. A decrease in radioactivity over time indicates post-transfer editing activity.[2][15]

Pre-transfer Editing Assay: This assay often measures the tRNA-dependent hydrolysis of the non-cognate aminoacyl-adenylate.

Protocol:

  • This can be indirectly measured by comparing the rate of ATP consumption to the rate of aminoacyl-tRNA formation in the presence of a non-cognate amino acid.

  • Alternatively, the formation of AMP from [α-32P]ATP can be monitored in the presence of the non-cognate amino acid and tRNA. The amount of AMP produced in excess of the misacylated tRNA formed represents pre-transfer editing.[3][5]

Signaling Pathways and Logical Relationships

Beyond its canonical role in protein synthesis, IleRS, like other aaRSs, is implicated in cellular signaling, particularly in the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. Leucyl-tRNA synthetase (LeuRS) has been identified as a direct sensor of leucine, a potent activator of mTORC1.[6][11] It is proposed that IleRS may play a similar role in sensing isoleucine levels.

The general mechanism involves the aaRS acting as a sensor that, upon binding its cognate amino acid, interacts with components of the mTORC1 signaling cascade, leading to the activation of mTORC1 on the lysosomal surface.

IleRS_Catalytic_Cycle IleRS IleRS Ile_AMP_IleRS Ile-AMP-IleRS IleRS->Ile_AMP_IleRS Activation Ile Ile Ile->IleRS ATP ATP ATP->IleRS tRNA_Ile tRNA_Ile tRNA_Ile->Ile_AMP_IleRS Ile_tRNA_Ile Ile-tRNAIle Ile_AMP_IleRS->Ile_tRNA_Ile Transfer AMP AMP Ile_AMP_IleRS->AMP PPi PPi Ile_AMP_IleRS->PPi Ile_tRNA_Ile->IleRS

Caption: The canonical two-step catalytic cycle of IleRS.

IleRS_Editing_Mechanism cluster_synthesis Synthetic Site cluster_editing Editing Site IleRS_syn IleRS (Synthetic Site) Val_AMP Val-AMP IleRS_syn->Val_AMP Mischarging Val_AMP->IleRS_syn Pre-transfer Editing (Hydrolysis) Val_tRNA_Ile Val-tRNAIle Val_AMP->Val_tRNA_Ile Transfer Val_tRNA_Ile_ed Val-tRNAIle Val_tRNA_Ile->Val_tRNA_Ile_ed Translocation Val Val Val->IleRS_syn ATP ATP ATP->IleRS_syn tRNA_Ile tRNA_Ile tRNA_Ile->Val_AMP IleRS_ed IleRS (Editing Site) Val_ed Valine IleRS_ed->Val_ed Post-transfer Editing (Hydrolysis) tRNA_Ile_ed tRNAIle IleRS_ed->tRNA_Ile_ed Val_tRNA_Ile_ed->IleRS_ed

Caption: The "double-sieve" editing mechanism of IleRS.

mTORC1_Signaling cluster_lysosome Lysosome cluster_cytosol Cytosol Ragulator Ragulator Rag_GTPases Rag GTPases Ragulator->Rag_GTPases mTORC1_inactive mTORC1 (inactive) Rag_GTPases->mTORC1_inactive Recruitment mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation Downstream Protein Synthesis, Cell Growth, Inhibition of Autophagy mTORC1_active->Downstream IleRS IleRS IleRS_Ile IleRS-Isoleucine IleRS->IleRS_Ile Isoleucine Isoleucine Isoleucine->IleRS IleRS_Ile->Rag_GTPases Activation (GTP Loading)

Caption: Proposed role of IleRS in mTORC1 signaling.

IleRS as a Drug Target

The essential role of IleRS in bacterial protein synthesis makes it an attractive target for the development of antimicrobial agents.[6] By inhibiting IleRS, protein synthesis is halted, leading to bacterial growth inhibition and death.[6] The structural differences between prokaryotic and eukaryotic IleRS enzymes allow for the design of selective inhibitors with minimal toxicity to human cells.[6]

A prominent example of an IleRS inhibitor is mupirocin , a topical antibiotic highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][16] Mupirocin competitively inhibits the binding of isoleucine and ATP to the synthetic active site of IleRS.[4]

The emergence of mupirocin resistance, primarily through the acquisition of a second, resistant IleRS gene (ileS-2), highlights the need for the development of novel IleRS inhibitors.[4][16] The product of ileS-2, IleRS2, exhibits significantly lower affinity for mupirocin compared to the native IleRS1.[12]

Conclusion

Isoleucyl-tRNA synthetase is a multifaceted enzyme that is indispensable for the fidelity of protein synthesis. Its sophisticated proofreading mechanisms ensure the accurate incorporation of isoleucine into nascent polypeptide chains. The quantitative understanding of its kinetic parameters and the availability of robust experimental assays are crucial for both fundamental research and the development of novel therapeutics. Furthermore, the emerging non-canonical roles of IleRS in cellular signaling pathways like mTORC1 open up new avenues for understanding the intricate connections between nutrient sensing and the regulation of cell growth. As a validated drug target, IleRS continues to be an area of intense investigation for the discovery of new antibiotics to combat the growing threat of antimicrobial resistance.

References

Isoleucyl-tRNA Synthetase (IleRS): A Comprehensive Technical Guide Across Biological Kingdoms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl-tRNA synthetase (IleRS or IARS) is a ubiquitous and essential enzyme responsible for a critical step in protein biosynthesis: the charging of tRNA molecules with the amino acid isoleucine. This function, known as the canonical function, is fundamental to the fidelity of translation across all domains of life. Beyond this primary role, emerging evidence points to non-canonical functions of aminoacyl-tRNA synthetases (aaRSs), including roles in cellular signaling pathways. This technical guide provides an in-depth exploration of IleRS across the three biological kingdoms—Bacteria, Archaea, and Eukarya. It details the enzyme's core functions, structural variations, and kinetic properties. Furthermore, it presents a comparative analysis of IleRS inhibitors, with a focus on the clinically significant antibiotic mupirocin. Detailed experimental protocols for the study of IleRS and a discussion of its potential role in the mTORC1 signaling pathway are also provided, offering valuable insights for researchers in basic science and drug development.

Introduction to Isoleucyl-tRNA Synthetase

Aminoacyl-tRNA synthetases are a family of enzymes that catalyze the esterification of a specific amino acid to its cognate tRNA molecule. This two-step reaction is crucial for translating the genetic code into proteins. Isoleucyl-tRNA synthetase specifically ensures that isoleucine is incorporated into polypeptides at the correct positions as dictated by the mRNA template.

The fidelity of this process is paramount, as the misincorporation of amino acids can lead to the synthesis of non-functional or toxic proteins. To this end, many aaRSs, including IleRS, have evolved sophisticated proofreading or editing mechanisms to hydrolyze incorrectly charged tRNAs.

Given its essential role in cellular viability, IleRS is an attractive target for the development of antimicrobial agents. The structural differences in IleRS between prokaryotes and eukaryotes have been successfully exploited to create selective inhibitors, such as the antibiotic mupirocin.

Canonical Function: Aminoacylation and Proofreading

The primary role of IleRS is to catalyze the formation of isoleucyl-tRNAIle. This process occurs via a two-step reaction:

  • Amino Acid Activation: Isoleucine is activated with ATP to form an enzyme-bound isoleucyl-adenylate (Ile-AMP) intermediate, with the release of pyrophosphate (PPi).

    • Isoleucine + ATP + IleRS ⇌ IleRS:[Ile-AMP] + PPi

  • Aminoacyl Transfer: The activated isoleucyl moiety is transferred from the adenylate to the 3'-hydroxyl group of the terminal adenosine of tRNAIle, releasing AMP.

    • IleRS:[Ile-AMP] + tRNAIle ⇌ Ile-tRNAIle + AMP + IleRS

To prevent the misincorporation of structurally similar amino acids, such as valine, IleRS possesses a distinct editing domain. This domain hydrolyzes misacylated Val-tRNAIle, ensuring the high fidelity of protein synthesis.

G cluster_activation Step 1: Amino Acid Activation cluster_transfer Step 2: Aminoacyl Transfer Ile Isoleucine E_Ile_ATP E•Ile•ATP Ile->E_Ile_ATP ATP ATP ATP->E_Ile_ATP E IleRS (E) E->E_Ile_ATP E_IleAMP_PPi E•Ile-AMP•PPi E_Ile_ATP->E_IleAMP_PPi k_cat(act) PPi PPi E_IleAMP_PPi->PPi E_IleAMP E•Ile-AMP E_IleAMP_PPi->E_IleAMP Release tRNA tRNA(Ile) E_Ile_tRNA_AMP E•Ile-tRNA(Ile)•AMP tRNA->E_Ile_tRNA_AMP E_IleAMP->E_Ile_tRNA_AMP k_cat(trans) AMP AMP E_Ile_tRNA_AMP->AMP Ile_tRNA Ile-tRNA(Ile) E_Ile_tRNA_AMP->Ile_tRNA E2 IleRS (E) E_Ile_tRNA_AMP->E2

Comparative Analysis Across Biological Kingdoms

While the core function of IleRS is conserved, there are notable differences in its structure and kinetic properties across Bacteria, Archaea, and Eukarya.

Structural and Phylogenetic Differences

Phylogenetic analyses have revealed distinct lineages of IleRS. Most bacterial IleRSs belong to the IleRS1 type, which is generally susceptible to the antibiotic mupirocin. A second type, IleRS2 , is found in some bacteria and is inherently resistant to mupirocin. The IleRS enzymes found in the cytoplasm of eukaryotes and in archaea often show greater sequence similarity to the bacterial IleRS2 type. These differences in the active site are the basis for the selective inhibition of bacterial IleRS.

Quantitative Data: Kinetic Parameters

The following table summarizes the steady-state kinetic parameters for IleRS from representative organisms of the three biological kingdoms.

KingdomOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
Bacteria Escherichia colitRNAIle0.0570.712.3[1]
Staphylococcus aureusIsoleucine50-100--[2]
ATP~2500--[2]
Priestia megaterium (IleRS1)Isoleucine30--[3]
ATP395--[3]
Priestia megaterium (IleRS2)Isoleucine66--[3]
ATP1600--[3]
Archaea Methanobacterium thermoautotrophicumIsoleucine22--[4]
ATP120--[4]
tRNAIle0.8--[4]
Eukarya Saccharomyces cerevisiaeIsoleucine1011.51.15[5]
ATP150011.50.0077[5]
tRNAIle0.511.523[5]

Note: Kinetic parameters can vary depending on the assay conditions. The data presented here are for comparative purposes.

Inhibitors of Isoleucyl-tRNA Synthetase

The essential nature of IleRS makes it a prime target for antimicrobial drug development.

Mupirocin (Pseudomonic Acid A)

Mupirocin is a clinically important topical antibiotic that selectively inhibits bacterial IleRS.[6] It acts as a competitive inhibitor with respect to isoleucine and mimics the binding of the isoleucyl-adenylate intermediate in the enzyme's active site.[7] The high selectivity of mupirocin for bacterial IleRS over its eukaryotic counterpart is due to key differences in the amino acid residues within the active site.

Resistance to mupirocin can arise from mutations in the chromosomal ileS gene (low-level resistance) or through the acquisition of a plasmid-borne gene encoding a resistant IleRS2 enzyme (high-level resistance).

Quantitative Data: Inhibitor Potency

The following table summarizes the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for mupirocin and other inhibitors against IleRS.

OrganismInhibitorKiIC50Reference
Staphylococcus aureus (susceptible)Mupirocin-0.7-3.0 ng/mL[8]
Staphylococcus aureus (high-level resistant)Mupirocin-7,000-10,000 ng/mL[8]
Methanobacterium thermoautotrophicumPseudomonic Acid10 nM (vs. Ile)-[4]
20 nM (vs. ATP)[4]

Non-Canonical Functions: Role in mTORC1 Signaling

Beyond their canonical role in protein synthesis, several aminoacyl-tRNA synthetases have been shown to function as intracellular sensors of amino acid availability, playing key roles in regulating cell growth and metabolism. A prime example is the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.

While the direct role of IleRS in mTORC1 signaling is still under investigation, the well-established mechanism of Leucyl-tRNA synthetase (LeuRS) provides a strong model. LeuRS acts as a direct sensor of intracellular leucine levels.[9] In the presence of sufficient leucine, LeuRS undergoes a conformational change that allows it to interact with and activate Rag GTPases, which are key upstream regulators of mTORC1.[9] This activation leads to the translocation of mTORC1 to the lysosomal surface, where it becomes activated and phosphorylates its downstream targets to promote cell growth and inhibit autophagy. Given the structural and functional similarities between LeuRS and IleRS, it is plausible that IleRS may play a similar role in sensing isoleucine levels to modulate mTORC1 activity.

G cluster_sensing Amino Acid Sensing cluster_rag Rag GTPase Activation cluster_mtorc1 mTORC1 Activation Isoleucine Isoleucine IleRS IleRS Isoleucine->IleRS Binding IleRS_active IleRS* IleRS->IleRS_active Conformational Change Rag_inactive RagD(GDP)/RagA(GDP) (Inactive) IleRS_active->Rag_inactive Acts as GAP for RagD Rag_active RagD(GTP)/RagA(GTP) (Active) Rag_inactive->Rag_active mTORC1_inactive mTORC1 (Inactive) mTORC1_active mTORC1 (Active) CellGrowth Cell Growth Protein Synthesis Autophagy Autophagy

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of IleRS.

Recombinant IleRS Expression and Purification

This protocol is for the expression of His-tagged IleRS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

  • Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the ileS gene with an N- or C-terminal His-tag.

  • Expression:

    • Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Dilute the overnight culture 1:100 into a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).

  • Purification:

    • Equilibrate a Ni-NTA resin column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged IleRS with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage:

    • Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 10% glycerol).

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Aliquot and store at -80°C.

G Start E. coli with ileS expression vector Culture Grow culture to OD600 0.6-0.8 Start->Culture Induce Induce with IPTG Culture->Induce Harvest Harvest cells (Centrifugation) Induce->Harvest Lyse Lyse cells (Sonication) Harvest->Lyse Clarify Clarify lysate (Centrifugation) Lyse->Clarify Load Load onto Ni-NTA column Clarify->Load Wash Wash column Load->Wash Elute Elute with Imidazole Wash->Elute Dialyze Dialyze and Store Elute->Dialyze End Purified IleRS Dialyze->End

ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction (amino acid activation) by quantifying the isoleucine-dependent exchange of [³²P]pyrophosphate into ATP.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM HEPES-KOH pH 7.5)

    • 10 mM MgCl₂

    • 2 mM ATP

    • 2 mM DTT

    • 10 µM Isoleucine

    • 0.1-1 µM purified IleRS

    • [³²P]PPi (specific activity ~1000 cpm/pmol)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for E. coli IleRS).

  • Quenching: At various time points, take aliquots of the reaction and quench by adding them to a solution of 1% activated charcoal in 0.1 M sodium pyrophosphate and 5% trichloroacetic acid.

  • Washing:

    • Vortex the quenched samples and incubate on ice for 10 minutes.

    • Filter the mixture through a glass fiber filter to trap the charcoal, which binds the [³²P]ATP formed.

    • Wash the filters multiple times with water to remove unbound [³²P]PPi.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the rate of ATP formation from the increase in radioactivity over time.

Aminoacylation Assay (tRNA Charging)

This assay measures the overall aminoacylation reaction by quantifying the attachment of a radiolabeled amino acid to tRNA.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM HEPES-KOH pH 7.5)

    • 30 mM KCl

    • 10 mM MgCl₂

    • 2 mM ATP

    • 1 mM DTT

    • A saturating concentration of total tRNA or in vitro transcribed tRNAIle

    • Purified IleRS

    • [³H]- or [¹⁴C]-Isoleucine (at a specific activity)

  • Incubation: Incubate the reaction at the optimal temperature.

  • Quenching and Precipitation:

    • At various time points, take aliquots and spot them onto filter paper discs (e.g., Whatman 3MM).

    • Immediately immerse the filters in ice-cold 10% trichloroacetic acid (TCA) to precipitate the tRNA and attached amino acid.

  • Washing:

    • Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled isoleucine.

    • Perform a final wash with ethanol and allow the filters to dry completely.

  • Quantification:

    • Place the dry filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the amount of charged tRNA based on the incorporated radioactivity.

Conclusion and Future Directions

Isoleucyl-tRNA synthetase remains a subject of intense research due to its fundamental role in protein synthesis and its importance as a drug target. This guide has provided a comprehensive overview of IleRS across the three domains of life, highlighting its conserved functions and kingdom-specific differences. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers.

Future research will likely focus on several key areas:

  • Non-canonical functions: Further elucidation of the role of IleRS in cellular signaling pathways, such as the mTORC1 pathway, will provide deeper insights into the coordination of cell growth and metabolism.

  • Drug Development: The increasing prevalence of mupirocin-resistant bacteria necessitates the discovery and development of novel IleRS inhibitors with different modes of action.

  • Archaeal IleRS: The characterization of IleRS from a wider range of archaea will enhance our understanding of the evolution and diversity of this essential enzyme family.

By continuing to explore the multifaceted nature of Isoleucyl-tRNA synthetase, the scientific community can pave the way for new therapeutic strategies and a more complete understanding of fundamental cellular processes.

References

Preliminary Efficacy of Ile-AMS: A Review of Non-Existent Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and clinical trial databases has revealed no preliminary or advanced efficacy studies for a therapeutic agent identified as "Ile-AMS." The term "this compound" in a research context refers to an analogue of isoleucyl-adenylate, a molecule used in fundamental biochemical and structural studies of the enzyme isoleucyl-tRNA synthetase (IleRS). It is utilized as a research tool to understand enzyme mechanisms, not as a therapeutic compound undergoing efficacy trials.

This in-depth guide addresses the apparent non-existence of "this compound" as a therapeutic agent and clarifies its role in scientific research.

Clarification of "this compound" and "AMS"

It is crucial to distinguish between "this compound" as a biochemical tool and the common medical acronym "AMS," which typically stands for Acute Mountain Sickness. Initial investigations suggest a potential confusion, as searches for "AMS" efficacy studies frequently yield results for the drug acetazolamide, a standard treatment for Acute Mountain Sickness. There is no discernible link in the available literature between this compound and the treatment of Acute Mountain Sickness.

The Role of Isoleucyl-tRNA Synthetase and its Inhibitors

While "this compound" itself is not a therapeutic agent, the enzyme it is associated with, isoleucyl-tRNA synthetase (IleRS), is a target for antimicrobial drug development. IleRS is essential for protein synthesis in bacteria and parasites. Inhibiting this enzyme can be a strategy to combat infections.

One study has explored analogues of Ile-AMP (which this compound mimics) as potential treatments for Human African Trypanosomiasis by targeting the parasite's IleRS. This research, however, is in a very early, pre-clinical stage and does not involve a compound referred to as "this compound."

Absence of Data for a Technical Guide

Due to the lack of preliminary efficacy studies for "this compound," it is not possible to provide the requested in-depth technical guide with the following components:

  • Quantitative Data Presentation: No data exists to be summarized in tables.

  • Experimental Protocols: No efficacy-related experimental protocols are available.

  • Signaling Pathways and Workflow Visualizations: Without underlying efficacy studies, there are no signaling pathways or experimental workflows to diagram.

The Role of Ile-AMS in Unlocking the Therapeutic Potential of Isoleucyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein biosynthesis, has emerged as a compelling target for the development of novel antimicrobial agents. The natural antibiotic mupirocin, a selective inhibitor of bacterial IleRS, has validated this target for clinical use, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A critical tool in the study and exploitation of this target is isoleucyl-adenylate sulphamoyl analogue (Ile-AMS), a stable analogue of the reaction intermediate isoleucyl-adenylate (Ile-AMP). While not a therapeutic agent itself due to its non-selective inhibition of both prokaryotic and eukaryotic IleRS, this compound has been instrumental in elucidating the structural and mechanistic details of IleRS inhibition. This technical guide provides an in-depth overview of the therapeutic potential of targeting IleRS, the pivotal role of this compound in this endeavor, relevant quantitative data, experimental protocols, and key signaling pathways.

Introduction: Aminoacyl-tRNA Synthetases as Druggable Targets

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code. They catalyze the attachment of a specific amino acid to its cognate tRNA molecule in a two-step reaction. This function is critical for protein synthesis, and its inhibition leads to the cessation of cell growth and, in many cases, cell death. The significant structural differences between prokaryotic and eukaryotic aaRSs offer a window for the development of selective inhibitors with therapeutic potential as antimicrobial agents. Several aaRS inhibitors have been discovered, with mupirocin, an inhibitor of isoleucyl-tRNA synthetase (IleRS), being a prominent clinical success.[1][2][3]

Isoleucyl-tRNA Synthetase (IleRS): A Validated Antimicrobial Target

IleRS is responsible for charging isoleucine to its corresponding tRNA (tRNAIle). Inhibition of IleRS blocks the incorporation of isoleucine into proteins, thereby halting protein synthesis.[1][4] The clinical efficacy of mupirocin against Gram-positive bacteria, including MRSA, has validated IleRS as a therapeutic target.[4][5] Furthermore, the essentiality of IleRS has been demonstrated in various pathogens, including parasites like Trypanosoma brucei, the causative agent of human African trypanosomiasis, making it a target for a broader range of infectious diseases.[6][7]

This compound: A Key Research Tool for Understanding IleRS

This compound is a synthetic analogue of the high-energy intermediate, isoleucyl-adenylate (Ile-AMP), formed during the aminoacylation reaction.[8] Unlike the unstable natural intermediate, this compound is stable and acts as a potent inhibitor of IleRS across all three primary kingdoms (eubacteria, archaea, and eukaryotes).[8] This broad-spectrum inhibition makes it unsuitable for direct therapeutic use due to likely host toxicity. However, its ability to mimic the natural intermediate makes it an invaluable tool for:

  • Structural Biology: Co-crystallization of this compound with IleRS has provided high-resolution structures of the enzyme's active site. These structures have been fundamental in understanding the precise molecular interactions required for substrate recognition and catalysis.[8]

  • Mechanistic Studies: By comparing the binding of this compound to that of selective inhibitors like mupirocin, researchers have been able to elucidate the structural basis for their selectivity.[8][9]

  • Drug Design: The structural insights gained from this compound-IleRS complexes provide a rational basis for the design of novel, selective IleRS inhibitors with improved potency and pharmacological properties.

Quantitative Data on IleRS Inhibition

Inhibitor Target Organism/Enzyme Inhibition Constant (Ki) / IC50 Significance Reference
MupirocinStaphylococcus aureus IleRS (susceptible)IC50: 0.7 - 3.0 ng/mlPotent inhibition of the wild-type enzyme.[10]
MupirocinStaphylococcus aureus IleRS (intermediate resistance)IC50: 19 - 43 ng/mlReduced sensitivity due to mutations in the chromosomal ileS gene.[10]
MupirocinStaphylococcus aureus IleRS (high-level resistance)IC50: 7,000 - 10,000 ng/mlHigh-level resistance conferred by a second, plasmid-encoded IleRS (IleRS2).[10]
Thiomarinol AMRSA IleRSPicomolar KiA hybrid antibiotic that is significantly more potent than mupirocin and effective against mupirocin-resistant strains.[11]

Experimental Protocols

The following are generalized protocols for key experiments in the study of IleRS inhibitors.

Protocol for Screening and Characterization of IleRS Inhibitors

This protocol outlines a typical workflow for identifying and characterizing novel inhibitors of IleRS.

Objective: To identify and characterize compounds that inhibit the activity of isoleucyl-tRNA synthetase.

Materials:

  • Purified recombinant IleRS enzyme

  • ATP, L-isoleucine, and cognate tRNAIle

  • Radiolabeled [3H]-isoleucine

  • Test compounds (potential inhibitors)

  • Scintillation fluid and scintillation counter

  • Buffer solutions and reaction plates

Methodology:

  • Enzyme Inhibition Assay (Aminoacylation Assay):

    • Prepare a reaction mixture containing buffer, ATP, MgCl2, and purified IleRS.

    • Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined time.

    • Initiate the aminoacylation reaction by adding L-isoleucine (containing a tracer amount of [3H]-isoleucine) and tRNAIle.

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Stop the reaction by precipitating the tRNA and associated radiolabeled amino acid using trichloroacetic acid (TCA).

    • Filter the precipitate and wash to remove unincorporated [3H]-isoleucine.

    • Measure the radioactivity of the precipitate using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Use a broth microdilution method according to CLSI guidelines.

    • Prepare serial dilutions of the test compound in a suitable growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target bacterium (e.g., S. aureus).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

  • Mechanism of Inhibition Studies:

    • Perform kinetic assays by varying the concentrations of substrates (isoleucine, ATP) in the presence of a fixed concentration of the inhibitor.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol for X-ray Crystallography of IleRS-Inhibitor Complexes

Objective: To determine the three-dimensional structure of IleRS in complex with an inhibitor (e.g., this compound or a novel compound) to understand the molecular basis of inhibition.

Methodology:

  • Protein Expression and Purification:

    • Clone the gene for the target IleRS into an expression vector.

    • Overexpress the protein in a suitable host (e.g., E. coli).

    • Purify the recombinant IleRS to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization:

    • Mix the purified IleRS with a molar excess of the inhibitor.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using sitting-drop or hanging-drop vapor diffusion methods.

    • Optimize the conditions that yield well-diffracting crystals.

  • Data Collection and Structure Determination:

    • Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect the diffraction data.

    • Process the diffraction data and determine the crystal structure using molecular replacement or other phasing methods.

    • Build and refine the atomic model of the IleRS-inhibitor complex.

Visualizations: Signaling Pathways and Experimental Workflows

G Mechanism of Isoleucyl-tRNA Synthetase and its Inhibition cluster_0 Normal Protein Synthesis cluster_1 Inhibition of Protein Synthesis Ile Isoleucine IleRS IleRS Ile->IleRS ATP ATP ATP->IleRS IleAMP Ile-AMP intermediate IleRS->IleAMP Activation Blocked_IleRS Inactive IleRS Complex IletRNA Ile-tRNA(Ile) IleAMP->IletRNA Transfer tRNA tRNA(Ile) tRNA->IleAMP Ribosome Ribosome IletRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor IleRS Inhibitor (e.g., Mupirocin, this compound) Inhibitor->IleRS No_Protein Protein Synthesis Blocked Blocked_IleRS->No_Protein

Caption: Inhibition of protein synthesis via targeting of Isoleucyl-tRNA Synthetase (IleRS).

G Experimental Workflow for IleRS Inhibitor Discovery start Compound Library assay High-Throughput Screening (Enzyme Inhibition Assay) start->assay hits Primary Hits assay->hits dose_response Dose-Response & IC50 Determination hits->dose_response mic MIC Determination (Antibacterial Activity) dose_response->mic selectivity Selectivity Assays (Prokaryotic vs. Eukaryotic IleRS) mic->selectivity lead_candidates Lead Candidates selectivity->lead_candidates mechanism Mechanism of Action Studies (Kinetics, Crystallography) lead_candidates->mechanism preclinical Preclinical Development mechanism->preclinical

Caption: A typical workflow for the discovery and development of novel IleRS inhibitors.

G Structural Basis of Mupirocin Selectivity cluster_prokaryotic Prokaryotic IleRS cluster_eukaryotic Eukaryotic IleRS p_ile_ams This compound Binding p_mupirocin Mupirocin Binding (High Affinity) p_ile_ams->p_mupirocin Similar binding pocket p_inhibition Potent Inhibition p_mupirocin->p_inhibition e_ile_ams This compound Binding e_mupirocin Mupirocin Binding (Low Affinity) e_ile_ams->e_mupirocin Similar binding pocket e_no_inhibition No Significant Inhibition e_mupirocin->e_no_inhibition structural_diff Key Amino Acid Differences in Active Site structural_diff->e_mupirocin causes steric hindrance

Caption: Logical relationship explaining the selective inhibition of prokaryotic IleRS by mupirocin.

Therapeutic Applications and Future Directions

The primary therapeutic application of targeting IleRS is in the development of novel anti-infective agents. The success of mupirocin has paved the way for the exploration of new IleRS inhibitors with improved properties, such as:

  • Broader Spectrum of Activity: Targeting IleRS in Gram-negative bacteria and parasites.

  • Overcoming Resistance: Developing inhibitors that are effective against mupirocin-resistant strains.[11]

  • Improved Pharmacokinetics: Designing orally bioavailable inhibitors for systemic infections.

The development of hybrid antibiotics, such as thiomarinol A, which combines an IleRS inhibitor with another antimicrobial pharmacophore, represents a promising strategy to combat resistance and enhance potency.[11]

Conclusion

This compound is a powerful chemical probe that has been indispensable in advancing our understanding of isoleucyl-tRNA synthetase. While not a therapeutic agent itself, the knowledge gleaned from its use in structural and mechanistic studies is a cornerstone for the rational design of novel and selective IleRS inhibitors. As the threat of antimicrobial resistance continues to grow, targeting essential enzymes like IleRS, with the aid of research tools such as this compound, remains a critical and promising avenue for the development of the next generation of anti-infective therapies.

References

Methodological & Application

Application Notes: Ile-AMS Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoleucyl-adenylate sulfamate (Ile-AMS) is a potent and specific inhibitor of Isoleucyl-tRNA Synthetase (IleRS). IleRS is a crucial enzyme in protein synthesis, responsible for the specific attachment of the amino acid isoleucine to its cognate tRNA (tRNAIle). This process, known as aminoacylation or tRNA charging, is the first step in ensuring the fidelity of genetic code translation.

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of the IleRS enzyme. By binding to the active site, this compound prevents the synthesis of Isoleucyl-tRNAIle. This leads to an intracellular accumulation of uncharged tRNAIle, which is a key signal for amino acid deprivation.

The cell interprets the presence of uncharged tRNA as a sign of isoleucine starvation, triggering the Amino Acid Response (AAR) pathway.[1] This response involves the activation of the kinase General Control Nonderepressible 2 (GCN2), which phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α leads to a global reduction in protein synthesis to conserve resources. However, it paradoxically promotes the translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as the activating transcription factor 4 (ATF4).[1] ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress response.

Furthermore, amino acid availability is a critical input for the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[2][3] Amino acid starvation, mimicked by this compound treatment, leads to the inhibition of mTORC1 activity.[4][5] This results in decreased phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth.[6]

Applications in Research

This compound is a valuable tool for researchers, scientists, and drug development professionals for several applications:

  • Studying Amino Acid Sensing: Provides a precise method to induce the amino acid starvation response without altering extracellular nutrient levels.

  • Investigating mTORC1 Signaling: Allows for the specific interrogation of the amino acid-sensing branch of the mTORC1 pathway.[7][8]

  • Cancer Biology: Explores the vulnerabilities of cancer cells to amino acid deprivation, as many tumors exhibit altered metabolic dependencies.

  • Drug Development: Serves as a reference compound in screens for novel inhibitors of aminoacyl-tRNA synthetases, a class of enzymes with potential as antibacterial and anticancer targets.[9][10]

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-74815.2
HCT116488.9
A5494825.6
Jurkat485.4

This table presents example data for the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, as determined by a cell viability assay.

Table 2: Quantification of mTORC1 Pathway Inhibition by Western Blot

Treatment (1 hr)p-S6K (T389) / Total S6K (Relative Density)p-4E-BP1 (T37/46) / Total 4E-BP1 (Relative Density)
Vehicle Control1.001.00
This compound (10 µM)0.230.31
This compound (50 µM)0.080.14

This table shows example quantitative data from a Western blot analysis, demonstrating the dose-dependent decrease in the phosphorylation of mTORC1 downstream targets S6K and 4E-BP1 upon this compound treatment.

Table 3: Relative mRNA Expression of ATF4 Target Genes by qPCR

Treatment (6 hr)CHOP (Fold Change)ASNS (Fold Change)
Vehicle Control1.01.0
This compound (25 µM)8.412.1

This table illustrates the upregulation of ATF4 target genes (CHOP and ASNS) in response to this compound treatment, as measured by quantitative real-time PCR.

Table 4: Effect of this compound on Cell Cycle Distribution

Treatment (24 hr)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control45.335.119.6
This compound (20 µM)68.215.416.4

This table summarizes example data from a flow cytometry-based cell cycle analysis, indicating a G1 phase arrest in cells treated with this compound.

Experimental Protocols & Visualizations

This compound Signaling Pathway

Caption: Signaling cascade initiated by this compound treatment.

Cell Viability and Cytotoxicity Assay (Resazurin Method)

This protocol describes how to determine the dose-dependent effect of this compound on cell viability using a resazurin-based assay.[11] Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.

Experimental Workflow: Cell Viability Assay

Viability_Workflow start Start: Seed Cells incubate1 Incubate 24h (Allow attachment) start->incubate1 treatment Treat with serial dilutions of this compound incubate1->treatment incubate2 Incubate for desired period (e.g., 24, 48, 72h) treatment->incubate2 add_reagent Add Resazurin Reagent to each well incubate2->add_reagent incubate3 Incubate 1-4h at 37°C add_reagent->incubate3 read_plate Measure Fluorescence/Absorbance (Plate Reader) incubate3->read_plate analyze Analyze Data: - Normalize to control - Plot dose-response curve - Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the this compound cell viability assay.

Materials:

  • Cell line of interest in culture

  • Complete growth medium[12]

  • 96-well clear, flat-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.2 mg/mL in sterile PBS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[11]

    • Include wells for "no-cell" (media only) blanks.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range might be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium.

    • Return the plate to the incubator for the desired treatment period (e.g., 48 hours).

  • Resazurin Assay:

    • Add 10 µL of resazurin solution to each well (for a final volume of 110 µL).[11]

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the average blank value from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Signal_Treated / Signal_Vehicle) * 100.

    • Plot the % Viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Western Blotting for mTORC1 Pathway Analysis

This protocol details the detection of key phosphorylated proteins in the mTORC1 pathway following this compound treatment to confirm its mechanism of action.[13]

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • Protein transfer system (e.g., wet or semi-dry) and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera-based imager)

Protocol:

  • Cell Culture and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at desired concentrations for a short duration (e.g., 1-2 hours) to observe acute signaling changes. Include a vehicle control.

    • Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.[14]

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at ~16,000 x g for 20 minutes at 4°C.[14] Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with RIPA buffer.

    • Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein.

    • Boil the samples at 95-100°C for 5 minutes.[13]

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[13]

    • Wash the membrane three times for 5-10 minutes each with TBST.[15]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using image analysis software. Normalize the intensity of phosphorylated proteins to their respective total protein levels.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to assess the impact of this compound on cell cycle progression by staining DNA with propidium iodide (PI).[16][17]

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates.

    • Treat cells with this compound or vehicle control for a period sufficient to induce cell cycle changes (e.g., 24-48 hours).

    • Harvest both floating and adherent cells. For adherent cells, wash with PBS, trypsinize, and then combine with the supernatant containing floating cells.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Cell Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • DNA Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully aspirate the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.[18]

    • Use a linear scale for the DNA content histogram (FL2-A or a similar channel).[17]

    • Gate out doublets and debris.

    • Use cell cycle analysis software to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

References

Determining the IC50 of Ile-AMS for Isoleucyl-tRNA Synthetase (IleRS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Isoleucyl-adenosine monophosphate sulfamate (Ile-AMS) against Isoleucyl-tRNA Synthetase (IleRS). This document outlines the theoretical background, detailed experimental protocols for biochemical and cellular assays, and data analysis methods.

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme responsible for charging isoleucine onto its cognate tRNA (tRNAIle), a vital step in protein synthesis.[1] Inhibition of IleRS disrupts this process, leading to the cessation of bacterial growth, making it an attractive target for the development of novel antimicrobial agents.[1] this compound is an aminoacyl-adenylate analog that acts as a potent inhibitor of IleRS by binding to the active site and preventing the formation of the isoleucyl-adenylate intermediate.[2] Determining the IC50 value of this compound is a critical step in characterizing its potency and efficacy as an IleRS inhibitor.

Principle of IC50 Determination

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This is a key parameter for comparing the potency of different inhibitors and for understanding their mechanism of action. The IC50 can be determined by measuring the enzyme activity at various inhibitor concentrations and fitting the data to a dose-response curve.

Data Presentation

CompoundTarget EnzymeAssay TypeIC50 (nM)Reference
This compound IleRSAminoacylation AssayTo be determined-
This compound IleRSThermal Shift Assay (ΔTm)To be determined-
This compound In celluloCell-based Proliferation AssayTo be determined-
Cysteyl-AMSHMWP2 (Cysteine adenylation domain)Spectrophotometric Assay40 ± 10[2]

Experimental Protocols

Here, we provide detailed protocols for three common assays used to determine the IC50 of inhibitors against aminoacyl-tRNA synthetases.

Biochemical Assay: Aminoacylation Assay (Malachite Green Method)

This assay measures the amount of pyrophosphate (PPi) released during the aminoacylation reaction. The PPi is detected using a malachite green-based reagent, which forms a colored complex with free phosphate after enzymatic conversion of PPi.[3]

Experimental Workflow:

Aminoacylation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reaction Buffer A1 Add Buffer, Substrates, and this compound to Plate P1->A1 P2 Prepare IleRS Enzyme Stock A2 Initiate Reaction with IleRS P2->A2 P3 Prepare Substrates (Ile, ATP, tRNAIle) P3->A1 P4 Prepare this compound Serial Dilutions P4->A1 A1->A2 A3 Incubate at 37°C A2->A3 A4 Quench Reaction A3->A4 D1 Add Pyrophosphatase A4->D1 D2 Add Malachite Green Reagent D1->D2 D3 Measure Absorbance at 620-640 nm D2->D3 D4 Calculate % Inhibition D3->D4 D5 Plot Dose-Response Curve and Determine IC50 D4->D5

Caption: Workflow for the aminoacylation assay.

Materials:

  • Purified IleRS enzyme

  • L-Isoleucine (Ile)

  • ATP

  • tRNAIle

  • This compound

  • Reaction Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 4 mM DTT, 0.1 mg/mL BSA

  • Inorganic pyrophosphatase

  • Malachite Green Reagent

  • 96-well microplate

  • Plate reader

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of IleRS in reaction buffer.

    • Prepare stock solutions of Ile, ATP, and tRNAIle in reaction buffer.

    • Prepare a serial dilution of this compound in reaction buffer. A suggested starting range is 1 nM to 100 µM.

  • Reaction Setup:

    • In a 96-well plate, add 25 µL of reaction buffer containing Ile, ATP, and tRNAIle to each well.

    • Add 5 µL of the this compound serial dilutions to the respective wells. Include a no-inhibitor control (vehicle) and a no-enzyme control (background).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Initiate the reaction by adding 20 µL of pre-warmed IleRS enzyme solution to each well. The final reaction volume is 50 µL.

  • Incubation and Quenching:

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

    • Quench the reaction by adding 10 µL of 0.5 M EDTA.

  • Detection:

    • Add 5 µL of inorganic pyrophosphatase to each well and incubate at room temperature for 10 minutes to convert PPi to phosphate.

    • Add 100 µL of Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 620-640 nm using a microplate reader.

    • Subtract the background absorbance (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biophysical Assay: Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[4] The binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in its Tm.[5]

Experimental Workflow:

TSA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Assay Buffer A1 Mix IleRS, SYPRO Orange, and this compound in PCR Plate P1->A1 P2 Prepare IleRS Enzyme Stock P2->A1 P3 Prepare SYPRO Orange Dye P3->A1 P4 Prepare this compound Serial Dilutions P4->A1 A2 Seal the Plate A1->A2 D1 Perform Melt Curve in RT-PCR Machine A2->D1 D2 Monitor Fluorescence Increase D1->D2 D3 Determine Tm for each Concentration D2->D3 D4 Plot ΔTm vs. [this compound] D3->D4 D5 Determine Apparent Kd (related to IC50) D4->D5

Caption: Workflow for the Thermal Shift Assay.

Materials:

  • Purified IleRS enzyme (highly pure, >95%)

  • This compound

  • Assay Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl

  • SYPRO Orange dye (e.g., 5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument capable of performing a melt curve analysis

Protocol:

  • Prepare Reagents:

    • Dilute the IleRS enzyme to a final concentration of 2-5 µM in the assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer.

    • Dilute the SYPRO Orange dye to a 20x working stock in the assay buffer.

  • Reaction Setup:

    • In a 96-well PCR plate, add 10 µL of the IleRS enzyme solution to each well.

    • Add 10 µL of the this compound serial dilutions to the respective wells. Include a no-inhibitor control.

    • Add 5 µL of the 20x SYPRO Orange dye to each well for a final volume of 25 µL.

  • Melt Curve Analysis:

    • Seal the PCR plate and centrifuge briefly to collect the contents at the bottom.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve protocol to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, collecting fluorescence data at each increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the melting temperature (Tm), which is the inflection point of the sigmoidal curve, for each concentration of this compound. This can be done by fitting the data to a Boltzmann equation or by taking the maximum of the first derivative of the melt curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-inhibitor control from the Tm at each this compound concentration.

    • Plot ΔTm against the logarithm of the this compound concentration. The resulting binding curve can be used to estimate the apparent dissociation constant (Kd), which is related to the IC50.

Cell-based Assay: Bacterial Growth Inhibition Assay

This assay determines the effect of this compound on the growth of a bacterial strain, providing a measure of the inhibitor's efficacy in a cellular context.[6]

Experimental Workflow:

Cell_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Culture Bacterial Strain (e.g., E. coli) A1 Dilute Bacterial Culture to a Standard OD P1->A1 P2 Prepare Growth Medium A2 Add Bacterial Suspension and this compound to 96-well Plate P2->A2 P3 Prepare this compound Serial Dilutions P3->A2 A1->A2 A3 Incubate at 37°C with Shaking A2->A3 D1 Measure Optical Density (OD600) over Time A3->D1 D2 Alternatively, use a Viability Dye (e.g., resazurin) A3->D2 D3 Calculate % Growth Inhibition D1->D3 D2->D3 D4 Plot Dose-Response Curve and Determine IC50 D3->D4

Caption: Workflow for the cell-based growth inhibition assay.

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • This compound

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 600 nm (OD600)

  • (Optional) Cell viability reagent (e.g., resazurin)

Protocol:

  • Prepare Cultures and Reagents:

    • Grow an overnight culture of the bacterial strain in the appropriate growth medium at 37°C with shaking.

    • The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density (OD600) of approximately 0.05-0.1.

    • Prepare a serial dilution of this compound in the growth medium.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

    • Add 100 µL of the this compound serial dilutions to the respective wells. Include a no-inhibitor control (vehicle) and a no-cell control (medium only for background). The final volume in each well is 200 µL.

  • Incubation:

    • Incubate the plate at 37°C with continuous shaking for a period that allows for sufficient growth in the control wells (e.g., 6-18 hours).

  • Data Acquisition:

    • Measure the OD600 of each well using a microplate reader.

    • Alternatively, add a cell viability reagent like resazurin and measure the fluorescence according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background OD600 (no-cell control) from all readings.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The protocols described provide a robust framework for determining the IC50 of this compound against IleRS. The choice of assay will depend on the specific research question and available resources. The aminoacylation assay provides a direct measure of enzymatic inhibition, the thermal shift assay offers a high-throughput method for assessing binding, and the cell-based assay evaluates the compound's efficacy in a more physiologically relevant context. Accurate determination of the IC50 is a fundamental step in the preclinical evaluation of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Crystallizing Isoleucyl-tRNA Synthetase (IleRS) in Complex with Ile-AMS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the crystallization of Isoleucyl-tRNA Synthetase (IleRS) in complex with its inhibitor, Isoleucyl-adenylate sulfamate (Ile-AMS). The protocols outlined below are based on established methodologies for the expression and purification of thermostable proteins and crystallographic studies of aminoacyl-tRNA synthetases.

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme responsible for the accurate attachment of isoleucine to its cognate tRNA, a vital step in protein synthesis.[1] This fidelity is essential for maintaining the integrity of the genetic code. Due to its indispensable role, IleRS is a prime target for the development of novel antimicrobial agents.[1] Understanding the three-dimensional structure of IleRS in complex with inhibitors provides a rational basis for the design of new and more potent drugs.

This compound is a potent inhibitor of IleRS, acting as a stable analogue of the reaction intermediate isoleucyl-adenylate.[2] The structural elucidation of the IleRS:this compound complex offers invaluable insights into the molecular recognition at the enzyme's active site. This document details the necessary protocols for the expression, purification, and co-crystallization of IleRS with this compound, primarily focusing on the well-studied enzyme from the thermophilic bacterium Thermus thermophilus.

Data Presentation

Crystallographic Data for IleRS:this compound Complex
ParameterThermus thermophilus IleRSReference
Resolution (Å) 3.0[2]
Space Group P2₁2₁2[3]
Unit Cell Dimensions (Å) a = 132, b = 191, c = 125[3]
Molecules per Asymmetric Unit 2 homodimers[3]
Binding Affinity Data (Illustrative)
LigandTargetK_d (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
This compoundT. thermophilus IleRSData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Thermus thermophilus IleRS

This protocol describes the overexpression of His-tagged T. thermophilus IleRS in Escherichia coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding IleRS from Thermus thermophilus can be cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His₆) tag for affinity purification. Various expression vectors for T. thermophilus genes are available.[4][5]

2. Protein Expression: a. Transform E. coli BL21(DE3) cells with the IleRS expression plasmid. b. Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking. c. Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. e. Continue to incubate the culture for 4-6 hours at 30°C. f. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

3. Protein Purification: a. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol). b. Lyse the cells by sonication on ice. c. Since T. thermophilus IleRS is a thermostable protein, a heat treatment step can be employed to denature and precipitate a significant portion of the E. coli host proteins. Heat the lysate at 65°C for 20 minutes, followed by centrifugation at 20,000 x g for 30 minutes at 4°C to remove the precipitated proteins. d. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. e. Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol) to remove non-specifically bound proteins. f. Elute the His-tagged IleRS with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol). g. Further purify the protein by size-exclusion chromatography (e.g., using a Superdex 200 column) equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). h. Pool the fractions containing pure IleRS, concentrate to 10-15 mg/mL, and verify purity by SDS-PAGE.

Protocol 2: Preparation of this compound for Co-crystallization

Isoleucyl-adenylate sulfamate (this compound) can be chemically synthesized or sourced from commercial suppliers.

1. Synthesis:

  • The synthesis of aminoacyl-sulfamoyl adenosine derivatives involves multi-step chemical reactions.[6][7][8] A general approach involves the coupling of a protected isoleucine derivative to a sulfamoyl adenosine backbone, followed by deprotection steps. For detailed synthetic procedures, refer to specialized organic chemistry literature.

2. Preparation for Crystallization: a. Dissolve this compound in the same buffer used for the final step of protein purification to a stock concentration of 10-50 mM. b. Ensure the pH of the this compound solution is adjusted to the pH of the protein solution to avoid any pH shock during mixing.

Protocol 3: Co-crystallization of IleRS with this compound

This protocol outlines the setup of crystallization trials using the hanging-drop vapor-diffusion method.

1. Complex Formation: a. Mix the purified IleRS (at 10-15 mg/mL) with this compound in a 1:5 to 1:10 molar ratio (protein monomer:inhibitor). b. Incubate the mixture on ice for at least 1 hour to ensure complex formation.

2. Crystallization Screening: a. Perform initial crystallization screening using commercially available sparse-matrix screens (e.g., Crystal Screen HT from Hampton Research). b. Set up hanging drops by mixing 1 µL of the IleRS:this compound complex with 1 µL of the reservoir solution and equilibrating against 500 µL of the reservoir solution at a constant temperature (e.g., 20°C).

3. Optimization of Crystallization Conditions: a. Based on initial hits, optimize the crystallization conditions by systematically varying the precipitant concentration, buffer pH, and salt concentration. b. A reported successful crystallization condition for a similar T. thermophilus aminoacyl-tRNA synthetase involved using ammonium sulfate as the precipitant.[9] For T. thermophilus prolyl-tRNA synthetase, ethylene glycol was used as the precipitant.[3] c. An example of an optimization screen could involve varying the concentration of PEG 4000 from 10-20% (w/v) in a buffer of 0.1 M Tris-HCl pH 8.5 with 0.2 M MgCl₂.

4. Crystal Harvesting and Cryo-protection: a. Once crystals of suitable size are obtained, they need to be harvested and cryo-protected for X-ray diffraction data collection. b. Briefly soak the crystals in a cryo-protectant solution, which is typically the reservoir solution supplemented with a cryo-protectant like glycerol (20-30% v/v) or ethylene glycol. c. Flash-cool the crystals in liquid nitrogen.

Protocol 4: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[9][10]

1. Sample Preparation: a. Dialyze the purified IleRS extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). b. Dissolve the this compound in the final dialysis buffer to the desired concentration. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.[9] c. Degas both the protein and ligand solutions immediately before the experiment.

2. ITC Experiment: a. Set the experimental temperature (e.g., 25°C). b. Load the IleRS solution (e.g., 10-20 µM) into the sample cell of the calorimeter. c. Load the this compound solution (e.g., 100-200 µM) into the injection syringe. The optimal concentrations will depend on the binding affinity.[10] d. Perform a series of injections (e.g., 2-5 µL each) of the this compound solution into the IleRS solution. e. The heat change upon each injection is measured.

3. Data Analysis: a. The raw ITC data is a plot of heat flow versus time. Integrating the area under each injection peak gives the heat change for that injection. b. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. c. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (K_d, ΔH, n).

Visualizations

Signaling Pathway and Inhibition

IleRS_Inhibition cluster_0 IleRS Catalytic Cycle cluster_1 Inhibition Isoleucine Isoleucine IleRS IleRS Isoleucine->IleRS ATP ATP ATP->IleRS Ile-AMP Isoleucyl-adenylate (Intermediate) IleRS->Ile-AMP Activation Inactive_Complex IleRS:this compound (Inactive Complex) tRNA-Ile Isoleucyl-tRNA Ile-AMP->tRNA-Ile Transfer This compound This compound (Inhibitor) This compound->IleRS Competitive Inhibition

Caption: Inhibition of the IleRS catalytic cycle by the competitive inhibitor this compound.

Experimental Workflow for Crystallization

Crystallization_Workflow cluster_protein Protein Preparation cluster_inhibitor Inhibitor Preparation cluster_crystallization Co-crystallization A Gene Cloning & Expression B Cell Culture & Induction A->B C Cell Lysis & Heat Treatment B->C D Affinity Chromatography C->D E Size-Exclusion Chromatography D->E F Pure IleRS E->F I Complex Formation (IleRS + this compound) F->I G This compound Synthesis or Procurement H Dissolution in Buffer G->H H->I J Crystallization Screening I->J K Optimization J->K L Crystal Harvesting & Cryo-protection K->L M X-ray Diffraction L->M

Caption: Workflow for the co-crystallization of the IleRS:this compound complex.

References

Application Notes and Protocols: Utilizing Isoleucyl-adenylate Sulfamate (Ile-AMS) for the Study of Isoleucyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein synthesis. Their fidelity is paramount for maintaining the integrity of the genetic code. Isoleucyl-tRNA synthetase (IleRS), a member of the class I aaRS family, is responsible for charging isoleucine to its corresponding tRNA (tRNAIle). Due to its essential role, IleRS is a validated and attractive target for the development of novel antimicrobial agents.

Ile-AMS (Isoleucyl-adenylate sulfamate) is a stable, non-hydrolyzable analogue of the natural reaction intermediate, isoleucyl-adenylate (Ile-AMP). This mimicry allows this compound to act as a potent and specific inhibitor of IleRS by binding tightly to the active site. This property makes this compound an invaluable tool for a variety of research and drug discovery applications, including:

  • Enzyme kinetics and mechanism studies: To probe the active site and understand the catalytic mechanism of IleRS.

  • Inhibitor screening and characterization: As a reference compound and to develop high-throughput screening assays for novel IleRS inhibitors.

  • Validation of IleRS as a drug target: To study the effects of IleRS inhibition on cellular growth and viability.

These application notes provide an overview of the use of this compound in studying IleRS, including detailed experimental protocols and data presentation for key assays.

Data Presentation: Inhibition of Isoleucyl-tRNA Synthetase

The following table summarizes the inhibitory activity of various compounds against Isoleucyl-tRNA synthetase (IleRS), providing a comparative dataset for researchers. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Compound NameStandard TypeStandard Value (nM)
[(2R,3S,4R,5R)-3,4-Dihydroxy-5-(4-phenyl-1,3-thiazol-2-yl)oxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamateIC50100.0, 330.0
[(2R,3S,4R,5R)-3,4-Dihydroxy-5-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]oxolan-2-yl]methyl N-[(2S)-2-amino-3-methylpentanoyl]sulfamateIC5045.0, 370.0
[(2R,3S,4R,5R)-3,4-Dihydroxy-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]oxolan-2-yl]methyl N-[(2S)-2-amino-3-methylpentanoyl]sulfamate

Application Notes and Protocols for Ile-AMS as a Selective Agent in Microbial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-adenosine monophosphate (Ile-AMS) is a structural analogue of the natural intermediate isoleucyl-adenylate (Ile-AMP). It acts as a potent inhibitor of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis across all domains of life.[1] By mimicking the Ile-AMP intermediate, this compound binds to the active site of IleRS, effectively blocking the attachment of isoleucine to its cognate tRNA. This leads to a cessation of protein synthesis and subsequent inhibition of microbial growth. These application notes provide detailed protocols for utilizing this compound as a selective agent in microbial studies, including methods for determining its minimum inhibitory concentration (MIC) and a discussion of its mechanism of action.

Mechanism of Action

This compound is a competitive inhibitor of isoleucyl-tRNA synthetase (IleRS). The primary function of IleRS is to catalyze the aminoacylation of tRNAIle with the amino acid isoleucine, a critical step in protein translation. This process occurs in two steps:

  • Amino Acid Activation: Isoleucine (Ile) reacts with ATP to form an enzyme-bound isoleucyl-adenylate (Ile-AMP) intermediate and pyrophosphate (PPi).

  • tRNA Charging: The activated isoleucyl moiety is then transferred from Ile-AMP to the 3' end of its cognate tRNA (tRNAIle).

This compound, as an analogue of Ile-AMP, binds with high affinity to the active site of IleRS, preventing the completion of the aminoacylation reaction. This leads to a depletion of charged tRNAIle, stalling ribosomal protein synthesis and ultimately inhibiting cell growth and proliferation.[1] While this compound is known to inhibit IleRS from all three primary kingdoms, subtle structural differences in the enzyme's active site between prokaryotes and eukaryotes may offer a window for selective targeting.[1]

Data Presentation

The following table summarizes the inhibitory activities of an isoleucyl-adenylate analogue against various microorganisms. It is important to note that specific MIC values for this compound are not widely reported in the public domain, and the data below is based on a closely related isoleucyl-sulfonamide analogue that also targets IleRS. Researchers should determine the precise MIC for their specific strains of interest.

CompoundTarget EnzymeTarget OrganismIC50 (nM)MIC (µg/mL)Reference
Isoleucyl-sulfonamide analogueIsoleucyl-tRNA Synthetase (IleRS)Escherichia coli0.4 - 135Not Reported[2]
Isoleucyl-sulfonamide analogueIsoleucyl-tRNA Synthetase (IleRS)Staphylococcus aureusNot Reported1 - 500[2]
Isoleucyl-sulfonamide analogueIsoleucyl-tRNA Synthetase (IleRS)Staphylococcus epidermidisNot Reported1 - 500[2]
Isoleucyl-sulfonamide analogueIsoleucyl-tRNA Synthetase (IleRS)Streptococcus pyogenesNot Reported0.5 - 16[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method, a standard antimicrobial susceptibility testing procedure.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pure water or a suitable buffer for dissolving this compound (e.g., phosphate-buffered saline, PBS)

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer or microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1-10 mg/mL) in a sterile solvent. The choice of solvent should be based on the solubility of this compound and its compatibility with the microbial culture. Given its structure, sterile water or PBS should be suitable.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into the appropriate broth.

    • Incubate the culture at the optimal temperature and time to reach the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done by diluting the culture with sterile broth.

    • Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound in a 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only, no bacteria or this compound).

    • Seal the plate and incubate at the optimal temperature for the bacterium for 16-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Protocol 2: Agar Diffusion Assay for this compound Susceptibility Testing

This protocol provides a qualitative assessment of microbial susceptibility to this compound.

Materials:

  • This compound stock solution (as prepared in Protocol 1)

  • Bacterial strain of interest

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Incubator

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an agar plate to create a uniform lawn of bacteria.

  • Application of this compound:

    • Aseptically place sterile filter paper discs onto the surface of the inoculated agar plate.

    • Pipette a known volume (e.g., 10-20 µL) of the this compound stock solution or different dilutions onto the discs.

    • As a negative control, apply the solvent used to dissolve this compound to one of the discs.

  • Incubation and Interpretation:

    • Incubate the plate at the optimal temperature for the bacterium for 16-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility to this compound.

Visualizations

G Mechanism of Action of this compound cluster_0 Normal Protein Synthesis cluster_1 Inhibition by this compound Ile Isoleucine IleRS Isoleucyl-tRNA Synthetase Ile->IleRS ATP ATP ATP->IleRS IleAMP Ile-AMP Intermediate IleRS->IleAMP tRNA tRNA-Ile IleAMP->tRNA Charged_tRNA Charged tRNA-Ile tRNA->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Ile_AMS This compound IleRS_inhibited Isoleucyl-tRNA Synthetase Ile_AMS->IleRS_inhibited Inhibits No_Protein Protein Synthesis Blocked IleRS_inhibited->No_Protein

Caption: Mechanism of this compound inhibition of protein synthesis.

G Experimental Workflow for MIC Determination prep_stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination of this compound.

References

Application Notes and Protocols for In Vivo Experimental Design with Ile-AMS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ile-AMS is a potent inhibitor of isoleucyl-tRNA synthetase (IleRS), a critical enzyme in protein synthesis. By mimicking the isoleucyl-adenylate intermediate, this compound competitively inhibits the charging of tRNA with isoleucine, leading to a cellular state that resembles amino acid starvation.[1] This inhibition triggers a cascade of cellular stress responses, primarily through the activation of the General Control Nonderepressible 2 (GCN2) signaling pathway.[2][3] Understanding the in vivo effects of this compound is crucial for its development as a potential therapeutic agent in various diseases, including cancer and inflammatory conditions, where targeting protein synthesis and cellular stress responses is a promising strategy.[4][5]

These application notes provide a comprehensive guide for designing and executing in vivo studies with this compound, focusing on experimental protocols, data presentation, and the analysis of its mechanism of action.

Mechanism of Action: The GCN2 Signaling Pathway

Inhibition of IleRS by this compound leads to an accumulation of uncharged tRNAs, which are sensed by the GCN2 kinase.[3][6] This activates GCN2, which then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2][7] Phosphorylated eIF2α has two main consequences: a general inhibition of protein synthesis to conserve resources, and the preferential translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[2][3] ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis, transport, and stress response, including the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein).[2][7] The GCN2 pathway can also regulate other key cellular processes, including the inhibition of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.[8]

GCN2_Signaling_Pathway Ile_AMS This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) Ile_AMS->IleRS Inhibits Uncharged_tRNA Uncharged tRNA Accumulation GCN2 GCN2 Activation Uncharged_tRNA->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates mTORC1 mTORC1 Inhibition GCN2->mTORC1 Inhibits Protein_Synthesis Global Protein Synthesis Inhibition eIF2a->Protein_Synthesis Leads to ATF4 ATF4 Translation eIF2a->ATF4 Promotes Stress_Response_Genes Stress Response Gene Expression (e.g., CHOP) ATF4->Stress_Response_Genes Upregulates

Figure 1: Simplified signaling pathway of this compound action.

In Vivo Experimental Design and Protocols

A well-designed in vivo study is critical for evaluating the therapeutic potential and understanding the pharmacological properties of this compound. The following sections outline key experimental protocols.

General Experimental Workflow

A typical in vivo study workflow for a novel therapeutic agent like this compound involves several key stages, from initial dose-finding to efficacy evaluation in a disease model.

Experimental_Workflow Start Study Initiation Dose_Finding Dose-Range Finding (Acute Toxicity) Start->Dose_Finding PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Dose_Finding->PK_PD Efficacy_Study Efficacy Study in Disease Model PK_PD->Efficacy_Study Data_Analysis Data Analysis and Interpretation Efficacy_Study->Data_Analysis End Study Conclusion Data_Analysis->End

Figure 2: General in vivo experimental workflow.

Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine the tolerability of this compound and establish the MTD for subsequent efficacy studies.

Animal Model:

  • Species: BALB/c or C57BL/6 mice, 6-8 weeks old, male and female.

  • Justification: These are common, well-characterized strains for initial toxicity and efficacy studies.

Methodology:

  • Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping: Randomly assign animals to dose cohorts (e.g., n=3-5 per group). Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 5, 10, 25, 50, 100 mg/kg).

    • The dose escalation scheme should be based on any available in vitro cytotoxicity data.

  • Administration:

    • Route: Intraperitoneal (IP) injection is a common route for initial in vivo studies of small molecules. Other routes such as oral (PO) or intravenous (IV) may be explored based on the physicochemical properties of this compound.

    • Vehicle: A sterile, biocompatible vehicle such as saline or a solution containing a solubilizing agent (e.g., DMSO, Cremophor EL) should be used. The vehicle's tolerability must be confirmed in a control group.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur, lethargy).

    • Record body weight at baseline and daily thereafter.

    • At the end of the observation period (e.g., 7-14 days), collect blood for hematology and serum chemistry analysis.

    • Perform gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss, severe clinical signs, or mortality).

Data Presentation:

Dose (mg/kg)Mean Body Weight Change (%)Clinical ObservationsHematology/BiochemistryHistopathology Findings
Vehicle
1
5
10
25
50
100
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate its concentration with a biological response (target engagement).

Animal Model: As in Protocol 1.

Methodology:

  • Dosing: Administer a single dose of this compound at a well-tolerated level determined from the MTD study.

  • Sample Collection:

    • PK: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Process blood to obtain plasma and store at -80°C until analysis.

    • PD: At corresponding time points, collect tissues of interest (e.g., tumor, liver, spleen).

  • Bioanalysis (PK):

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma and tissues.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Biomarker Analysis (PD):

    • Target Engagement: Measure the levels of phosphorylated eIF2α (p-eIF2α) and total eIF2α in tissue lysates by Western blot or ELISA. An increase in the p-eIF2α/total eIF2α ratio indicates GCN2 activation.

    • Downstream Effects: Analyze the mRNA and/or protein levels of ATF4 and its target genes (e.g., CHOP) using qPCR or Western blot.

Data Presentation:

Table 2: Pharmacokinetic Parameters of this compound

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
[Dose]

Table 3: Pharmacodynamic Response to this compound

Time (hr)Plasma this compound (ng/mL)Tissue p-eIF2α/eIF2α RatioTissue ATF4 mRNA (fold change)
0
0.5
1
2
4
8
24
Protocol 3: Efficacy Study in an In Vivo Disease Model

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease (e.g., cancer xenograft, inflammatory arthritis).

Animal Model (Example: Cancer Xenograft Model):

  • Species: Immunocompromised mice (e.g., NOD/SCID or NSG).

  • Cell Line: A human cancer cell line known to be sensitive to protein synthesis inhibition or cellular stress.

Methodology:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, this compound at one or more doses below the MTD, and a positive control if available).

  • Dosing Regimen: Administer treatment according to a defined schedule (e.g., daily, every other day) for a specified duration.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI). Calculate tumor volume using the formula: (Length x Width²)/2.

    • Secondary: Body weight, survival, and any observable signs of toxicity.

  • Terminal Procedures: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for analysis (e.g., histopathology, biomarker analysis as in Protocol 2).

Data Presentation:

Table 4: Tumor Growth Inhibition by this compound

Treatment GroupMean Tumor Volume (mm³) at Day X% TGIMean Body Weight Change (%)
VehicleN/A
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the experimental design and the core mechanism of action.

Dose_Response_Logic cluster_0 Input cluster_1 Biological System cluster_2 Outputs Dose Increasing Doses of this compound Animal_Model In Vivo Animal Model Dose->Animal_Model Toxicity Toxicity Endpoint (e.g., Weight Loss) Animal_Model->Toxicity Efficacy Efficacy Endpoint (e.g., Tumor Growth Inhibition) Animal_Model->Efficacy

Figure 3: Logical relationship in a dose-response study.

Conclusion

The successful in vivo evaluation of this compound requires a systematic and well-controlled experimental approach. The protocols outlined in these application notes provide a framework for determining the safety, pharmacokinetic/pharmacodynamic profile, and efficacy of this novel IleRS inhibitor. Careful attention to experimental design, data collection, and analysis will be critical in advancing our understanding of this compound and its potential as a therapeutic agent. Researchers should adapt these general protocols to their specific disease models and research questions, ensuring that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Solubilizing and Storing Ile-AMS in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ile-AMS, an analogue of isoleucyl-adenylate, is a potent and specific inhibitor of isoleucyl-tRNA synthetase (IleRS).[1] IleRS is a crucial enzyme in protein synthesis, responsible for the specific attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By mimicking the natural intermediate of this reaction, isoleucyl-adenylate, this compound competitively inhibits the enzyme, leading to a blockage in protein synthesis. This makes this compound a valuable tool for studying the role of IleRS in various cellular processes and a potential starting point for the development of novel antimicrobial agents. Proper solubilization and storage of this compound are critical to ensure its stability and efficacy in experimental settings. These application notes provide detailed protocols for the solubilization, storage, and handling of this compound for research purposes.

Physicochemical Data and Storage Conditions

Accurate data on the physicochemical properties of this compound is essential for its effective use in research. The following table summarizes key quantitative data.

ParameterValueReference
Molecular Formula C₁₆H₂₆N₈O₆SChemBK
Molar Mass 458.49 g/mol ChemBK
Recommended Storage Store at -20°C upon receipt. For long-term storage, desiccate and protect from light.Inferred from general handling of similar inhibitors
Solution Storage Aliquot and store at -80°C for long-term use to avoid repeated freeze-thaw cycles. Short-term storage (days) of solutions can be at -20°C.Inferred from general laboratory practice

Experimental Protocols

Protocol 1: Solubilization of this compound

This protocol describes the preparation of a stock solution of this compound. The choice of solvent will depend on the specific experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for many organic molecules used in biological assays. For assays sensitive to DMSO, preparation in an aqueous buffer may be possible, although solubility may be lower.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.

  • Weighing: In a clean and dry environment, carefully weigh the desired amount of this compound powder.

  • Solvent Addition:

    • For DMSO Stock Solution (Recommended): Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • For Aqueous Stock Solution: Add the appropriate volume of sterile, nuclease-free water or buffer. Note that solubility in aqueous solutions may be limited. Gentle warming (to no more than 37°C) and vortexing may aid dissolution.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used if necessary to aid dissolution.

  • Sterilization (for cell-based assays): If the stock solution is intended for use in cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with the chosen solvent (e.g., PTFE for DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles. Store the aliquots as recommended in the storage table above.

Protocol 2: Determination of this compound Working Concentration

The optimal working concentration of this compound will vary depending on the specific cell type, assay system, and experimental goals. It is recommended to perform a dose-response experiment to determine the effective concentration for your system.

Materials:

  • This compound stock solution

  • Appropriate cell culture medium or assay buffer

  • 96-well plates

  • Cells or enzyme preparation for the assay

  • Assay-specific detection reagents (e.g., for cell viability, protein synthesis measurement, or enzyme activity)

Procedure:

  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution in the appropriate cell culture medium or assay buffer. A common starting range for dose-response experiments is from nanomolar to micromolar concentrations.

  • Treatment: Add the diluted this compound solutions to the wells of a 96-well plate containing your cells or enzyme preparation. Include appropriate controls (e.g., vehicle control with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired period according to your experimental protocol.

  • Assay: Perform the specific assay to measure the effect of this compound (e.g., a cell viability assay like MTT or a protein synthesis assay using radiolabeled amino acids).

  • Data Analysis: Plot the assay response against the this compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value. This will inform the selection of the working concentration for subsequent experiments.

Mandatory Visualizations

Signaling Pathway of this compound Action

Ile_AMS_Pathway Mechanism of Action of this compound cluster_protein_synthesis Protein Synthesis Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS ATP ATP ATP->IleRS Ile_AMP Isoleucyl-adenylate (Intermediate) IleRS->Ile_AMP Activation Ile_tRNA_Ile Isoleucyl-tRNAIle Ile_AMP->Ile_tRNA_Ile Transfer tRNA_Ile tRNAIle tRNA_Ile->Ile_tRNA_Ile Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein Protein Ribosome->Protein Translation Ile_AMS This compound Ile_AMS->Inhibition Inhibition->IleRS

Caption: Mechanism of action of this compound in inhibiting protein synthesis.

Experimental Workflow for Solubilization and Storage

Solubilization_Workflow start Start: Receive this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh desired amount of this compound equilibrate->weigh add_solvent Add appropriate solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/sonicate to completely dissolve add_solvent->dissolve filter Sterile filter (optional, for cell culture) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store aliquots at -80°C for long-term use aliquot->store end End: Ready for experimental use store->end

Caption: Workflow for the solubilization and storage of this compound.

References

Application Notes and Protocols for Measuring Ile-AMS Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a vital enzyme responsible for charging tRNA molecules with the amino acid isoleucine, a critical step in protein synthesis.[1] This essential role makes it an attractive and validated target for the development of novel antibacterial agents.[1] A prominent class of inhibitors for IleRS and other adenylate-forming enzymes are the acyl-sulfamoyl adenosine (acyl-AMS) analogues. These compounds are stable mimics of the high-energy aminoacyl-adenylate intermediate formed during the enzymatic reaction.

The accurate determination of the binding affinity of these inhibitors is a cornerstone of the drug discovery process. It allows for the quantitative assessment of potency, aids in establishing structure-activity relationships (SAR), and provides crucial data for lead optimization. This document provides detailed protocols for several robust biophysical and biochemical techniques to measure the binding affinity of inhibitors to Isoleucyl-tRNA synthetase.

Quantitative Data Summary: IleRS Inhibitor Binding Affinity

The following table summarizes binding affinity and inhibition data for known inhibitors of Isoleucyl-tRNA synthetase (IleRS) from various sources. These values serve as a benchmark for comparison when evaluating new chemical entities.

InhibitorTarget EnzymeAssay MethodValueCitation
MupirocinMRSA IleRSIsothermal Titration Calorimetry (ITC)Kd = 18 ± 7 pM[2]
Thiomarinol AMRSA IleRSIsothermal Titration Calorimetry (ITC)Kd = 11 ± 6 fM[2]
Thiomarinol AMRSA IleRSEnzyme Inhibition AssayKiapp = 30 ± 10 pM[2]
Ile-AMSPaenibacillus mucilaginosus IleRS1Enzyme Inhibition AssayKi = 1.0 ± 0.1 nM[3]
This compoundPaenibacillus mucilaginosus IleRS2Enzyme Inhibition AssayKi = 180 ± 20 nM[3]
MupirocinPaenibacillus mucilaginosus IleRS1Enzyme Inhibition AssayKi = 1.2 ± 0.1 nM[3]
MupirocinPaenibacillus mucilaginosus IleRS2Enzyme Inhibition AssayKi = 190 ± 20 nM[3]
Isothermal Titration Calorimetry (ITC)
Application Note

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[4] It is considered a gold standard for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) from a single experiment.[5] ITC is particularly well-suited for studying this compound inhibitors as it requires no modification of the protein or the inhibitor and can be performed in solution, closely mimicking physiological conditions. The technique is versatile and can be adapted to measure kinetics of enzyme inhibition.[6][7]

Experimental Protocol: ITC

Principle: A solution of the inhibitor (ligand) is titrated in small aliquots into a sample cell containing the IleRS protein. The instrument's sensitive calorimeters measure the minute heat changes upon binding. As the protein becomes saturated, the heat signal diminishes, resulting in a binding isotherm that can be fitted to determine the thermodynamic parameters.

Materials and Reagents:

  • Purified IleRS protein (concentration determined accurately, e.g., by A280 or BCA assay)

  • Inhibitor (e.g., Isoleucyl-AMS) of known concentration, dissolved in the final dialysis buffer

  • ITC instrument (e.g., Malvern MicroCal series)

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP). Crucially, the buffer for the protein and the inhibitor must be identical to minimize heats of dilution.

  • Degasser for all solutions

Procedure:

  • Sample Preparation:

    • Dialyze the purified IleRS protein extensively against the chosen ITC buffer.

    • Dissolve the inhibitor in the exact same buffer batch used for the final dialysis step.

    • Degas both protein and inhibitor solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Power on the ITC instrument well in advance to allow for thermal equilibration.[4]

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe with buffer.

  • Loading Samples:

    • Load the IleRS solution into the sample cell (typically 10-50 µM).

    • Load the inhibitor solution into the injection syringe (typically 10-20 fold higher concentration than the protein).

    • Place the loaded syringe into the instrument.

  • Titration Experiment:

    • Allow the system to equilibrate to a stable baseline (typically 30-60 minutes).

    • Set up the injection parameters: a series of small injections (e.g., 15-20 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow a return to baseline.

    • Perform a small initial injection (e.g., 0.4 µL) to be discarded during analysis.

    • Start the titration run.

  • Control Experiment:

    • Perform a control titration by injecting the inhibitor solution into the sample cell containing only buffer to measure the heat of dilution. This data will be subtracted from the main experimental data.

Data Analysis:

  • Integrate the raw data (power vs. time) to obtain the heat change for each injection.

  • Subtract the heats of dilution from the control experiment.

  • Plot the resulting heat per mole of injectant against the molar ratio of inhibitor to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

  • The fitting will yield the binding affinity (Ka, from which Kd = 1/Ka is calculated), stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prot IleRS Protein in ITC Buffer Degas Degas Solutions Prot->Degas Inhib Inhibitor in identical Buffer Inhib->Degas Load Load Syringe (Inhibitor) & Cell (IleRS) Degas->Load Equil Equilibrate Baseline Load->Equil Titr Automated Titration Equil->Titr Detect Detect Heat Pulses Titr->Detect Isotherm Generate Binding Isotherm Detect->Isotherm Fit Fit Data to Binding Model Isotherm->Fit Results Results: Kd, ΔH, n Fit->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)
Application Note

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique for real-time monitoring of biomolecular interactions.[8][9] It provides rich kinetic data, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff), from which the equilibrium dissociation constant (Kₗ) can be calculated (Kₗ = kₑ/kₐ).[9] The method involves immobilizing one binding partner (the ligand, typically IleRS) onto a sensor chip surface and flowing the other partner (the analyte, the inhibitor) over the surface.[8] Binding is detected as a change in the refractive index at the surface. SPR is highly sensitive and requires relatively small amounts of material, making it ideal for kinetic screening and detailed characterization of this compound inhibitors.

Experimental Protocol: SPR

Principle: Polarized light strikes a thin gold film on the sensor chip. At a specific angle, surface plasmons are excited, causing a dip in reflected light intensity. When an analyte binds to the immobilized ligand, the mass at the surface increases, changing the refractive index and shifting the angle of minimum reflectivity. This shift is measured in real-time and reported in Resonance Units (RU).

Materials and Reagents:

  • Purified IleRS protein (ligand)

  • Inhibitor (analyte)

  • SPR instrument (e.g., Cytiva Biacore series)

  • Sensor Chip (e.g., CM5 chip for amine coupling)

  • Amine Coupling Kit (containing EDC, NHS, and ethanolamine)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Regeneration solution (if needed, e.g., Glycine-HCl pH 2.0 or mild base/high salt; must be tested for compatibility with IleRS)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor chip surface by injecting a mixture of EDC/NHS.

    • Inject the IleRS protein (diluted in immobilization buffer to ~10-50 µg/mL) over the activated surface. The protein will covalently couple to the dextran matrix.

    • Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without protein injection.

  • Analyte Binding Assay (Kinetics):

    • Prepare a dilution series of the inhibitor (analyte) in running buffer. A typical concentration range should span at least 10-fold below and 10-fold above the expected Kₗ. Include a zero-concentration (buffer only) sample for double referencing.

    • Inject the lowest concentration of the inhibitor over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 180 seconds) to monitor the association phase .

    • Switch back to flowing only running buffer to monitor the dissociation phase .

    • If necessary, inject a pulse of regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.

    • Repeat the injection cycle for each concentration in the series, typically from lowest to highest.

  • Data Processing:

    • The raw data is a plot of RU vs. time, called a sensorgram.

    • Subtract the signal from the reference flow cell to correct for bulk refractive index changes and non-specific binding.

    • Subtract the signal from the buffer-only injection (double referencing) to correct for any system drift.

Data Analysis:

  • The processed sensorgrams for the entire concentration series are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

  • This fitting process yields the association rate constant (kₐ) and the dissociation rate constant (kₑ).

  • The equilibrium dissociation constant is calculated as Kₗ = kₑ / kₐ.

SPR_Workflow cluster_prep Surface Preparation cluster_kinetics Kinetic Analysis Cycle cluster_analysis Data Analysis Chip Sensor Chip Activate Activate (EDC/NHS) Chip->Activate Immob Immobilize IleRS (Ligand) Activate->Immob Deactivate Deactivate (Ethanolamine) Immob->Deactivate Assoc Inject Inhibitor (Analyte) (Association) Deactivate->Assoc Repeat for each [Analyte] Dissoc Inject Buffer (Dissociation) Assoc->Dissoc Regen Regeneration Pulse Dissoc->Regen Sensorgram Generate Sensorgrams (RU vs. Time) Regen->Sensorgram Fit Global Fit to Kinetic Model Sensorgram->Fit Results Results: ka, kd, KD Fit->Results

Caption: Workflow for Surface Plasmon Resonance (SPR).

Radioligand Competition Binding Assay
Application Note

Radioligand binding assays are considered a gold standard for measuring ligand-receptor affinity due to their high sensitivity and robustness.[10] In a competition assay format, one determines the affinity (Kᵢ) of an unlabeled test compound (inhibitor) by measuring its ability to compete with a radiolabeled ligand ("tracer" or "hot ligand") for binding to the target protein (IleRS).[11][12] This method is an endpoint assay that is highly versatile and can be performed with purified protein, cell membranes, or whole cells.[12] While it requires a suitable radiolabeled ligand and handling of radioactivity, its sensitivity makes it excellent for detecting potent inhibitors.

Experimental Protocol: Radioligand Competition Assay

Principle: A fixed concentration of radiolabeled ligand and varying concentrations of an unlabeled competitor (the test inhibitor) are incubated with IleRS until binding reaches equilibrium. The protein-ligand complexes are then separated from the unbound ligand, and the amount of bound radioactivity is quantified. The concentration of inhibitor that displaces 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Kᵢ).[10]

Materials and Reagents:

  • Purified IleRS protein

  • Radiolabeled ligand (e.g., [³H]-Isoleucine or a custom synthesized [³H]-labeled this compound analogue). The concentration should be at or below its Kₗ.

  • Unlabeled test inhibitor

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates (e.g., glass fiber filters) and vacuum manifold

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Assay Plate Setup:

    • Prepare a serial dilution of the unlabeled test inhibitor in assay buffer.

    • In a 96-well plate, add in order:

      • Assay buffer

      • Unlabeled inhibitor at various concentrations (or buffer for total binding).

      • Radiolabeled ligand at a fixed concentration (e.g., 0.5 nM).

      • For non-specific binding (NSB) control wells, add a saturating concentration of a known unlabeled ligand (e.g., 10 µM unlabeled mupirocin).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the IleRS protein solution to all wells.

    • Incubate the plate at room temperature (or other desired temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Pre-wet the filter plate with wash buffer.

    • Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to trap the protein-ligand complexes on the filter.[10]

    • Quickly wash the filters with ice-cold wash buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of the unlabeled inhibitor.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

  • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₗ)

    • Where [L] is the concentration of the radiolabeled ligand and Kₗ is its dissociation constant for IleRS.

Radioligand_Workflow cluster_prep Assay Setup cluster_exp Binding & Separation cluster_analysis Quantification & Analysis Reagents Prepare Reagents: - IleRS - Radioligand ([L]) - Inhibitor ([I]) Plate Add to 96-well Plate: [L] + varying [I] Reagents->Plate Incubate Add IleRS & Incubate to Equilibrium Plate->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting (Measure Bound [L]) Wash->Count Plot Plot % Inhibition vs. log[I] Count->Plot Fit Fit Curve to get IC50 Plot->Fit Results Calculate Ki using Cheng-Prusoff Fit->Results

Caption: Workflow for Radioligand Competition Binding Assay.

Enzyme Inhibition - Coupled Spectrophotometric Assay
Application Note

For enzyme targets like IleRS, measuring the inhibition of catalytic activity is a direct functional assessment of a compound's potency, typically reported as an IC₅₀ value. The adenylation reaction catalyzed by IleRS produces pyrophosphate (PPi) as a byproduct.[13] A continuous coupled spectrophotometric assay can be used to monitor PPi production in real-time. The EnzChek™ Pyrophosphate Assay, which uses the chromogenic substrate 7-methylthioguanosine (MesG), is an excellent system for this purpose.[13][14] This assay is robust, suitable for high-throughput screening, and avoids the use of radioactivity. It measures the functional consequence of inhibitor binding in the active site.

Experimental Protocol: MesG Coupled Assay

Principle: IleRS catalyzes the formation of Ile-AMP from Isoleucine and ATP, releasing PPi. An excess of inorganic pyrophosphatase in the reaction mix immediately converts each molecule of PPi into two molecules of inorganic phosphate (Pi). Purine nucleoside phosphorylase (PNP) then catalyzes the phosphorolysis of MesG in the presence of Pi, producing ribose-1-phosphate and 7-methylthioguanine. This product causes a shift in absorbance, which can be monitored continuously at 360 nm.[15][16] The rate of absorbance increase is proportional to the rate of the IleRS reaction.

Materials and Reagents:

  • Purified IleRS protein

  • Test inhibitor

  • L-Isoleucine

  • ATP

  • EnzChek™ Pyrophosphate Assay Kit (contains MesG, PNP, inorganic pyrophosphatase) or individual components.

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 75 mM KCl, 1 mM DTT.

  • UV-transparent 96- or 384-well plates

  • Spectrophotometer plate reader capable of reading at 360 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the complete reaction mixture containing assay buffer, ATP, L-Isoleucine, MesG, PNP, and inorganic pyrophosphatase. The concentrations of ATP and Isoleucine should be at or near their Kₘ values.

    • Prepare a serial dilution of the test inhibitor.

  • Assay Plate Setup:

    • Add the inhibitor dilutions to the wells of the microplate. Include control wells with buffer/DMSO only (100% activity) and a control with a known potent inhibitor like mupirocin (0% activity).

    • Add the reaction mixture to all wells.

  • Reaction Initiation and Measurement:

    • Initiate the reactions by adding the IleRS enzyme to all wells.

    • Immediately place the plate in the spectrophotometer, pre-set to the reaction temperature (e.g., 30°C).

    • Monitor the increase in absorbance at 360 nm over time (e.g., every 30 seconds for 20-30 minutes).

  • Data Processing:

    • For each well, determine the initial reaction rate (velocity) by calculating the slope of the linear portion of the absorbance vs. time curve.

Data Analysis:

  • Normalize the reaction rates, setting the uninhibited control as 100% activity and the maximally inhibited control as 0% activity.

  • Plot the percent activity against the log concentration of the inhibitor.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Enzyme_Assay_Workflow cluster_reaction Coupled Enzyme Reactions cluster_exp Experimental Steps cluster_analysis Data Analysis R1 IleRS Reaction: Ile + ATP -> Ile-AMP + PPi R2 Coupling Reaction: PPi -> 2 Pi R1->R2 R3 Reporter Reaction: Pi + MesG -> Product R2->R3 Measure Measure A360 over Time R3->Measure Product absorbs at 360 nm Mix Mix Reagents + Inhibitor Start Start with IleRS Mix->Start Start->Measure Rates Calculate Initial Reaction Rates Measure->Rates Plot Plot % Activity vs. log[Inhibitor] Rates->Plot Results Determine IC50 Plot->Results

Caption: Workflow for a Coupled Spectrophotometric Enzyme Inhibition Assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ile-AMS Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with Ile-AMS (Adenosine, 5'-[[[[(2S,3S)-2-amino-3-methyl-1-oxopentyl]amino]sulfonyl]amino]-5'-deoxy-). The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: Initial difficulties in dissolving this compound in aqueous solutions are not uncommon for a molecule of its complexity. We recommend a systematic approach to troubleshooting:

  • Verify Compound Identity and Purity: Ensure the correct compound is being used and check the certificate of analysis for purity. Impurities can sometimes affect solubility.

  • Start with a Small-Scale Test: Before preparing a large volume, perform small-scale solubility tests with a few milligrams of the compound in your desired buffer.

  • Mechanical Assistance: Use vortexing or sonication to aid dissolution. Gentle heating (e.g., to 37°C) can also be effective, but monitor for any signs of degradation.

  • pH Adjustment: The this compound molecule has several ionizable groups. Systematically adjust the pH of your buffer to see if solubility improves. It is advisable to test a range of pH values (e.g., from 4 to 10).

  • Consider Co-solvents: If this compound remains insoluble in purely aqueous buffers, the use of a small percentage of an organic co-solvent is a common and effective strategy.

Q2: What is the expected solubility of this compound in common solvents?

A2: Specific quantitative data on the aqueous solubility of this compound is limited in publicly available literature. However, based on its structural components (adenosine and isoleucine derivatives), it is predicted to have low intrinsic aqueous solubility. One supplier indicates a solubility of up to 10 mM in Dimethyl Sulfoxide (DMSO)[1]. For aqueous solutions, a systematic approach to determine the optimal conditions is necessary.

Q3: Can I use organic co-solvents to dissolve this compound? If so, which ones are recommended and at what concentration?

A3: Yes, using a water-miscible organic co-solvent is a standard method to increase the solubility of poorly soluble compounds[2][3][4]. For cell-based assays, it is crucial to use co-solvents at concentrations that are non-toxic to the cells.

Recommended co-solvents include:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent. Start with a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM) and then dilute it into your aqueous buffer. The final concentration of DMSO should typically be kept below 0.5% (v/v) in cell culture media to avoid toxicity.

  • Ethanol: Another common co-solvent. Similar to DMSO, prepare a concentrated stock in ethanol and dilute it into the final buffer. Keep the final ethanol concentration low, generally below 1% (v/v).

  • N,N-Dimethylformamide (DMF): Can also be used to prepare a stock solution.

Always prepare a vehicle control (your buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.

Q4: How does pH affect the solubility of this compound, and how can I optimize it?

A4: The this compound molecule contains several functional groups that can be protonated or deprotonated depending on the pH of the solution. These include the amino group of the isoleucine moiety and the adenine ring system. The overall charge of the molecule will influence its interaction with water and thus its solubility.

To optimize pH for solubility:

  • Identify Ionizable Groups: Analyze the structure of this compound to predict the pKa values of its acidic and basic centers.

  • Systematic pH Screening: Prepare a series of buffers with a range of pH values (e.g., in increments of 1 pH unit from 4 to 10).

  • Solubility Testing: Add a known amount of this compound to a fixed volume of each buffer and determine the concentration at which it remains dissolved.

  • Caution: Be aware that extremes of pH can lead to chemical degradation (e.g., hydrolysis) of the compound. It is advisable to assess the stability of this compound at different pH values over the duration of your experiment.

Q5: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A5: This is a common issue known as "crashing out." It occurs when the compound is soluble in the concentrated organic stock but not in the final aqueous solution. To mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.

  • Increase the Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) might keep the compound in solution.

  • Use a Surfactant: A low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help to stabilize the compound in the aqueous phase.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the stock solution into the aqueous buffer while vortexing.

Data Presentation: Systematic Solubility Testing of this compound

Parameter Conditions to Test Rationale Notes
pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0, 10.0To determine the effect of ionization on solubility.Use appropriate buffer systems for each pH range (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).
Co-solvent DMSO, Ethanol, DMFTo increase the solubility of the hydrophobic components of the molecule.Prepare a high-concentration stock and dilute into the aqueous buffer.
Co-solvent Concentration 0.1%, 0.5%, 1.0%, 2.0% (v/v)To find the minimum concentration of co-solvent required for solubility while minimizing potential toxicity.Check the tolerance of your experimental system (e.g., cells) to the co-solvent.
Temperature 4°C, Room Temperature (20-25°C), 37°CSolubility often increases with temperature.Assess the stability of this compound at elevated temperatures.
Additives 0.01% Tween® 20, 0.01% Pluronic® F-68Surfactants can help to prevent precipitation.May not be suitable for all experimental applications.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh out a small amount of this compound (e.g., 4.58 mg) using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for 4.58 mg, add 1 mL of DMSO to get a 10 mM stock solution, as the molecular weight is 458.49 g/mol ).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved. Gentle warming to 37°C can also be applied.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Determining the Aqueous Solubility of this compound
  • Preparation of Test Solutions: Prepare a series of test buffers with varying pH values or co-solvent concentrations as outlined in the data table above.

  • Addition of this compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each test solution in a microcentrifuge tube.

  • Equilibration: Cap the tubes and agitate them at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

  • Analysis: The measured concentration represents the solubility of this compound under the tested conditions.

Visualizations

Troubleshooting_Workflow start Start: this compound Insolubility Observed check_purity Verify Compound Purity and Identity start->check_purity small_scale_test Perform Small-Scale Solubility Test check_purity->small_scale_test mechanical_aid Apply Mechanical Assistance (Vortex, Sonicate) small_scale_test->mechanical_aid gentle_heat Gentle Heating (e.g., 37°C) mechanical_aid->gentle_heat success Success: Soluble Solution Achieved mechanical_aid->success If soluble ph_screen Systematic pH Screening (pH 4-10) gentle_heat->ph_screen gentle_heat->success If soluble cosolvent_test Test Organic Co-solvents (DMSO, Ethanol) ph_screen->cosolvent_test If still insoluble ph_screen->success If soluble stock_prep Prepare Concentrated Stock in 100% Co-solvent cosolvent_test->stock_prep dilution_issue Precipitation Upon Dilution? stock_prep->dilution_issue optimize_dilution Optimize Dilution Protocol dilution_issue->optimize_dilution Yes dilution_issue->success No final_concentration Lower Final Concentration optimize_dilution->final_concentration increase_cosolvent Increase Final Co-solvent % optimize_dilution->increase_cosolvent add_surfactant Add Surfactant (e.g., Tween-20) optimize_dilution->add_surfactant fail Insoluble: Re-evaluate Experimental Needs optimize_dilution->fail If still insoluble final_concentration->success increase_cosolvent->success add_surfactant->success

Caption: Troubleshooting workflow for addressing this compound insolubility.

pH_Solubility_Relationship cluster_pH pH of Aqueous Solution cluster_molecule Ionization State of this compound cluster_solubility Expected Solubility low_pH Low pH (Acidic) cationic Predominantly Cationic (+ve charge) (Amino groups protonated) low_pH->cationic neutral_pH Neutral pH zwitterionic Zwitterionic/Neutral (Balance of +ve and -ve charges) neutral_pH->zwitterionic high_pH High pH (Alkaline) anionic Predominantly Anionic (-ve charge) (Acidic protons dissociated) high_pH->anionic solubility_low Potentially Higher Solubility cationic->solubility_low Increased polarity solubility_neutral Potentially Lower Solubility (at pI) zwitterionic->solubility_neutral Reduced net charge solubility_high Potentially Higher Solubility anionic->solubility_high Increased polarity

Caption: Influence of pH on the ionization and solubility of this compound.

References

Technical Support Center: Optimizing Ile-AMS Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ile-AMS as an inhibitor of isoleucyl-tRNA synthetase (IleRS). The information is designed to assist in optimizing experimental conditions to achieve maximum inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit isoleucyl-tRNA synthetase (IleRS)?

This compound, or N-[isoleucinyl]-N′-[adenosyl]-diaminosulfone, is a structural analog of the reaction intermediate isoleucyl-adenylate (Ile-AMP). It acts as a potent competitive inhibitor of isoleucyl-tRNA synthetase (IleRS). By mimicking the natural intermediate, this compound binds to the active site of IleRS, preventing the binding of the natural substrates, isoleucine and ATP. This blockage of the active site effectively inhibits the aminoacylation of tRNAIle, a critical step in protein synthesis.

Q2: What is the expected potency of this compound and its analogs?

This compound and its non-hydrolyzable analogs are known to be potent inhibitors of IleRS. For instance, studies on IleRS from Staphylococcus aureus have shown that analogs of isoleucyl-AMP can have inhibition constants (Ki) in the nanomolar range. Specifically, Ile-ol-AMP has a reported Ki of 50 nM, while Ile-NHSO2-AMP has a Ki of 1 nM. Another study identified a competitive inhibitor of T. brucei IleRS with a Ki of 2.7 ± 1.4 nM. These values indicate that very low concentrations of these inhibitors are required to achieve significant inhibition.

Q3: How do I determine the optimal concentration of this compound for my experiment?

The optimal concentration of this compound to achieve maximum inhibition should be determined by performing a dose-response experiment to calculate its half-maximal inhibitory concentration (IC50). This involves measuring the activity of IleRS at a range of this compound concentrations. A detailed protocol for determining the IC50 is provided in the "Experimental Protocols" section below.

Q4: What are the key factors that can affect the measured IC50 value for this compound?

Several factors can influence the outcome of an IC50 determination experiment:

  • Enzyme Concentration: The concentration of IleRS in the assay.

  • Substrate Concentration: The concentrations of isoleucine and ATP. For a competitive inhibitor like this compound, the apparent IC50 will increase with increasing substrate concentration.

  • Incubation Time: The pre-incubation time of the enzyme with the inhibitor and the reaction time.

  • Assay Buffer Conditions: pH, temperature, and the presence of any additives.

  • Purity of Reagents: The purity of the IleRS enzyme and this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or very low inhibition observed even at high this compound concentrations. 1. Degraded this compound: The inhibitor may have degraded due to improper storage or handling.2. Inactive Enzyme: The IleRS enzyme may have lost its activity.3. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding.1. Use a fresh stock of this compound. Store it as recommended by the manufacturer, typically at -20°C or -80°C.2. Test the activity of the IleRS enzyme using a positive control (an assay without any inhibitor).3. Verify and optimize the assay buffer conditions.
High variability in results between replicate experiments. 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor.2. Incomplete Mixing: Reagents may not be thoroughly mixed in the reaction wells.3. Temperature Fluctuations: Inconsistent incubation temperatures.1. Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes for reagents where possible.2. Gently mix the contents of each well after adding all components.3. Use a temperature-controlled incubator or water bath for all incubation steps.
Steeper or shallower than expected dose-response curve. 1. Inhibitor Solubility Issues: At high concentrations, this compound may precipitate out of solution.2. Complex Inhibition Mechanism: The inhibition may not be a simple competitive mechanism.3. Assay Detection Limits: The assay signal may be reaching its upper or lower detection limit.1. Check the solubility of this compound in the assay buffer. A small amount of a co-solvent like DMSO may be used, but its final concentration should be kept low and consistent across all assays.2. Further kinetic studies may be needed to elucidate the exact mechanism of inhibition.3. Adjust the enzyme or substrate concentrations to ensure the assay signal falls within the linear range of the detection instrument.
IC50 value is significantly different from published values for similar inhibitors. 1. Different Assay Conditions: As mentioned in the FAQs, the IC50 is highly dependent on the experimental conditions.2. Different Enzyme Source: The IleRS used may be from a different organism or a different isoform, which can have varying affinities for the inhibitor.1. Carefully compare your experimental protocol with the published methods. Pay close attention to substrate concentrations, enzyme concentration, and buffer components.2. Ensure the source and purity of the IleRS are well-characterized.

Data Presentation

Table 1: Inhibition Constants (Ki) of Isoleucyl-AMP Analogs against Staphylococcus aureus Isoleucyl-tRNA Synthetase

InhibitorInhibition Constant (Ki)Mechanism of Inhibition
Ile-ol-AMP50 nMCompetitive
Ile-NHSO2-AMP1 nMCompetitive

Table 2: Example of a Dose-Response Experiment Data Layout for IC50 Determination of this compound

This compound Concentration% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Average % Inhibition
0 nM (Control)0000
0.1 nM
1 nM
10 nM
50 nM
100 nM
500 nM
1 µM
10 µM
100 µM

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against Isoleucyl-tRNA Synthetase

This protocol is a representative method for determining the IC50 value of this compound for the inhibition of IleRS activity. The assay measures the aminoacylation of tRNAIle with a radiolabeled amino acid.

Materials:

  • Purified Isoleucyl-tRNA Synthetase (IleRS)

  • This compound

  • L-[14C]-Isoleucine

  • ATP

  • tRNAIle

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Filter paper discs (e.g., Whatman 3MM)

  • Scintillation fluid

  • Scintillation counter

  • Microcentrifuge tubes

  • Pipettes and tips

  • Water bath or incubator at 37°C

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the assay buffer to create a range of concentrations to be tested (e.g., from 0.1 nM to 100 µM). Ensure the final solvent concentration is the same in all reactions, including the control.

    • Prepare a reaction master mix containing assay buffer, ATP (e.g., 2 mM), and L-[14C]-Isoleucine (e.g., 10 µM).

    • Prepare a solution of tRNAIle in the assay buffer (e.g., 5 µM).

    • Prepare a solution of IleRS in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.

  • Set up the Inhibition Reactions:

    • In microcentrifuge tubes, add the desired volume of each this compound dilution. Include a control with no inhibitor (only the solvent).

    • Add the IleRS enzyme solution to each tube and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Aminoacylation Reaction:

    • Add the reaction master mix (containing ATP and radiolabeled isoleucine) to each tube.

    • Start the reaction by adding the tRNAIle solution. The final reaction volume should be consistent for all samples (e.g., 50 µL).

    • Incubate the reactions at 37°C for a predetermined time where the reaction is in the linear range (e.g., 10 minutes).

  • Stop the Reaction and Precipitate tRNA:

    • Stop the reaction by adding an equal volume of cold 10% TCA.

    • Incubate on ice for at least 10 minutes to precipitate the tRNA.

  • Collect and Wash Precipitated tRNA:

    • Spot the entire reaction mixture onto a labeled filter paper disc.

    • Wash the filter discs three times with cold 5% TCA to remove unincorporated radiolabeled isoleucine.

    • Perform a final wash with ethanol and let the discs dry completely.

  • Measure Radioactivity:

    • Place each dry filter disc in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (0% inhibition).

    • Plot the % inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Aminoacylation Reaction cluster_1 Inhibition Ile Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Ile->IleRS ATP ATP ATP->IleRS Ile_AMP Ile-AMP (Intermediate) IleRS->Ile_AMP Step 1: Activation PPi PPi IleRS->PPi Charged_tRNA Ile-tRNAIle Ile_AMP->Charged_tRNA Step 2: Transfer tRNA_Ile tRNAIle tRNA_Ile->Charged_tRNA AMP AMP Charged_tRNA->AMP Ile_AMS This compound (Inhibitor) Ile_AMS->IleRS Competitive Inhibition IleRS_inhibited Inactive IleRS Complex

Caption: Mechanism of IleRS inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents 1. Prepare Reagents (this compound dilutions, Master Mix, etc.) setup_rxn 2. Set up Inhibition Reactions (Pre-incubate IleRS with this compound) prep_reagents->setup_rxn start_rxn 3. Initiate Aminoacylation (Add tRNAIle) setup_rxn->start_rxn incubate 4. Incubate at 37°C start_rxn->incubate stop_rxn 5. Stop Reaction (Add TCA) incubate->stop_rxn precipitate 6. Collect & Wash Precipitate stop_rxn->precipitate measure 7. Measure Radioactivity precipitate->measure analyze 8. Analyze Data (Calculate IC50) measure->analyze

Caption: Workflow for IC50 determination of this compound.

Troubleshooting_Logic start Experiment Start problem Unexpected Results? start->problem no_inhibition No/Low Inhibition problem->no_inhibition Yes high_variability High Variability problem->high_variability Yes bad_curve Poor Curve Shape problem->bad_curve Yes end Refined Experiment problem->end No check_inhibitor Check this compound Integrity no_inhibition->check_inhibitor check_enzyme Check Enzyme Activity no_inhibition->check_enzyme check_conditions Verify Assay Conditions no_inhibition->check_conditions check_pipetting Review Pipetting Technique high_variability->check_pipetting check_mixing Ensure Thorough Mixing high_variability->check_mixing check_temp Verify Temperature Control high_variability->check_temp bad_curve->check_conditions check_solubility Assess Inhibitor Solubility bad_curve->check_solubility review_protocol Review Protocol check_inhibitor->review_protocol check_enzyme->review_protocol check_conditions->review_protocol check_pipetting->review_protocol check_mixing->review_protocol check_temp->review_protocol check_solubility->review_protocol review_protocol->end

Caption: Troubleshooting logic for this compound inhibition assays.

Technical Support Center: Overcoming Off-Target Effects of Ile-AMS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ile-AMS (Isoleucyl-tRNA Synthetase Inhibitors). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and understanding the off-target effects of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound compounds?

A1: this compound compounds are inhibitors of Isoleucyl-tRNA Synthetase (IleRS), an essential enzyme responsible for covalently linking the amino acid isoleucine to its corresponding tRNA (tRNAIle). This process, known as aminoacylation, is a critical step in protein synthesis. By inhibiting IleRS, this compound compounds disrupt the supply of charged tRNAIle, leading to a stall in translation and subsequent cell death or growth inhibition. This mechanism is particularly effective against pathogens where the bacterial IleRS can be selectively targeted.[1][2][3][4]

Q2: What are the most common off-target effects observed with this compound inhibitors?

A2: The most significant off-target effect of this compound inhibitors is the inhibition of host-cell (e.g., mammalian) IleRS.[5] Since protein synthesis is a fundamental process in all living cells, concurrent inhibition of the host enzyme can lead to cytotoxicity. Other potential off-target effects can include the inhibition of other aminoacyl-tRNA synthetases (aaRSs) if the inhibitor lacks specificity, or interaction with entirely different proteins, leading to unforeseen cellular phenotypes.[6][7] It is also important to consider that for some compounds, the observed therapeutic effect may, in fact, be due to an off-target interaction rather than the intended on-target inhibition.[7][8]

Q3: How can I assess the selectivity of my this compound compound?

A3: Selectivity is a critical parameter and can be assessed through a combination of biochemical and cellular assays. A primary method is to determine the inhibitor's potency (IC50 or Ki values) against the target IleRS (e.g., from a pathogen) versus a panel of off-target enzymes, including the human ortholog and other human aaRSs. A higher ratio of IC50 (human IleRS) / IC50 (target IleRS) indicates greater selectivity. Cellular assays, such as comparing the cytotoxicity of the compound in bacterial versus mammalian cell lines, also provide a crucial measure of functional selectivity.

Troubleshooting Guide

Problem 1: High cytotoxicity observed in mammalian cell lines.

Possible Cause Troubleshooting Steps
Lack of selectivity for the target IleRS over human IleRS. 1. Biochemical Selectivity Profiling: Test the inhibitor against purified human IleRS and compare its IC50 to that of the target enzyme. A low selectivity index suggests the need for medicinal chemistry efforts to improve specificity. 2. Structural Analysis: If the crystal structure of the target and human IleRS are available, perform in silico docking studies to identify residues that can be exploited to enhance selective binding.
Inhibition of other essential human enzymes (off-target effects). 1. Broad Kinase or Enzyme Panel Screening: Screen the compound against a broad panel of human kinases and other enzymes to identify potential off-target interactions. 2. Proteome-wide Analysis: Employ chemical proteomics approaches to identify the full spectrum of protein binding partners in human cell lysates.[1]
General disruption of cellular processes. 1. Phenotypic Screening: Use high-content imaging or other phenotypic assays to assess the compound's effects on various cellular processes, such as mitochondrial function, cell cycle progression, and apoptosis induction, to uncover unexpected mechanisms of toxicity.[9][10]

Problem 2: Discrepancy between biochemical potency and cellular activity.

Possible Cause Troubleshooting Steps
Poor cell permeability. 1. Cellular Uptake Assays: Measure the intracellular concentration of the compound using methods like LC-MS/MS. 2. Modify Compound Properties: If permeability is low, consider chemical modifications to improve physicochemical properties such as lipophilicity and molecular weight.
Efflux by cellular transporters. 1. Use of Efflux Pump Inhibitors: Co-administer the this compound compound with known efflux pump inhibitors to see if cellular activity is restored.
Compound instability in cell culture media. 1. Stability Assays: Assess the stability of the compound in cell culture media over the time course of the experiment using techniques like HPLC or LC-MS/MS.
Metabolism of the compound by the cells. 1. Metabolite Identification: Analyze cell lysates and culture media for metabolites of the compound using mass spectrometry.

Data Presentation

Table 1: Comparative Selectivity of Isoleucyl-tRNA Synthetase Inhibitors

InhibitorTarget OrganismTarget IC50/KiHuman IleRS IC50/KiSelectivity Index (Human/Target)Reference
Mupirocin Staphylococcus aureus~8 nM (Ki)~64 µM (Ki)~8000[6]
Thiomarinol A MRSApM range (Ki)Data not availableData not available[6]
Compound X (Hypothetical) Mycobacterium tuberculosis100 nM (IC50)10 µM (IC50)100N/A
Compound Y (Hypothetical) Escherichia coli50 nM (IC50)500 nM (IC50)10N/A

Note: IC50 and Ki values can vary based on assay conditions.

Experimental Protocols

tRNA Aminoacylation Assay (Radiolabel-based)

This assay measures the attachment of a radiolabeled amino acid to its cognate tRNA, catalyzed by the aaRS enzyme. Inhibition of this process by a compound is quantified.

Materials:

  • Purified IleRS enzyme (target and human)

  • Total tRNA or purified tRNAIle

  • 14C- or 3H-labeled Isoleucine

  • ATP, MgCl2, DTT, HEPES buffer (pH 7.5)

  • This compound inhibitor at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, DTT, ATP, and radiolabeled isoleucine.

  • Add the this compound inhibitor at a range of concentrations to the reaction mixture. Include a no-inhibitor control.

  • Initiate the reaction by adding the IleRS enzyme and tRNA.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes) to allow for aminoacylation to reach a plateau.[11]

  • Quench the reaction by spotting aliquots onto glass fiber filters and immediately immersing them in cold 5% TCA.

  • Wash the filters multiple times with cold 5% TCA to remove unincorporated radiolabeled isoleucine, followed by a final wash with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of charged tRNA.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction: the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate and pyrophosphate (PPi).

Materials:

  • Purified IleRS enzyme

  • Isoleucine

  • ATP, [32P]PPi (radiolabeled pyrophosphate)

  • MgCl2, DTT, HEPES buffer (pH 7.5)

  • This compound inhibitor at various concentrations

  • Activated charcoal

Protocol:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, DTT, ATP, isoleucine, and [32P]PPi.

  • Add the this compound inhibitor at various concentrations.

  • Start the reaction by adding the IleRS enzyme.

  • Incubate at 37°C. The reaction is reversible, allowing the [32P]PPi to be incorporated into ATP.

  • Stop the reaction at different time points by adding a quenching solution containing activated charcoal. The charcoal binds to ATP but not to free PPi.

  • Pellet the charcoal by centrifugation and wash to remove any unbound [32P]PPi.

  • Measure the radioactivity of the charcoal pellet. The amount of radioactivity is proportional to the amount of [32P]ATP formed.

  • Determine the reaction rates at different inhibitor concentrations to calculate kinetic parameters and assess inhibition.[12][13]

Mandatory Visualizations

IleRS_Pathway cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Ile Isoleucine IleRS_target Target IleRS Ile->IleRS_target ATP ATP ATP->IleRS_target Ile_AMP Ile-AMP IleRS_target->Ile_AMP + PPi Charged_tRNA Ile-tRNAIle Ile_AMP->Charged_tRNA + AMP tRNA_Ile tRNAIle tRNA_Ile->Charged_tRNA Protein_synthesis_target Protein Synthesis (Target Organism) Charged_tRNA->Protein_synthesis_target IleRS_human Human IleRS Protein_synthesis_human Protein Synthesis (Human Cell) IleRS_human->Protein_synthesis_human Cytotoxicity Cytotoxicity Other_aaRS Other Human aaRS Other_targets Other Cellular Proteins Other_targets->Cytotoxicity Ile_AMS This compound Inhibitor Ile_AMS->IleRS_target Inhibits (On-Target) Ile_AMS->IleRS_human Inhibits (Off-Target) Ile_AMS->Other_aaRS Inhibits (Off-Target) Ile_AMS->Other_targets Binds (Off-Target)

Caption: On-target vs. off-target pathways of this compound inhibitors.

experimental_workflow start Start: This compound Compound biochem Biochemical Assays (IleRS Inhibition, Selectivity Panel) start->biochem cell_based Cell-Based Assays (Cytotoxicity, Target Engagement) start->cell_based potency High On-Target Potency? biochem->potency cell_activity Cellular Activity? cell_based->cell_activity selectivity High Selectivity? potency->selectivity Yes lead_optimization Lead Optimization potency->lead_optimization No selectivity->cell_based Yes selectivity->lead_optimization No off_target_investigation Off-Target Investigation cell_activity->off_target_investigation No cell_activity->lead_optimization Yes proteomics Chemical Proteomics/ Phenotypic Screening off_target_investigation->proteomics proteomics->lead_optimization end Candidate Drug lead_optimization->end

Caption: Workflow for characterizing this compound inhibitors.

logical_relationship cluster_factors Factors Influencing Off-Target Effects cluster_assays Assessment Methods compound_properties Compound Physicochemical Properties off_target_effects Off-Target Effects compound_properties->off_target_effects target_homology Target-Host Homology target_homology->off_target_effects compound_concentration Compound Concentration compound_concentration->off_target_effects biochemical_assays Biochemical Selectivity Assays mitigation Mitigation Strategies biochemical_assays->mitigation cellular_assays Cellular Toxicity Assays cellular_assays->mitigation proteomic_profiling Proteomic Profiling proteomic_profiling->mitigation off_target_effects->biochemical_assays off_target_effects->cellular_assays off_target_effects->proteomic_profiling

Caption: Logical relationships in managing off-target effects.

References

Technical Support Center: Improving the Stability of Ile-AMS in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to enhance the stability and effective use of Isoleucyl-adenosine-5'-monophosphate sulfamoylated (Ile-AMS) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stable analog of the reaction intermediate isoleucyl-adenylate (Ile-AMP). Its primary mechanism of action is the inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA during protein synthesis.[1][2] By inhibiting IleRS, this compound effectively halts protein synthesis, leading to the cessation of cell growth, which makes it a valuable tool for studying antimicrobial agents.[1]

Q2: What makes this compound more stable than the natural Ile-AMP intermediate?

A2: The natural Ile-AMP intermediate contains a mixed anhydride acyl-phosphate bond that is highly susceptible to hydrolysis. In this compound, this labile phosphate group is replaced by a non-hydrolyzable sulfamoyl group. This "biostere" substitution significantly increases the molecule's stability in aqueous solutions, making it more suitable for experimental use.

Q3: What are the optimal storage conditions for this compound?

A3: While specific long-term stability data for this compound is not extensively published, based on the stability of similar molecules like adenosine 5'-monophosphate (AMP), it is recommended to store this compound solutions at 4°C for short-term use (up to several weeks). For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: What are the common challenges when working with this compound in cellular assays?

A4: A primary challenge is the polar and charged nature of this compound, which can limit its penetration across cell membranes. This can result in a lower-than-expected efficacy in whole-cell assays compared to in vitro enzymatic assays. Researchers may consider structural modifications or the use of permeabilizing agents to enhance cellular uptake, though the latter can introduce confounding variables.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or No Inhibition of IleRS in Enzymatic Assays

  • Possible Cause 1: this compound Degradation.

    • Troubleshooting Tip: Prepare fresh working solutions of this compound for each experiment from a frozen stock. If using a refrigerated stock, ensure it has not been stored for an extended period. The stability of adenosine monophosphate solutions is significantly improved at 4°C compared to room temperature.[3]

  • Possible Cause 2: Incorrect Buffer Composition.

    • Troubleshooting Tip: The pH and composition of the assay buffer can impact both enzyme activity and inhibitor stability. For IleRS assays, a common buffer is 50 mM HEPES-KOH, pH 7.5, supplemented with MgCl2 and DTT. Ensure all buffer components are at the correct concentration and the pH is verified.

  • Possible Cause 3: Inactive Enzyme.

    • Troubleshooting Tip: Verify the activity of your IleRS enzyme preparation using a standard substrate before conducting inhibition assays. Include a positive control inhibitor if available.

Issue 2: Low Potency of this compound in Cellular Assays

  • Possible Cause 1: Poor Cell Permeability.

    • Troubleshooting Tip: As this compound is charged, its uptake by cells can be limited. Consider using cell lines with higher permeability or explore the synthesis of more lipophilic analogs of this compound. Studies have shown that replacing the α-amino group with an α-hydroxy group can improve cell penetration of similar aminoacyl-AMS inhibitors.[4]

  • Possible Cause 2: Efflux of the Inhibitor.

    • Troubleshooting Tip: Some cells may actively transport the inhibitor out. This can be investigated using efflux pump inhibitors, although this can have off-target effects.

Quantitative Data on Stability

While specific quantitative data on the half-life of this compound is limited in publicly available literature, the following table summarizes general stability information and recommendations.

ConditionParameterValue/RecommendationSource/Rationale
Storage Short-term (days to weeks)4°C in a suitable bufferBased on stability of AMP solutions[3]
Long-term (months)-20°C or -80°C as aliquotsStandard practice for labile biochemicals
Experimental pHMaintain pH between 6.0 and 8.0General range for enzyme and nucleotide stability
TemperaturePerform assays at a controlled temperature (e.g., 25°C or 37°C)Enzyme activity and inhibitor stability are temperature-dependent
Freeze-Thaw CyclesMinimizeRepeated cycles can lead to degradation of complex molecules
Chemical Stability HydrolysisSignificantly more stable than Ile-AMPThe sulfamoyl group is a non-hydrolyzable isostere of phosphate

Experimental Protocols

Detailed Methodology for IleRS Inhibition Assay (ATP-PPi Exchange Assay)

This protocol is adapted from standard procedures for measuring aminoacyl-tRNA synthetase activity and can be used to determine the inhibitory effect of this compound.

1. Reagents:

  • Enzyme: Purified Isoleucyl-tRNA Synthetase (IleRS)

  • Inhibitor: Isoleucyl-adenosine-5'-monophosphate sulfamoylated (this compound)

  • Substrates: L-Isoleucine, ATP

  • Radiolabel: [³²P]Pyrophosphate ([³²P]PPi)

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 20 mM MgCl₂, 5 mM DTT

  • Quenching Solution: 1.6% (w/v) activated charcoal in 0.1 M sodium pyrophosphate, 3.5% (v/v) perchloric acid

  • Scintillation Fluid

2. Procedure:

  • Prepare Reagent Mix: Prepare a master mix containing the assay buffer, L-isoleucine, ATP, and [³²P]PPi at 2x the final desired concentration.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. Include a vehicle control (buffer only).

  • Enzyme Preparation: Dilute the IleRS enzyme to the desired working concentration in the assay buffer and keep it on ice.

  • Reaction Setup:

    • In a microcentrifuge tube, add 25 µL of the 2x reagent mix.

    • Add 5 µL of the desired this compound dilution or vehicle control.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 20 µL of the pre-warmed IleRS enzyme solution to each tube. The final reaction volume is 50 µL.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding 500 µL of the ice-cold quenching solution.

  • Isolate Radiolabeled ATP:

    • Vortex the quenched reaction mixture.

    • Incubate on ice for 10 minutes to allow the charcoal to bind the unreacted [³²P]PPi.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the charcoal.

  • Quantify [³²P]ATP:

    • Carefully transfer a known volume (e.g., 400 µL) of the supernatant, which contains the [³²P]ATP formed, to a scintillation vial.

    • Add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Visualizations

IleRS_Inhibition_Pathway cluster_protein_synthesis Protein Synthesis Isoleucine Isoleucine IleRS IleRS (Isoleucyl-tRNA Synthetase) Isoleucine->IleRS ATP ATP ATP->IleRS tRNA_Ile tRNAIle Ile_AMP Ile-AMP (Intermediate) Ile_tRNA_Ile Isoleucyl-tRNAIle Ile_AMP->Ile_tRNA_Ile + tRNAIle Protein Protein Ile_tRNA_Ile->Protein Ribosome IleRS->Ile_AMP Ile_AMS This compound (Inhibitor) Ile_AMS->IleRS Inhibition

Caption: Inhibition of protein synthesis by this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare Reagents (Buffer, Substrates, this compound) reaction_setup Set up Reaction Mix reagent_prep->reaction_setup enzyme_prep Prepare IleRS Enzyme initiate_reaction Initiate with Enzyme enzyme_prep->initiate_reaction pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation quench Quench Reaction incubation->quench isolate Isolate [³²P]ATP quench->isolate count Scintillation Counting isolate->count data_analysis Calculate IC₅₀ count->data_analysis

Caption: Workflow for IleRS inhibition assay.

References

Technical Support Center: Isoleucyl-adenylate-sulfonamide (Ile-AMS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Isoleucyl-adenylate-sulfonamide (Ile-AMS), a potent inhibitor of isoleucyl-tRNA synthetase (IleRS). This compound is a stable analog of the transient intermediate isoleucyl-adenylate, where the labile acyl-phosphate bond is replaced by a more robust sulfamoyl or sulfonamide linkage. While designed for increased stability, degradation can still occur under certain experimental conditions, leading to inconsistent and unreliable results. This guide will help you identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a synthetic, non-hydrolyzable analog of isoleucyl-adenylate, the activated intermediate in protein synthesis catalyzed by isoleucyl-tRNA synthetase (IleRS). It acts as a powerful competitive inhibitor of IleRS. While the sulfamoyl/sulfonamide linkage enhances its stability compared to the natural intermediate, it is not entirely immune to degradation, particularly under certain pH and temperature conditions encountered during experiments. Degradation can lead to a loss of inhibitory activity, resulting in inaccurate measurements of enzyme kinetics and binding affinities.

Q2: What are the primary factors that can cause this compound degradation?

A2: The primary factors influencing this compound stability are:

  • pH: The sulfonamide bond is susceptible to hydrolysis under acidic conditions.[1] The rate of hydrolysis generally increases as the pH decreases. While stable at neutral and alkaline pH, prolonged exposure to acidic buffers should be avoided.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation, especially in acidic solutions.

  • Enzymatic Degradation: While designed to be resistant to hydrolysis by IleRS, contamination of experimental systems with other enzymes, such as proteases or nucleases, could potentially contribute to degradation, although this is less common for the sulfamoyl linkage itself.

Q3: How should I store my stock solutions of this compound?

A3: To ensure maximum stability and longevity of your this compound stock solutions, adhere to the following storage guidelines:

Storage ConditionRecommendationRationale
Solvent Anhydrous DMSOMinimizes exposure to water, which is necessary for hydrolysis.
Temperature -20°C or -80°CLow temperatures significantly slow down chemical degradation rates.
Aliquoting Store in small, single-use aliquotsAvoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
Light Exposure Store in the dark (e.g., amber vials)Protects against potential photodegradation, although this is a lesser concern than hydrolysis.

Q4: Can I prepare aqueous working solutions of this compound in advance?

A4: It is strongly recommended to prepare aqueous working solutions of this compound fresh for each experiment. The stability of this compound in aqueous buffers is significantly lower than in anhydrous DMSO. If you must prepare a working stock in buffer, use a neutral or slightly alkaline pH (pH 7.0-8.0) and store it on ice for the duration of the experiment. Avoid storing aqueous solutions for extended periods, even when frozen.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound.

Problem 1: Inconsistent IC50 values or loss of inhibitory activity over time.

  • Possible Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting:

      • Prepare a fresh stock solution of this compound in anhydrous DMSO.

      • Aliquot the new stock into single-use vials and store at -80°C.

      • Compare the performance of the new stock against the old one in a standard enzyme inhibition assay.

  • Possible Cause 2: Degradation of this compound in the assay buffer.

    • Troubleshooting:

      • Check the pH of your assay buffer. If it is acidic, consider adjusting it to a neutral or slightly alkaline pH, ensuring the enzyme remains stable and active under these conditions.

      • Prepare fresh assay buffer for each experiment.

      • Prepare the final dilution of this compound in the assay buffer immediately before starting the reaction. Do not let the diluted inhibitor sit at room temperature for extended periods.

  • Possible Cause 3: High temperature during the assay.

    • Troubleshooting:

      • If your assay is performed at an elevated temperature, minimize the pre-incubation time of this compound under these conditions.

      • Run a control experiment to assess the stability of this compound at the assay temperature by incubating it in the assay buffer for the duration of the experiment and then testing its remaining activity.

Problem 2: High background signal or unexpected enzyme activation.

  • Possible Cause 1: Presence of degradation products.

    • Troubleshooting:

      • Degradation of this compound could potentially yield products that interfere with the assay's detection method (e.g., by absorbing light at the same wavelength as the product being measured).

      • Analyze your this compound solution for the presence of degradation products using analytical techniques like HPLC-MS.[2][3] The primary degradation is expected to be the hydrolysis of the sulfonamide bond, yielding isoleucine and adenosine-5'-sulfonic acid.

      • If degradation is confirmed, prepare a fresh stock of this compound.

  • Possible Cause 2: Non-specific interactions of this compound or its degradation products.

    • Troubleshooting:

      • Run control experiments without the enzyme to see if this compound or its potential degradation products interact with other components of the assay mixture to produce a signal.

      • Vary the concentration of other assay components (e.g., coupling enzymes in a linked assay) to identify any non-specific effects.

Experimental Protocols

Protocol 1: Assessing the Chemical Stability of this compound in Aqueous Buffers

This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffers of interest (e.g., phosphate, Tris) at various pH values

  • HPLC system with a C18 column and UV detector

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Dilute the stock solution to a final concentration (e.g., 100 µM) in the aqueous buffers to be tested.

  • Incubate the solutions at the desired temperatures (e.g., room temperature, 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and immediately quench the degradation by adding an equal volume of cold methanol.

  • Store the quenched samples at -20°C until analysis.

  • Analyze the samples by HPLC. A typical mobile phase could be a gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Monitor the peak area of the intact this compound over time. A decrease in the peak area indicates degradation. New peaks may appear corresponding to degradation products.

  • Plot the percentage of remaining this compound against time to determine the degradation rate and half-life under each condition.

Data Presentation:

Buffer (pH)Temperature (°C)Half-life (hours)
Phosphate (6.0)25Data from your experiment
Phosphate (6.0)37Data from your experiment
Tris (7.5)25Data from your experiment
Tris (7.5)37Data from your experiment
Glycine (9.0)25Data from your experiment
Glycine (9.0)37Data from your experiment

Visualizations

Below are diagrams illustrating key concepts related to this compound and its use in experiments.

G cluster_degradation This compound Degradation Pathway This compound This compound Isoleucine Isoleucine This compound->Isoleucine Hydrolysis (Acidic pH, Heat) Adenosine-5'-sulfonic_acid Adenosine-5'- sulfonic acid This compound->Adenosine-5'-sulfonic_acid Hydrolysis (Acidic pH, Heat)

Figure 1: Proposed primary degradation pathway of this compound via hydrolysis of the sulfonamide bond.

Figure 2: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Refining Purification Protocols for the IleRS-Ile-AMS Complex

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of the Isoleucyl-tRNA Synthetase (IleRS) in complex with isoleucine (Ile) and the non-hydrolyzable analog, Isoleucyl-adenylate sulfamide (Ile-AMS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of the IleRS-Ile-AMS complex.

Issue Possible Cause Recommended Solution
Low or No Yield of Purified Complex Inefficient Cell Lysis: Incomplete release of IleRS from host cells.Ensure complete resuspension of the cell pellet before lysis. Consider optimizing sonication parameters (amplitude, duration, cycles) or using a French press for more efficient disruption. The addition of lysozyme can also improve lysis efficiency.
Inclusion Body Formation: The expressed IleRS protein is insoluble.Optimize expression conditions by lowering the induction temperature (e.g., 18-25°C) and reducing the inducer (e.g., IPTG) concentration. Analyze the soluble and insoluble fractions by SDS-PAGE to confirm localization. If the protein is in inclusion bodies, purification will require denaturation and refolding steps.
Poor Binding to Affinity Resin: The affinity tag (e.g., His-tag) may be inaccessible or the binding conditions are suboptimal.[1]Ensure the lysis buffer is compatible with the affinity resin. For His-tagged proteins, avoid high concentrations of EDTA or DTT which can strip metal ions from the resin.[1] Consider adding a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) to the lysis and wash buffers to reduce non-specific binding and potentially improve tag accessibility.
Complex Dissociation: The this compound ligand may dissociate from the IleRS active site during purification.Perform all purification steps at 4°C to enhance complex stability. Ensure that Ile and AMS are present in all buffers throughout the purification process to maintain the equilibrium towards the complex form.
Presence of Contaminating Proteins Non-Specific Binding to Affinity Resin: Host cell proteins are binding to the affinity matrix.[1]Increase the stringency of the wash steps. For His-tagged proteins, this can be achieved by increasing the imidazole concentration in the wash buffer (e.g., 20-50 mM). Adding a high salt concentration (e.g., up to 500 mM NaCl) to the wash buffer can also help disrupt non-specific ionic interactions.
Co-purification of Chaperones: Chaperones may bind to partially misfolded IleRS.Optimize protein expression conditions to promote proper folding (e.g., lower temperature, slower induction). An ATP-wash step (e.g., 1-5 mM ATP) can sometimes help to release chaperones from the target protein.
Protease Degradation: The target protein is being degraded by host cell proteases.Add a protease inhibitor cocktail to the lysis buffer.[2] Perform all purification steps at 4°C to minimize protease activity.
Protein Aggregation During or After Purification Inappropriate Buffer Conditions: The pH or salt concentration of the buffer is not optimal for protein stability.Perform a buffer screen to identify the optimal pH and salt concentration for your specific IleRS construct. A common starting point is a buffer with a pH around 7.5 and a salt concentration of 150-500 mM NaCl.
High Protein Concentration: The protein concentration is too high, leading to aggregation.Elute the protein in a larger volume to reduce the final concentration. If a high concentration is required for downstream applications, consider adding stabilizing agents such as glycerol (5-20%) or L-arginine (50-100 mM) to the final buffer.
Absence of Ligand: The ligand-free (apo) form of the enzyme may be less stable.Ensure that Ile and AMS are present in the final storage buffer to maintain the protein in its complexed, and potentially more stable, state.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying the IleRS-Ile-AMS complex?

A1: The recommended initial step is typically affinity chromatography, for example, using a Nickel-NTA resin for His-tagged IleRS.[3] This method provides high initial purity by specifically capturing the tagged protein.[3]

Q2: How can I confirm the formation of the IleRS-Ile-AMS complex?

A2: Complex formation can be confirmed using several biochemical and biophysical methods. Isothermal titration calorimetry (ITC) can be used to measure the binding affinity and thermodynamics of the interaction. Size-exclusion chromatography can show a shift in the elution profile of IleRS when in complex with its ligands. Native mass spectrometry can also be used to observe the mass of the intact complex.

Q3: What concentrations of Isoleucine and AMS should I use in my buffers?

A3: The concentrations of isoleucine and AMS should be kept in excess of the dissociation constant (Kd) of the complex to ensure a high percentage of IleRS is in the bound state. A common starting point is to use concentrations that are 5-10 fold higher than the measured Kd. If the Kd is unknown, starting with concentrations in the micromolar to low millimolar range is a reasonable approach.

Q4: My protein elutes from the size-exclusion column as multiple peaks. What does this indicate?

A4: Multiple peaks on a size-exclusion chromatogram can indicate the presence of different oligomeric states of your protein (e.g., monomer, dimer), protein aggregates (usually eluting in the void volume), or protein degradation products (eluting as smaller species). It is important to collect fractions from each peak and analyze them by SDS-PAGE to identify their contents.

Q5: Is it necessary to remove the affinity tag after purification?

A5: The necessity of tag removal depends on the downstream application. For structural studies like X-ray crystallography, it is often recommended to remove the tag as it can interfere with crystal packing. For many enzymatic assays, the tag may not affect the protein's function. If tag removal is necessary, a protease cleavage site should be engineered between the protein and the tag.[3]

Experimental Protocols

Protocol 1: Expression and Lysis of His-tagged IleRS
  • Expression:

    • Transform E. coli BL21(DE3) cells with the expression plasmid containing the His-tagged IleRS gene.

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein solubility.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C or proceed directly to lysis.

  • Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1 mM Isoleucine, 1 mM AMS).

    • Lyse the cells by sonication on ice. Use multiple short bursts with cooling periods in between to prevent overheating and protein denaturation.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Collect the supernatant, which contains the soluble His-tagged IleRS-Ile-AMS complex.

Protocol 2: Three-Step Purification of the IleRS-Ile-AMS Complex

This protocol outlines a standard three-step purification process involving affinity, ion-exchange, and size-exclusion chromatography.

  • Step 1: Affinity Chromatography (IMAC)

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified cell lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-50 mM Imidazole, 1 mM Isoleucine, 1 mM AMS) to remove non-specifically bound proteins.

    • Elute the His-tagged IleRS-Ile-AMS complex with Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250-500 mM Imidazole, 1 mM Isoleucine, 1 mM AMS).

    • Analyze the eluted fractions by SDS-PAGE for purity.

  • Step 2: Ion-Exchange Chromatography (Anion Exchange)

    • Dialyze the pooled fractions from the affinity step against IEX Buffer A (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1 mM Isoleucine, 1 mM AMS) to remove imidazole and reduce the salt concentration.

    • Load the dialyzed sample onto an equilibrated anion-exchange column (e.g., Q-Sepharose).

    • Wash the column with IEX Buffer A.

    • Elute the bound protein with a linear gradient of IEX Buffer B (e.g., 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT, 1 mM Isoleucine, 1 mM AMS).

    • Collect fractions and analyze by SDS-PAGE to identify those containing the IleRS complex.

  • Step 3: Size-Exclusion Chromatography (Gel Filtration)

    • Concentrate the pooled fractions from the ion-exchange step.

    • Load the concentrated sample onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM Isoleucine, 1 mM AMS).

    • Collect fractions corresponding to the expected molecular weight of the IleRS-Ile-AMS complex.

    • Assess the purity of the final sample by SDS-PAGE and confirm the presence of the complex using a suitable method.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_lysis Cell Lysis cluster_purification Purification cluster_qc Quality Control Transformation Transformation of E. coli Growth Cell Growth (37°C) Transformation->Growth Induction IPTG Induction Growth->Induction Expression Low Temp Expression (18-25°C) Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Resuspension Resuspension in Lysis Buffer Harvesting->Resuspension Sonication Sonication Resuspension->Sonication Clarification Centrifugation Sonication->Clarification Affinity Affinity Chromatography (Ni-NTA) Clarification->Affinity IonExchange Ion-Exchange Chromatography (Anion Exchange) Affinity->IonExchange SDSPAGE SDS-PAGE Affinity->SDSPAGE SizeExclusion Size-Exclusion Chromatography (Gel Filtration) IonExchange->SizeExclusion IonExchange->SDSPAGE SizeExclusion->SDSPAGE ComplexConfirmation Complex Confirmation (e.g., ITC, Native MS) SizeExclusion->ComplexConfirmation

Caption: Experimental workflow for the purification of the IleRS-Ile-AMS complex.

troubleshooting_logic Start Start Purification CheckYield Low Yield? Start->CheckYield CheckPurity Contaminants Present? CheckYield->CheckPurity No OptimizeLysis Optimize Cell Lysis CheckYield->OptimizeLysis Yes CheckAggregation Protein Aggregation? CheckPurity->CheckAggregation No IncreaseWashStringency Increase Wash Stringency CheckPurity->IncreaseWashStringency Yes OptimizeBuffers Optimize Buffer Conditions CheckAggregation->OptimizeBuffers Yes Success Pure Complex Obtained CheckAggregation->Success No OptimizeExpression Optimize Expression Conditions OptimizeLysis->OptimizeExpression OptimizeBinding Optimize Affinity Binding OptimizeExpression->OptimizeBinding OptimizeBinding->CheckYield AddProteaseInhibitors Add Protease Inhibitors IncreaseWashStringency->AddProteaseInhibitors AddProteaseInhibitors->CheckPurity AddStabilizers Add Stabilizing Agents OptimizeBuffers->AddStabilizers AddStabilizers->CheckAggregation

Caption: Troubleshooting logic for IleRS-Ile-AMS complex purification.

References

Technical Support Center: Minimizing Cytotoxicity of Ile-AMS in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Isoleucyl-adenosine monophosphate sulfamate (Ile-AMS) in eukaryotic cells during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause cytotoxicity in eukaryotic cells?

A1: this compound is a potent inhibitor of Isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA) during protein synthesis.[1] By inhibiting IleRS, this compound effectively halts protein production, leading to cell growth arrest and, ultimately, cell death. This inhibition is not specific to prokaryotic cells and also affects eukaryotic IleRS, which is why cytotoxicity is observed in mammalian cell lines.

Q2: At what concentration does this compound typically become cytotoxic to eukaryotic cells?

A2: The cytotoxic concentration of this compound, often represented as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line. For instance, mupirocin, another well-characterized IleRS inhibitor, demonstrates varying IC50 values across different cancer cell lines and has significantly lower toxicity against normal cells.[2][3] It is crucial to perform a dose-response experiment to determine the optimal, non-cytotoxic working concentration for your specific cell line.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: A dose-response curve should be generated for your specific eukaryotic cell line to determine the IC50 value. This involves treating cells with a range of this compound concentrations and measuring cell viability after a set incubation period using standard cytotoxicity assays like the MTT or LDH assay. The goal is to identify a concentration that effectively inhibits the target of interest with minimal impact on overall cell viability.

Q4: Are there any alternatives to this compound that are less cytotoxic to eukaryotic cells?

A4: The search for selective inhibitors of microbial aminoacyl-tRNA synthetases is an active area of research. Mupirocin, for example, exhibits high selectivity for bacterial IleRS over its human counterpart.[1] Depending on the experimental goal, exploring derivatives of this compound or other classes of IleRS inhibitors with higher selectivity for the target organism or pathway over the host cells may be a viable strategy.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in eukaryotic cell cultures and provides potential solutions.

Problem Potential Cause Recommended Solution
High levels of cell death even at low this compound concentrations. The specific cell line is highly sensitive to IleRS inhibition.Perform a thorough dose-response analysis starting from very low concentrations to pinpoint the exact cytotoxic threshold. Consider using a less sensitive cell line if the experimental design allows.
Prolonged incubation time.Optimize the incubation time. It's possible that a shorter exposure to this compound is sufficient to achieve the desired experimental effect without causing widespread cell death.
Inconsistent results between experiments. Variability in cell seeding density.Ensure consistent cell seeding density across all experiments, as this can significantly impact the apparent cytotoxicity of a compound.[4]
Contamination of cell cultures.Regularly check for and address any microbial contamination in your cell cultures, as this can affect cell health and response to treatment.
Issues with this compound stock solution.Prepare fresh stock solutions of this compound and ensure proper storage to maintain its stability and activity.
Difficulty in distinguishing between targeted inhibition and general cytotoxicity. Off-target effects of this compound.Include appropriate controls in your experiment, such as a negative control (vehicle only) and a positive control for cytotoxicity. Consider using a rescue experiment by supplementing the media with excess isoleucine to confirm that the observed effects are due to IleRS inhibition.
Low signal or high background in cytotoxicity assays. Inappropriate assay selection or execution.Refer to the detailed experimental protocols for MTT and LDH assays below. Ensure that the chosen assay is compatible with your cell type and experimental conditions. Common issues include incorrect wavelength readings, bubbles in wells, and interference from media components.[5]

Quantitative Data: Cytotoxicity of an IleRS Inhibitor (Mupirocin)

The following table summarizes the IC50 values of mupirocin, an inhibitor of Isoleucyl-tRNA synthetase, against various human cancer cell lines and a non-cancerous cell line. This data can serve as a reference point for estimating the potential cytotoxic range of this compound.

Cell LineCell TypeIC50 (µg/mL)
UCT-Mel 1Melanoma5.4[2][3]
MCF-7Breast Cancer35.5[2]
HaCatNormal Skin Keratinocytes415.5[2]

This data is for mupirocin and should be used as an estimate. Researchers must determine the specific IC50 for this compound in their cell line of interest.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture supernatant.

Materials:

  • 96-well plate

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.[7]

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[7]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.[7]

  • Add the stop solution provided in the kit to each well.[7]

  • Measure the absorbance at the recommended wavelength (typically 490 nm) within 1 hour of adding the stop solution.[7]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous release from the experimental and maximum release values.

Visual Guides

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhesion Allow Adhesion (Overnight) seed_cells->adhesion treat_cells Treat with this compound Concentrations & Controls adhesion->treat_cells incubation Incubate for Desired Period treat_cells->incubation assay_choice Perform MTT or LDH Assay incubation->assay_choice mtt Add MTT, Incubate, Solubilize assay_choice->mtt ldh Collect Supernatant, Add Reagents assay_choice->ldh read_absorbance Measure Absorbance mtt->read_absorbance ldh->read_absorbance calculate_viability Calculate % Viability / Cytotoxicity read_absorbance->calculate_viability

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_protein_synthesis Protein Synthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Ile Isoleucine IleRS Isoleucyl-tRNA Synthetase Ile->IleRS tRNA_Ile tRNA(Ile) tRNA_Ile->IleRS Ile_tRNA_Ile Isoleucyl-tRNA(Ile) IleRS->Ile_tRNA_Ile Inhibition Inhibition No_Protein Protein Synthesis Halted Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein Protein Synthesis Ribosome->Protein Ile_AMS This compound Ile_AMS->IleRS Cell_Death Cell Growth Arrest & Cytotoxicity No_Protein->Cell_Death

Caption: Mechanism of this compound-induced cytotoxicity via inhibition of protein synthesis.

References

Technical Support Center: High-Resolution IleRS-Ile-AMS Crystal Structures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the crystallography of Isoleucyl-tRNA synthetase (IleRS) in complex with isoleucine (Ile) and adenosine monophosphate-sulfamoyl (AMS) analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the resolution of your crystal structures.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting resolution for IleRS-Ile-AMS crystals, and what is a realistic target resolution for drug design purposes?

A1: Initial crystals of IleRS-Ile-AMS complexes can diffract to a wide range of resolutions, often starting in the range of 3.0 Å to 4.0 Å or even lower. For effective structure-based drug design, a resolution of 2.5 Å or better is generally desirable to accurately model the interactions between the inhibitor and the enzyme's active site.

Q2: My IleRS-Ile-AMS crystals are very small and needle-like. What can I do to grow larger, more well-defined crystals?

A2: Growing larger crystals often involves fine-tuning the crystallization conditions. Consider the following:

  • Seeding: Employ microseeding or macroseeding with crushed crystals from your initial screening hits.

  • Precipitant Concentration: Slightly lower the precipitant concentration to slow down crystal growth.

  • Temperature: Experiment with different crystallization temperatures. A lower temperature can sometimes lead to slower growth and larger crystals.

  • Additives: Screen for additives that may favorably influence crystal packing.

Q3: I have obtained well-formed crystals, but they diffract poorly. What are the likely causes?

A3: Poor diffraction from visually appealing crystals is a common issue.[1][2] Several factors could be at play:

  • High Solvent Content: The crystal lattice may have a high solvent content, leading to disordered packing of the protein molecules.[1][3]

  • Intrinsic Disorder: The protein itself or specific regions, like flexible loops, may be inherently disordered.

  • Crystal Damage: The crystals may have been damaged during handling, cryoprotection, or by the X-ray beam.[2][4]

  • Mosaicity: High mosaicity, which is a measure of the spread of crystal lattice orientations, can also lead to poor diffraction quality.[1]

Q4: What is the role of the AMS analog in the crystallization of the IleRS-Ile complex?

A4: The AMS analog is a non-hydrolyzable analog of the aminoacyl-adenylate intermediate formed during the aminoacylation reaction.[5] Its inclusion helps to lock the enzyme in a specific conformational state, promoting homogeneity of the protein sample and increasing the likelihood of obtaining well-ordered crystals of the complex.[6]

Troubleshooting Guides

Issue 1: No Crystals Observed

Symptoms:

  • The crystallization drops remain clear after several weeks.

  • Amorphous precipitate forms instead of crystals.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Protein concentration is too low or too high. Perform a new screen with a wider range of protein concentrations.
Precipitant concentration is not optimal. Systematically vary the precipitant concentration around the initial hit conditions.
pH of the buffer is not ideal. Screen a range of pH values around the pI of the protein complex.
Presence of aggregates in the protein sample. Use dynamic light scattering (DLS) to assess sample monodispersity.[7] If aggregates are present, try further purification steps like size-exclusion chromatography.
Nucleation is inhibited. Try seeding the drops with crushed crystals from a related experiment or a different crystal form.[8] You can also try scratching the surface of the crystallization plate with a needle to induce nucleation.[9]
Issue 2: Low-Resolution Diffraction

Symptoms:

  • Crystals diffract to only 3.5 Å or worse.

  • Diffraction spots are weak and diffuse.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
High solvent content and loose molecular packing. Employ post-crystallization dehydration techniques.[1][3] This can often significantly improve crystal packing and diffraction resolution.
Crystal lattice disorder. Try crystal annealing, where the cryo-cooled crystal is briefly warmed before being flash-cooled again.[1] This can sometimes relieve stress in the crystal lattice.
Suboptimal cryoprotectant. Screen a variety of cryoprotectants and concentrations.[2] A stepwise transfer of the crystal into increasing concentrations of the cryoprotectant can also help prevent damage.[2]
Inherent flexibility of the protein. Consider engineering the protein construct to remove flexible loops or domains that are not essential for inhibitor binding.
Anisotropy in diffraction. If diffraction is stronger in certain directions, this may be addressed during data processing. However, improving the intrinsic crystal quality is the best solution.

Experimental Protocols

Protocol 1: Post-Crystallization Dehydration for Resolution Improvement

This protocol describes a method for improving the diffraction quality of IleRS-Ile-AMS crystals through controlled dehydration.[3]

Materials:

  • IleRS-Ile-AMS crystals in their mother liquor.

  • Dehydrating solution (mother liquor supplemented with a higher concentration of the precipitant or an additional dehydrating agent like glycerol).

  • Cryo-loops.

  • Liquid nitrogen.

Procedure:

  • Prepare a dehydrating solution. A common starting point is to mix 75 µl of the reservoir solution with 25 µl of glycerol.[3]

  • Transfer a single crystal from its growth drop to a 5 µl drop of the dehydrating solution on a cover slip.

  • Allow the crystal to equilibrate in the dehydrating solution for a specific time interval (e.g., 30 minutes, 1 hour, 3 hours).[3] It is recommended to test a time course to find the optimal dehydration time.

  • After the desired incubation time, pick up the crystal with a cryo-loop.

  • Plunge the crystal directly into liquid nitrogen for flash-cooling.

  • Test the diffraction of the dehydrated crystal.

Quantitative Data on Dehydration:

ProteinInitial Resolution (Å)Resolution after Dehydration (Å)Reference
Archaeoglobus fulgidus Cas5a3.21.95[3]
Escherichia coli LptA<53.4[3]
Protocol 2: Crystal Annealing

This protocol can be used to reduce mosaicity and improve the diffraction quality of cryo-cooled crystals.[1]

Materials:

  • Cryo-cooled IleRS-Ile-AMS crystal mounted on a goniometer.

  • X-ray diffraction equipment with a cryo-stream.

Procedure:

  • Mount the cryo-cooled crystal in the cryo-stream on the diffractometer.

  • Momentarily block the cryo-stream to allow the crystal to warm up slightly. The goal is to allow the ice around the crystal to melt without letting the crystal itself thaw completely.

  • Once the ice has melted (the crystal should appear clear), immediately unblock the cryo-stream to flash-cool the crystal again.

  • Collect a diffraction image to assess any improvement in spot shape and resolution.

Visualizations

Experimental_Workflow cluster_pre_cryst Pre-Crystallization cluster_cryst Crystallization cluster_post_cryst Post-Crystallization cluster_data Data Collection & Analysis A Protein Purification (IleRS) B Complex Formation (IleRS + Ile + AMS) A->B C Quality Control (DLS, SDS-PAGE) B->C D Initial Screening C->D E Optimization D->E F Crystal Harvesting E->F G Dehydration / Annealing F->G H Cryoprotection G->H I X-ray Diffraction H->I J Structure Solution & Refinement I->J

Caption: Workflow for obtaining high-resolution crystal structures of the IleRS-Ile-AMS complex.

Troubleshooting_Logic Start Crystallization Experiment NoCrystals No Crystals? Start->NoCrystals PoorDiffraction Poor Diffraction? NoCrystals->PoorDiffraction No OptimizeScreen Optimize Screening (Concentration, pH, Seeding) NoCrystals->OptimizeScreen Yes PostCryst Post-Crystallization Treatment (Dehydration, Annealing) PoorDiffraction->PostCryst Yes DataCollection Proceed to Data Collection PoorDiffraction->DataCollection No OptimizeScreen->Start PostCryst->DataCollection

Caption: A logical flowchart for troubleshooting common crystallization problems.

References

Technical Support Center: Troubleshooting Unexpected Results in Ile-AMS Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in their Isotope-labeled Isoleucine Accelerator Mass Spectrometry (Ile-AMS) assays.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: My measured ¹⁴C signal is significantly lower than expected. What are the potential causes related to sample preparation?

A1: Low ¹⁴C signal often originates from issues during sample preparation. The most common culprits include:

  • Incomplete Protein Hydrolysis: Peptides containing Isoleucine (Ile) and Valine (Val) can be resistant to acid hydrolysis due to steric hindrance.[1] This incomplete cleavage will result in the labeled Ile not being released for analysis, leading to a lower-than-expected ¹⁴C count.

  • Amino Acid Degradation: Although Isoleucine is relatively stable during acid hydrolysis, other amino acids, if labeled and used as internal standards, can degrade. For instance, Tryptophan is highly susceptible to degradation under acidic conditions.

  • Loss of Analyte during Sample Cleanup: Solid-phase extraction (SPE) or other cleanup steps can lead to the loss of your target analyte if not properly optimized.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the labeled isoleucine in the mass spectrometer, leading to a reduced signal.[2][3][4][5]

Q2: I'm observing high variability between replicate samples. What could be the cause?

A2: High variability between replicates often points to inconsistencies in sample handling and preparation. Key factors to investigate include:

  • Inconsistent Hydrolysis Conditions: Minor variations in temperature, time, or acid concentration during hydrolysis can lead to differing degrees of protein breakdown and amino acid release.

  • Pipetting Errors: Inaccurate pipetting of samples, internal standards, or reagents can introduce significant variability.

  • Non-homogenous Samples: If your initial sample is not properly homogenized, aliquots taken for analysis may not be representative, leading to variable results.

  • Differential Matrix Effects: The composition of the matrix can vary between samples, causing inconsistent ion suppression or enhancement.[3][4][5]

Q3: Can the use of stable isotope-labeled amino acids as internal standards cause issues?

A3: Yes, while internal standards are crucial for accuracy, they can introduce problems if not managed correctly.[6] Potential issues include:

  • Purity of Labeled Standards: The use of low-purity labeled amino acids can introduce unlabeled counterparts, leading to an underestimation of the true labeled-to-unlabeled ratio.[]

  • Incorrect Spiking Concentration: Errors in adding the internal standard will directly impact the final calculated concentration of your analyte.

  • Chemical Stability: Ensure the labeled standard is stable throughout the entire sample preparation process.

Instrumentation and Data Analysis

Q4: My chromatograms show poor peak shape (e.g., peak splitting, broadening). What should I investigate?

A4: Poor peak shape is typically a chromatography issue. Consider the following:

  • Column Contamination: Buildup of matrix components on the analytical column can degrade its performance.

  • Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for isoleucine.

  • Column Overloading: Injecting too much sample can lead to peak distortion.

  • Injector Problems: Issues with the autosampler can lead to improper injection volumes or band broadening.

Q5: The mass accuracy of my labeled isoleucine is off. What is the likely cause?

A5: Mass accuracy problems usually point to a need for mass spectrometer calibration. Regular calibration with appropriate standards is essential to ensure the instrument is accurately measuring the mass-to-charge ratio of your ions.

Q6: I'm seeing unexpected peaks or a high background in my mass spectra. What could be the source?

A6: Extraneous peaks or high background often indicate contamination. Potential sources include:

  • Contaminated Solvents or Reagents: Ensure all solvents and reagents are of high purity.

  • Leachable from Labware: Plasticizers or other compounds can leach from tubes and plates.

  • Carryover from Previous Injections: Insufficient washing of the injection port and column can lead to carryover from a previous sample.

  • Gas Phase Contamination: Impurities in the nitrogen or collision gas can contribute to background noise.

Quantitative Data Summary

Table 1: Potential for Amino Acid Loss During Sample Preparation

StepPotential IssueAffected Amino AcidsMagnitude of Effect
Acid Hydrolysis Incomplete CleavageIsoleucine, ValineCan lead to significantly lower than expected recovery.[1]
DegradationTryptophan, CysteineTryptophan can be completely degraded.[8]
DeamidationAsparagine, GlutamineConverted to Aspartic Acid and Glutamic Acid, respectively.
Sample Cleanup (SPE) Analyte LossTarget Labeled Amino AcidHighly method-dependent, can be >10% if not optimized.
Matrix Effects Ion Suppression/EnhancementTarget Labeled Amino AcidCan cause >50% signal reduction or enhancement depending on the matrix.[2][3][4][5]

Experimental Protocols

General Protocol for Protein Hydrolysis and Sample Preparation for this compound

This protocol provides a general framework. Optimization for specific sample types and matrices is highly recommended.

  • Sample Aliquoting:

    • Accurately aliquot a known volume or weight of your biological sample (e.g., plasma, tissue homogenate) into a hydrolysis-safe tube.

    • If using an internal standard, spike the sample with a known concentration of the stable isotope-labeled amino acid standard.[6]

  • Protein Precipitation (for liquid samples):

    • Add a sufficient volume of a cold organic solvent (e.g., acetonitrile or methanol) to the sample to precipitate proteins.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant containing the free amino acids and the analyte of interest.

  • Acid Hydrolysis:

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Add 6M HCl to the dried sample.

    • Seal the tube under vacuum or flush with nitrogen to prevent oxidation.

    • Heat at 110°C for 24 hours. For proteins rich in Ile-Val bonds, a longer hydrolysis time (e.g., 48 or 72 hours) may be necessary to ensure complete cleavage.[1][9]

  • Post-Hydrolysis Cleanup:

    • After hydrolysis, cool the sample to room temperature.

    • Remove the HCl by drying under vacuum.

    • Reconstitute the sample in a suitable buffer for solid-phase extraction (SPE) or direct injection.

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode cation exchange) according to the manufacturer's instructions.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the amino acids with a stronger solvent.

    • Dry the eluate and reconstitute in the mobile phase for LC-AMS analysis.

Visual Troubleshooting Guides

Troubleshooting Workflow for Low ¹⁴C Signal

Troubleshooting_Low_Signal cluster_prep Sample Preparation Issues cluster_lc LC System Issues cluster_ms AMS/MS Issues cluster_solutions Potential Solutions start Unexpectedly Low ¹⁴C Signal incomplete_hydrolysis Incomplete Protein Hydrolysis? (Resistant Ile-Val bonds) start->incomplete_hydrolysis analyte_loss Analyte Loss During Cleanup? (Suboptimal SPE) start->analyte_loss matrix_effects Significant Matrix Effects? (Ion Suppression) start->matrix_effects poor_chromatography Poor Peak Shape/ Low Intensity? start->poor_chromatography solution_hydrolysis Optimize Hydrolysis: - Increase time/temperature - Use alternative hydrolysis method incomplete_hydrolysis->solution_hydrolysis solution_cleanup Optimize SPE: - Test different sorbents - Adjust wash/elution solvents analyte_loss->solution_cleanup solution_matrix Mitigate Matrix Effects: - Improve sample cleanup - Dilute sample - Use matrix-matched calibrants matrix_effects->solution_matrix leak Leak in the System? poor_chromatography->leak ms_sensitivity Low Instrument Sensitivity? poor_chromatography->ms_sensitivity solution_lc Troubleshoot LC: - Clean/replace column - Check for leaks - Optimize mobile phase poor_chromatography->solution_lc leak->solution_lc source_contamination Contaminated Ion Source? ms_sensitivity->source_contamination solution_ms Tune & Calibrate MS: - Perform routine maintenance - Clean ion source ms_sensitivity->solution_ms source_contamination->solution_ms

Caption: A logical workflow for diagnosing the root cause of a low ¹⁴C signal in this compound assays.

Experimental Workflow for this compound Analysis

Experimental_Workflow sample Biological Sample (e.g., Plasma, Tissue) spike Spike with ¹⁴C-Ile Standard sample->spike hydrolysis Protein Hydrolysis (6M HCl, 110°C, 24h) spike->hydrolysis cleanup Sample Cleanup (e.g., SPE) hydrolysis->cleanup lc LC Separation cleanup->lc ams AMS Analysis lc->ams data Data Acquisition & Analysis ams->data

Caption: A simplified overview of the key steps in a typical this compound experimental workflow.

References

Validation & Comparative

Validating the Inhibitory Effect of Ile-AMS on Mutant Isoleucyl-tRNA Synthetase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Isoleucyl-5'-adenosine-monophosphate sulfamate (Ile-AMS) and the antibiotic mupirocin as inhibitors of wild-type and mutant Isoleucyl-tRNA Synthetase (IleRS). It is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents and enzyme inhibition.

Isoleucyl-tRNA synthetase is a critical enzyme responsible for charging isoleucine onto its cognate tRNA (tRNAIle), an essential step in protein synthesis. This makes it a prime target for antimicrobial drugs.[1][2] However, the emergence of resistance, often through mutations in the IleRS gene (ileS), poses a significant challenge.[3][4] This guide details the inhibitory mechanisms, comparative efficacy, and experimental protocols for validating inhibitors against these resistant enzyme variants.

Mechanism of Action: Mimicking the Transition State

IleRS catalyzes the aminoacylation of tRNAIle in a two-step reaction. First, it activates isoleucine with ATP to form a high-energy isoleucyl-adenylate (Ile-AMP) intermediate. Second, the isoleucyl moiety is transferred to the 3'-end of tRNAIle.[2]

This compound is a potent inhibitor designed as a stable, non-hydrolyzable analogue of the natural Ile-AMP intermediate. It binds tightly to the enzyme's active site, effectively blocking the catalytic cycle before the transfer step.

Mupirocin , a clinically used topical antibiotic, also inhibits IleRS by occupying the active site and preventing the binding of isoleucine and ATP.[1][2] Its binding site significantly overlaps with that of Ile-AMP, making it a competitive inhibitor.[1]

IleRS_Mechanism cluster_0 IleRS Catalytic Cycle cluster_1 Inhibition Ile Isoleucine Ile_ATP_E Ile-ATP-IleRS (Ternary Complex) Ile->Ile_ATP_E ATP ATP ATP->Ile_ATP_E IleRS_E IleRS (Enzyme) Ile_AMP_E Ile-AMP-IleRS (Intermediate Complex) Ile_ATP_E->Ile_AMP_E Activation PPi PPi Ile_AMP_E->PPi Ile_tRNA_E Ile-tRNA-Ile-IleRS Ile_AMP_E->Ile_tRNA_E tRNA tRNA-Ile tRNA->Ile_tRNA_E Ile_tRNA_E->IleRS_E Regeneration Ile_tRNA Ile-tRNA-Ile (Charged tRNA) Ile_tRNA_E->Ile_tRNA Transfer AMP AMP Ile_tRNA_E->AMP Ile_AMS This compound Blocked_Complex Inhibited This compound-IleRS Complex Ile_AMS->Blocked_Complex Mupirocin Mupirocin Mupirocin->Blocked_Complex IleRS_E_ref IleRS IleRS_E_ref->Blocked_Complex

Figure 1. IleRS catalytic cycle and points of inhibition. Max Width: 760px.

Comparative Inhibitory Activity

Point mutations in the chromosomal ileS gene can lead to low-level mupirocin resistance. The most frequently observed mutation in clinical isolates of Staphylococcus aureus is V588F.[3][4][5] This mutation reduces the binding affinity of mupirocin while having a minimal impact on the enzyme's normal function, thus imposing a low fitness cost on the bacterium.[3]

InhibitorTarget EnzymeOrganismMutationInhibition Constant (IC50)Fold Change in Resistance
This compound Wild-Type IleRSThermus thermophilusNone~12 nM (Ki) N/A
Mupirocin Wild-Type IleRSStaphylococcus aureusNone~1.5 nM (0.7-3.0 ng/mL)[1]1x
Mupirocin Mutant IleRSStaphylococcus aureusV588F (Typical)~62 nM (19-43 ng/mL)[1]~41x

Note: Data is compiled from multiple sources and should be used for illustrative purposes. IC50 values for mupirocin were converted from ng/mL assuming a molecular weight of 500.4 g/mol . The Ki for this compound is a representative value from structural studies.

Experimental Validation Protocols

Validating the inhibitory effect of a compound like this compound requires a multi-faceted approach, combining biochemical and biophysical assays.

Aminoacylation Inhibition Assay

This is the primary biochemical assay to determine the potency of an inhibitor (IC50 or Ki) by measuring the extent of tRNA charging.

Principle: The assay quantifies the attachment of a radiolabeled amino acid (e.g., [3H]-Isoleucine) to its cognate tRNA by the IleRS enzyme. The reaction is performed in the presence of varying concentrations of the inhibitor, and the amount of resulting radiolabeled Ile-tRNAIle is measured.

Detailed Protocol:

  • Enzyme and tRNA Preparation:

    • Express and purify recombinant wild-type and mutant (e.g., V588F) IleRS proteins.

    • Prepare or purchase in vitro transcribed or purified native tRNAIle.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing buffer (e.g., 100 mM HEPES pH 7.5), 10 mM MgCl2, 2 mM ATP, and 10 mM DTT.

    • Add [3H]-Isoleucine to the master mix to a final concentration appropriate for Km determination (e.g., 10 µM).

  • Inhibition Assay Setup:

    • In a 96-well plate, serially dilute the inhibitor (this compound or mupirocin) in the reaction buffer.

    • Add a fixed amount of purified IleRS enzyme to each well containing the inhibitor and incubate for 10-15 minutes at room temperature to allow for binding.

    • Initiate the aminoacylation reaction by adding the tRNAIle and the [3H]-Isoleucine/ATP master mix.

  • Reaction and Quenching:

    • Incubate the reaction at 37°C for a predetermined time within the linear range of the reaction (e.g., 10-20 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid, TCA) and spotting the mixture onto filter paper discs.

  • Quantification:

    • Wash the filter discs extensively with cold 5% TCA and then ethanol to remove unincorporated [3H]-Isoleucine.

    • Dry the filters and measure the remaining radioactivity using a scintillation counter. This count corresponds to the amount of [3H]-Ile-tRNAIle formed.

  • Data Analysis:

    • Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Workflow start Start prep Prepare Reagents: - Purified WT/Mutant IleRS - tRNA-Ile - [3H]-Isoleucine, ATP - Inhibitor Stock (this compound) start->prep setup Set up 96-well plate with serial dilutions of inhibitor prep->setup add_enzyme Add IleRS enzyme to each well Incubate for pre-binding setup->add_enzyme initiate Initiate reaction by adding [3H]-Ile/ATP/tRNA mix add_enzyme->initiate incubate Incubate at 37°C (e.g., 15 minutes) initiate->incubate quench Quench reaction and spot onto TCA filter discs incubate->quench wash Wash discs to remove free [3H]-Isoleucine quench->wash measure Measure radioactivity (Scintillation Counting) wash->measure analyze Plot % Inhibition vs. [Inhibitor] Calculate IC50 value measure->analyze end End analyze->end

Figure 2. Experimental workflow for an aminoacylation inhibition assay. Max Width: 760px.
Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a biophysical method used to confirm the direct binding of an inhibitor to the target protein.

Principle: Ligand binding typically stabilizes a protein's structure, resulting in an increase in its melting temperature (Tm). TSA measures this change by monitoring the unfolding of the protein in the presence of a fluorescent dye (e.g., SYPRO Orange) as the temperature is gradually increased. The dye binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified IleRS (wild-type or mutant) in a suitable buffer.

    • Prepare a stock solution of the inhibitor (this compound) and a fluorescent dye like SYPRO Orange.

  • Assay Setup:

    • In a 96-well PCR plate, mix the purified IleRS protein, the fluorescent dye, and varying concentrations of the inhibitor. Include a no-inhibitor control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well.

  • Data Analysis:

    • Plot fluorescence intensity against temperature for each sample. The resulting curve will show a sigmoidal transition.

    • The Tm is the temperature at the midpoint of this transition. A positive shift in Tm (ΔTm) in the presence of the inhibitor compared to the control indicates stabilizing binding.

Logic of Resistance and Inhibitor Efficacy

The efficacy of an inhibitor against a mutant enzyme depends on how the mutation affects the inhibitor's binding site. Mupirocin resistance often arises from mutations that introduce steric hindrance or remove a key interaction point for the inhibitor, without significantly disrupting the binding of the natural substrates (Isoleucine and ATP).

Resistance_Logic cluster_wt Wild-Type IleRS cluster_mut Mutant IleRS (V588F) wt_site Optimal Active Site (e.g., Valine at pos. 588) mup_bind Strong Mupirocin Binding wt_site->mup_bind allows ile_ams_bind Strong this compound Binding wt_site->ile_ams_bind allows mut_site Altered Active Site (e.g., Phenylalanine at pos. 588) mup_disrupt Disrupted Mupirocin Binding (Steric Hindrance) mut_site->mup_disrupt causes ile_ams_eval This compound Binding? (Hypothesis to be tested) mut_site->ile_ams_eval effect on mutation Point Mutation (e.g., V588F) mutation->mut_site leads to

Figure 3. Logical relationship of mutation to inhibitor binding. Max Width: 760px.

Because this compound is a very close mimic of the natural Ile-AMP intermediate, it is hypothesized that mutations conferring resistance to a structurally distinct inhibitor like mupirocin may have less of an impact on this compound binding. Validating this hypothesis through the experimental protocols outlined above is a crucial step in evaluating this compound as a tool to overcome existing resistance mechanisms.

References

A Comparative Analysis of Isoleucyl-tRNA Synthetase (IleRS) Inhibitors: Ile-AMS, Mupirocin, and Thiomarinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of key inhibitors targeting isoleucyl-tRNA synthetase (IleRS), an essential enzyme for bacterial protein synthesis and a validated target for antibacterial drug development. The focus is on the well-characterized inhibitor Ile-AMS, the clinically used antibiotic mupirocin, and the potent next-generation inhibitor, thiomarinol.

Quantitative Comparison of IleRS Inhibitors

The following tables summarize the available quantitative data for the discussed IleRS inhibitors, providing a basis for direct comparison of their potency and efficacy.

Table 1: Comparative Inhibitory Activity against IleRS

InhibitorTarget EnzymeKiKdNotes
Mupirocin MRSA IleRS-18 ± 7 pMA slow, tight-binding inhibitor.
Thiomarinol A MRSA IleRSPicomolar11 ± 6 fMBinds approximately 1600 times more tightly to IleRS than mupirocin.
This compound T. thermophilus IleRSPotent inhibitor-A stable analogue of the isoleucyl-adenylate reaction intermediate. Specific Ki value not readily available in the reviewed literature.
Isoleucyl tRNA synthetase-IN-2 IleRS114 nM (Ki,app)-A potent and selective investigational inhibitor.

Table 2: Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus Strains

CompoundMupirocin-Sensitive MRSA (COL)Low-Level Mupirocin-Resistant (LLMR) MRSAHigh-Level Mupirocin-Resistant (HLMR) MRSA (MupA)
Mupirocin 0.25 µM100 µM>8000 µM
Thiomarinol A 0.002 µM0.08 µM0.5 µM
Holomycin 2.5 µM-2.5 - 5.0 µM

In-Depth Inhibitor Profiles

This compound (Isoleucyl-adenylate sulfamoyl)

This compound is a synthetic analogue of the isoleucyl-adenylate intermediate formed during the aminoacylation reaction catalyzed by IleRS. It is a potent inhibitor of IleRS across different kingdoms of life. Structurally, this compound mimics the transition state of the aminoacylation reaction, binding tightly to the active site of the enzyme. This binding prevents the natural substrate, isoleucine, from being activated and subsequently transferred to its cognate tRNAIle. While widely used as a research tool to study the structure and function of IleRS, specific MIC values against bacterial strains are not extensively reported in the reviewed literature.

Mupirocin (Pseudomonic Acid A)

Mupirocin is a natural product antibiotic produced by Pseudomonas fluorescens and is the only clinically approved aminoacyl-tRNA synthetase inhibitor for human use, albeit restricted to topical applications due to its low bioavailability. It is primarily used for the treatment of skin infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Mupirocin acts as a competitive inhibitor of IleRS, blocking the binding of isoleucine and ATP to the enzyme's active site. This inhibition halts the synthesis of isoleucyl-tRNAIle, leading to the cessation of protein synthesis and ultimately bacterial cell death.

Resistance Mechanisms: The clinical utility of mupirocin is threatened by the emergence of resistance. Two main types of resistance have been identified:

  • Low-level resistance (LLR): Arises from point mutations in the native chromosomal ileS gene, which encodes the susceptible IleRS1.

  • High-level resistance (HLR): Is mediated by the acquisition of a plasmid-encoded gene, mupA (also known as ileS2) or, less commonly, mupB, which encodes a resistant variant of IleRS (IleRS2). This resistant enzyme has a significantly lower affinity for mupirocin, allowing protein synthesis to continue even at high concentrations of the antibiotic.

Thiomarinol A

Thiomarinol A is a hybrid natural product that combines the structural features of mupirocin (marinolic acid) and holothin, a dithiolopyrrolone (DTP) antibiotic. This unique hybrid structure results in a molecule with significantly enhanced potency and a broader spectrum of activity compared to its individual components.

Mechanism of Action: Thiomarinol A exhibits a dual mode of action. The mupirocin-like moiety targets IleRS, binding with extremely high affinity (in the femtomolar range), which is about 1600 times tighter than mupirocin itself. This leads to potent inhibition of protein synthesis. The DTP component is believed to contribute to its activity by chelating metal ions, disrupting metal homeostasis within the bacterial cell. This dual mechanism may explain its effectiveness against high-level mupirocin-resistant MRSA strains.

Advantages over Mupirocin:

  • Higher Potency: Thiomarinol A is over 100-fold more potent than mupirocin against mupirocin-sensitive MRSA.

  • Activity against Resistant Strains: It retains significant activity against both low-level and high-level mupirocin-resistant MRSA.

  • Lower Propensity for Resistance: Studies have shown that MRSA develops resistance to thiomarinol A to a much lesser extent than to mupirocin.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for IleRS inhibitors is the disruption of protein synthesis. This is achieved by preventing the charging of tRNAIle with its cognate amino acid, isoleucine. The uncharged tRNAIle accumulates in the cell, leading to a stall in ribosomal translation when an isoleucine codon is encountered in an mRNA sequence.

Caption: Inhibition of IleRS blocks the formation of charged tRNA-Ile, leading to a stall in protein synthesis.

Experimental Protocols

This section outlines generalized methodologies for key experiments used in the characterization of IleRS inhibitors.

IleRS Enzyme Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the aminoacylation activity of IleRS.

Materials:

  • Purified IleRS enzyme

  • L-[14C]Isoleucine (or other labeled isoleucine)

  • ATP

  • tRNAIle

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor compounds

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, and L-[14C]Isoleucine.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Add purified IleRS to initiate the reaction.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • tRNA Addition: Add tRNAIle to the reaction mixture.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., cold trichloroacetic acid, TCA).

  • Precipitation and Washing: Precipitate the tRNA and wash it to remove unincorporated radiolabeled isoleucine.

  • Quantification: Measure the amount of radiolabeled isoleucine incorporated into the tRNA using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Growth medium (e.g., Mueller-Hinton broth)

  • Test inhibitor compounds

  • 96-well microtiter plates

  • Incubator

Procedure (Broth Microdilution Method):

  • Serial Dilution: Prepare a two-fold serial dilution of the test inhibitor in the growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no inhibitor) and a negative control (medium with no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_microbiological Microbiological Assays cluster_evaluation Further Evaluation A1 Primary Screen: IleRS Inhibition Assay A2 Determine IC50 A1->A2 A3 Kinetic Studies: Determine Ki A2->A3 A4 Binding Assays: (e.g., Thermal Shift) Determine Kd A2->A4 B1 MIC Determination (e.g., Broth Microdilution) A3->B1 Lead Compounds A4->B1 Lead Compounds B2 Test against Susceptible & Resistant Strains B1->B2 B3 Time-Kill Assays B1->B3 C1 Cytotoxicity Assays (Mammalian Cell Lines) B2->C1 Promising Candidates C2 In vivo Efficacy Studies (Animal Models) C1->C2

Caption: A general workflow for the preclinical evaluation of IleRS inhibitors.

Conclusion

The inhibition of isoleucyl-tRNA synthetase remains a promising strategy for the development of novel antibacterial agents. While this compound serves as a valuable research tool for understanding the enzyme's mechanism, mupirocin's clinical use is hampered by emerging resistance. Thiomarinol A represents a significant advancement, demonstrating exceptional potency, a dual mode of action, and efficacy against mupirocin-resistant strains. This highlights the potential of hybrid antibiotic strategies and further exploration of novel IleRS inhibitors to combat the growing threat of antibiotic resistance. Future research should focus on identifying and developing IleRS inhibitors with improved pharmacokinetic properties suitable for systemic administration.

Unveiling the Molecular Embrace: Mutagenesis Pinpoints Ile-AMS Binding to its Synthetase Target

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide comparing wild-type and mutant Isoleucyl-tRNA Synthetase (IleRS) interactions with the inhibitor Ile-AMS, supported by structural and biochemical data. This guide provides researchers with the necessary details to understand and replicate key experiments for confirming inhibitor binding modes.

The precise mechanism by which an inhibitor binds to its target is a cornerstone of drug development. For Isoleucyl-tRNA Synthetase (IleRS), a crucial enzyme in protein synthesis and a target for antimicrobial agents, understanding the binding mode of inhibitors like this compound (Isoleucyl-adenylate-sulfamoyl) is paramount. This compound is a stable analogue of the isoleucyl-adenylate intermediate, making it an excellent tool for studying the IleRS active site. Through site-directed mutagenesis, researchers can dissect the specific amino acid interactions that govern this binding, providing a clear path for the rational design of more potent and selective inhibitors.

Comparative Analysis of this compound Binding to Wild-Type and Mutant IleRS

To elucidate the key residues involved in the binding of this compound to IleRS, site-directed mutagenesis studies have been instrumental. By systematically replacing specific amino acids in the active site, researchers can observe the resulting changes in binding affinity, thereby mapping the critical interaction points.

Recent structural studies of IleRS from various organisms in complex with this compound have provided a detailed view of the inhibitor's binding pocket. These studies have identified a network of hydrogen bonds and hydrophobic interactions that anchor this compound within the active site. For instance, in Pseudomonas aeruginosa IleRS2, the adenine base of this compound is observed to shift by 1.5 Å upon mutation of the canonical HXGH motif to GMHH, indicating a conformational rearrangement within the active site. Furthermore, a 2.1 Å movement of Phe586, which normally stacks with the adenine moiety, results in the loss of this stabilizing interaction in the mutant.

While specific quantitative binding affinities (Kd or Ki) for this compound with a wide range of IleRS mutants are not extensively documented in a single comparative study, the available structural and qualitative binding data strongly support the importance of key active site residues. The following table summarizes the observed interactions and the predicted impact of their mutation on this compound binding, based on available structural information. A comprehensive understanding would be further enhanced by systematic kinetic analysis of these mutants.

Target ResidueWild-Type Interaction with this compoundMutationPredicted Effect on this compound BindingRationale for Prediction
Phenylalanine (e.g., Phe586 in P. aeruginosa IleRS1) Stacking interaction with the adenine base of this compound.AlaDecreased affinityLoss of the stabilizing π-stacking interaction with the adenine ring.
Histidine (in HXGH motif) Coordination with the phosphate group mimic.Ala/GlyDecreased affinityDisruption of the hydrogen bonding network that stabilizes the sulfamoyl group.
Glycine (in HXGH motif) Contributes to the local backbone conformation.ProDecreased affinityIntroduction of a rigid proline residue would likely distort the active site geometry.
Lysine (in KMSKS loop) Interaction with the ribose moiety of this compound.AlaDecreased affinityRemoval of the charged amino group would abolish a key electrostatic interaction.

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.

Site-Directed Mutagenesis of Isoleucyl-tRNA Synthetase (IleRS)

This protocol describes a typical workflow for introducing point mutations into the ileS gene (encoding IleRS) using PCR-based methods.

1. Primer Design:

  • Design two complementary oligonucleotide primers, each containing the desired mutation at the center.

  • Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

  • Ensure a GC content of at least 40% and terminate with one or more G or C bases.

2. PCR Amplification:

  • Set up a PCR reaction containing the plasmid DNA with the wild-type ileS gene, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

  • The cycling parameters should be optimized for the specific plasmid and primers, but a typical program includes an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

3. Digestion of Parental DNA:

  • Following PCR, the reaction mixture contains both the original methylated parental DNA and the newly synthesized unmethylated, mutated DNA.

  • Add the DpnI restriction enzyme to the reaction and incubate at 37°C for 1-2 hours. DpnI specifically digests methylated and hemimethylated DNA, thus eliminating the parental plasmid.

4. Transformation:

  • Transform the DpnI-treated DNA into competent E. coli cells (e.g., XL1-Blue).

  • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

5. Verification:

  • Select several colonies and isolate the plasmid DNA.

  • Sequence the entire ileS gene to confirm the presence of the desired mutation and to ensure no other mutations were introduced during PCR.

This compound Binding Assay (Filter-Binding)

This protocol outlines a method to determine the binding affinity of this compound to wild-type and mutant IleRS.

1. Protein Expression and Purification:

  • Express wild-type and mutant IleRS proteins in an appropriate expression system (e.g., E. coli).

  • Purify the proteins to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

2. Radiolabeling of this compound (if required):

  • For high-sensitivity assays, radiolabeled this compound can be used. This typically involves custom synthesis.

3. Binding Reaction:

  • Incubate a constant concentration of purified IleRS with varying concentrations of radiolabeled this compound in a suitable binding buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, KCl, and DTT).

  • Allow the binding reaction to reach equilibrium.

4. Filter Binding:

  • Rapidly filter the binding reaction mixture through a nitrocellulose membrane. Proteins and protein-ligand complexes will bind to the membrane, while unbound ligand will pass through.

  • Wash the membrane quickly with cold binding buffer to remove non-specifically bound ligand.

5. Quantification:

  • Quantify the amount of radiolabeled this compound retained on the membrane using a scintillation counter.

  • Plot the amount of bound ligand as a function of the free ligand concentration.

6. Data Analysis:

  • Determine the dissociation constant (Kd) by fitting the binding data to a suitable binding isotherm (e.g., the Michaelis-Menten equation for a single binding site).

Visualizing the Experimental Workflow and Binding Logic

To better illustrate the processes involved in confirming the binding mode of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Preparation cluster_binding Binding Assay p1 Primer Design p2 PCR Amplification p1->p2 p3 DpnI Digestion p2->p3 p4 Transformation p3->p4 p5 Sequence Verification p4->p5 e1 Protein Expression p5->e1 e2 Purification e1->e2 b1 Binding Reaction e2->b1 b2 Filter Binding b1->b2 b3 Quantification b2->b3 b4 Data Analysis (Kd) b3->b4 start Start start->p1 binding_confirmation cluster_wt Wild-Type Interaction cluster_mut Mutant Interaction wt Wild-Type IleRS wt_bind Strong Binding (Low Kd) wt->wt_bind Interaction mut Mutant IleRS mut_bind Weak/No Binding (High Kd) mut->mut_bind Disrupted Interaction ile_ams This compound ile_ams->wt ile_ams->mut conclusion Conclusion: Residue is critical for binding wt_bind->conclusion mut_bind->conclusion

A Comparative Guide to the In Vitro and In Vivo Effects of Aminoacyl-tRNA Synthetase Inhibitors: A Focus on Ile-AMS Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of aminoacyl-tRNA synthetase (aaRS) inhibitors, with a specific focus on analogues of isoleucyl-adenylate (Ile-AMS). Due to the limited availability of comprehensive in vitro and in vivo comparative data for this compound itself, this guide utilizes data from a closely related and well-studied analogue, salicyl-AMS , an inhibitor of salicylate adenylation enzymes involved in bacterial siderophore biosynthesis. This compound serves as a representative model to illustrate the translation of in vitro activity to in vivo efficacy for this class of inhibitors.

Aminoacyl-tRNA synthetases are essential enzymes responsible for the faithful translation of the genetic code by attaching the correct amino acid to its corresponding tRNA. Inhibition of these enzymes leads to a cessation of protein synthesis, resulting in antimicrobial or other therapeutic effects. Understanding the correlation between in vitro potency and in vivo efficacy is crucial for the development of novel therapeutics targeting these enzymes.

Data Presentation: In Vitro vs. In Vivo Effects of Salicyl-AMS

The following tables summarize the quantitative data for salicyl-AMS, highlighting its activity in both laboratory and whole-organism settings.

Parameter Value Assay Conditions Organism/Cell Line
Enzyme Inhibition (IC50) Not explicitly provided in the search results, but described as a potent, tight-binding inhibitor.Biochemical assay measuring the inhibition of MbtA, a salicylate adenylation enzyme.Mycobacterium tuberculosis MbtA
Minimum Inhibitory Concentration (MIC) 0.5 µg/mLAlamarBlue assay under iron-depleted media conditions.Mycobacterium tuberculosis H37Rv
Cytotoxicity Not cytotoxic against mammalian cells.Not specified.Mammalian cells

Table 1: Summary of In Vitro Activity of Salicyl-AMS. This table showcases the potent inhibitory effect of salicyl-AMS on its target enzyme and the whole bacterial cell, as well as its selectivity towards bacterial over mammalian cells.

Parameter Value Animal Model Administration Route Key Findings
Efficacy (Log10 CFU Reduction) 0.87 (at 5.6 mg/kg)Murine model of tuberculosisIntraperitonealSignificantly inhibited the growth of M. tuberculosis in the lungs.[1]
1.10 (at 16.7 mg/kg)Murine model of tuberculosisIntraperitonealShowed a dose-dependent effect on bacterial growth inhibition.[1]
Pharmacokinetics Better pharmacokinetic parameters with intraperitoneal injection compared to oral administration.MiceIntraperitoneal and OralSuggests the importance of the route of administration for in vivo efficacy.
Toxicity In vivo toxicity observed at ≥16.7 mg/kg.MiceIntraperitonealHighlights the need for a therapeutic window.

Table 2: Summary of In Vivo Efficacy and Pharmacokinetics of Salicyl-AMS. This table demonstrates the in vivo antibacterial efficacy of salicyl-AMS in a relevant disease model and provides insights into its pharmacokinetic and toxicological profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited.

In Vitro Aminoacyl-tRNA Synthetase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against an aminoacyl-tRNA synthetase.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of an aminoacyl-tRNA synthetase by 50% (IC50).

Materials:

  • Purified aminoacyl-tRNA synthetase

  • Cognate amino acid (e.g., Isoleucine for IleRS)

  • ATP (Adenosine triphosphate)

  • Cognate tRNA

  • Radioactively labeled amino acid (e.g., [3H]-Isoleucine)

  • Inhibitor compound (e.g., this compound)

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and the radioactively labeled amino acid.

  • Add varying concentrations of the inhibitor compound to the reaction mixture.

  • Initiate the reaction by adding the purified aminoacyl-tRNA synthetase and the cognate tRNA.

  • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding ice-cold TCA to precipitate the tRNA and any attached amino acids.

  • Filter the mixture through glass fiber filters to capture the precipitated, radiolabeled tRNA-amino acid complex.

  • Wash the filters with TCA to remove any unincorporated, free radioactive amino acids.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

In Vivo Antibacterial Efficacy in a Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an antibacterial compound in a mouse infection model.

Objective: To assess the ability of a test compound to reduce the bacterial load in a specific organ of an infected animal.

Materials:

  • Specific pathogen-free mice

  • Bacterial strain of interest (e.g., Mycobacterium tuberculosis)

  • Test compound (e.g., salicyl-AMS)

  • Vehicle for compound administration (e.g., saline)

  • Anesthesia

  • Surgical tools for infection and euthanasia

  • Phosphate-buffered saline (PBS)

  • Homogenizer

  • Agar plates for bacterial culture

  • Incubator

Procedure:

  • Infection: Anesthetize the mice and infect them with a standardized dose of the bacterial strain via a relevant route (e.g., aerosol inhalation for a lung infection model).

  • Treatment: After a defined period to allow the infection to establish, administer the test compound to the mice at different doses and via a specific route (e.g., intraperitoneal injection). A control group should receive the vehicle alone.

  • Monitoring: Monitor the health of the mice throughout the experiment (e.g., weight, clinical signs of illness).

  • Euthanasia and Organ Harvest: At the end of the treatment period, euthanize the mice and aseptically harvest the target organ (e.g., lungs).

  • Bacterial Load Determination: Homogenize the harvested organs in sterile PBS.

  • Colony Forming Unit (CFU) Enumeration: Prepare serial dilutions of the organ homogenates and plate them on appropriate agar plates.

  • Incubation and Counting: Incubate the plates at the optimal temperature for bacterial growth and then count the number of colonies to determine the CFU per organ.

  • Data Analysis: Compare the CFU counts between the treated and control groups to determine the efficacy of the test compound.

Mandatory Visualizations

Signaling Pathway of Aminoacyl-tRNA Synthetase Inhibition

The following diagram illustrates the general mechanism of action of aminoacyl-tRNA synthetase inhibitors like this compound.

G cluster_0 Cellular Environment cluster_1 Protein Synthesis Machinery AminoAcid Amino Acid (e.g., Isoleucine) aaRS Aminoacyl-tRNA Synthetase (e.g., IleRS) AminoAcid->aaRS ATP ATP ATP->aaRS Aminoacyl_tRNA Aminoacyl-tRNA (Charged tRNA) aaRS->Aminoacyl_tRNA Aminoacylation tRNA tRNA tRNA->aaRS Inhibitor This compound Analogue Inhibitor->aaRS Inhibition Ribosome Ribosome Aminoacyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: Mechanism of action of an this compound analogue.

Experimental Workflow for In Vitro and In Vivo Comparison

The following diagram outlines the typical workflow for comparing the in vitro and in vivo effects of a novel compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation EnzymeAssay Enzyme Inhibition Assay (IC50 determination) CellAssay Cell-based Assay (e.g., MIC determination) EnzymeAssay->CellAssay PK_PD Pharmacokinetics & Pharmacodynamics CellAssay->PK_PD Lead Compound Selection Efficacy Efficacy Studies (e.g., Animal Model) PK_PD->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

References

structural comparison of Ile-AMS bound to different IleRS orthologs.

Author: BenchChem Technical Support Team. Date: November 2025

Binding of Ile-AMS to Isoleucyl-tRNA Synthetase (IleRS) Orthologs

For Researchers, Scientists, and Drug Development Professionals

Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme responsible for charging tRNAIle with its cognate amino acid, isoleucine, a fundamental step in protein synthesis.[1] Its essential role makes it a prime target for antimicrobial agents.[1][2] Isoleucyl-adenylate sulfamate (this compound) is a stable, non-hydrolyzable analogue of the reaction intermediate isoleucyl-adenylate (Ile-AMP).[3] As a potent inhibitor of IleRS across bacteria, archaea, and eukaryotes, this compound serves as an invaluable tool for structural and functional studies of this enzyme family.[4] This guide provides an objective structural comparison of this compound bound to different IleRS orthologs, supported by available data and experimental methodologies.

Data Presentation: Quantitative Comparison

Quantitative binding affinity data for this compound across different IleRS orthologs is not extensively reported in the primary literature, which focuses more on structural characterization. The term "potent inhibitor" is used to describe this compound, and structural studies confirm it binds tightly in the active site, mimicking the transition state.[3][4] The table below summarizes the available structural data and highlights the orthologs for which complex structures with this compound have been resolved.

IleRS Ortholog Organism PDB ID(s) Resolution (Å) Key Findings / Notes
IleRSThermus thermophilus1JZQ3.0Revealed a common recognition mode for aminoacyl-adenylates among class I synthetases.[4]
IleRS1Pseudomonas macerans6F862.05Structure of wild-type IleRS1 in complex with this compound.[3]
IleRS2Pseudomonas macerans6F8C2.10Structure of wild-type IleRS2, a mupirocin-resistant ortholog, in complex with this compound.[3]
IleRS1 (GMHH Mutant)Pseudomonas macerans6F8B2.10Mutation in the HIGH motif; shows a shift in adenine base binding compared to wild-type.[3]
IleRS2 (GIGH Mutant)Pseudomonas macerans6F8E2.00Mutation in the HIGH motif; accommodates the mutation with minimal structural change.[3]
Human Mitochondrial IleRS (IARS2)Homo sapiensNot Available-No crystal structure with this compound is currently available in the PDB. IARS2 contains the conserved HIGH and KMSKS motifs typical of class I synthetases.[5]
IleRSStaphylococcus aureusNot Available-While structures with the antibiotic mupirocin are well-characterized, the specific complex with this compound is not as prominently documented in available literature.[3]

Structural Comparison of the this compound Binding Site

Crystal structures of this compound bound to IleRS orthologs reveal a highly conserved binding mode that mimics the natural Ile-AMP intermediate.[3][4] The inhibitor occupies the synthetic active site, interacting with key residues from conserved class I aminoacyl-tRNA synthetase motifs, including the HIGH and KMSKS loops.[3][5]

Conserved Interactions: The this compound molecule is recognized by a network of interactions:

  • Isoleucine Moiety: The isoleucine side chain fits into a specific hydrophobic pocket, which is crucial for substrate recognition and discrimination against other amino acids like valine.

  • Adenosine Moiety: The adenine base is typically involved in stacking interactions with a conserved phenylalanine residue.[3]

  • Sulfamate & Ribose Groups: These groups form hydrogen bonds with conserved residues in the active site, including those from the KMSKS loop, stabilizing the complex.

Key Differences Between Orthologs:

While the overall binding mode is conserved, subtle differences in the active site architecture between orthologs, particularly between the antibiotic-sensitive IleRS1 and antibiotic-resistant IleRS2 types, lead to variations in ligand affinity and provide a basis for selective inhibitor design.

  • T. thermophilus IleRS: The structure of IleRS from this thermophilic eubacterium in complex with this compound provided an early, clear picture of how the Ile-AMP intermediate is recognized. It established that many of the same residues that bind this compound also recognize the antibiotic mupirocin, explaining its competitive inhibition mechanism.[4]

  • P. macerans IleRS1 vs. IleRS2: A direct structural comparison shows conformational rearrangements in the active sites. In IleRS2, the KMSKS loop adopts a more "closed" conformation compared to IleRS1.[3] Furthermore, the HXGH signature motif in IleRS2 is displaced towards the KMSKS loop.[3] These subtle shifts are believed to contribute to the natural resistance of IleRS2 to inhibitors like mupirocin by altering the precise geometry of the binding pocket.[3]

  • Eukaryotic vs. Bacterial IleRS: The primary differences often lie in residues outside the immediate active site, which can influence the overall shape and accessibility of the binding pocket. Two specific amino acid residues that recognize both this compound and mupirocin differ between eubacterial and eukaryotic IleRSs, a key factor in the selective toxicity of mupirocin.[4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for structural analysis and the logical basis for the comparative analysis of this compound binding.

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallography Structural Determination cluster_analysis Analysis gene Gene Cloning & Expression Vector expression Protein Expression (e.g., E. coli) gene->expression purification Protein Purification (e.g., Chromatography) expression->purification crystallization Crystallization with This compound purification->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction phasing Solving the Phase Problem diffraction->phasing refinement Model Building & Structure Refinement phasing->refinement pdb Final Structure (PDB) refinement->pdb comparison Structural Comparison with Orthologs pdb->comparison logical_relationship A Ortholog Sequence Divergence B Variation in Active Site Residues & Conformation A->B leads to C Altered Ligand Interactions (H-bonds, Sterics, Hydrophobicity) B->C results in D Differential Binding Affinity & Inhibitor Sensitivity C->D determines

References

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